2-Bromo-5-propyl-1,3,4-thiadiazole
Description
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Properties
IUPAC Name |
2-bromo-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCBBLFWWWNEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Bromo-5-propyl-1,3,4-thiadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Bromo-5-propyl-1,3,4-thiadiazole, a crucial heterocyclic building block in modern medicinal chemistry. The protocol herein is structured as a robust two-step synthetic sequence, commencing with the cyclization of butyric acid and thiosemicarbazide to form the 2-amino-5-propyl-1,3,4-thiadiazole intermediate, followed by a high-yield Sandmeyer-type bromination. Each phase of the synthesis is explained with an emphasis on the underlying chemical principles and practical considerations necessary for ensuring reproducibility and purity. Furthermore, this guide establishes a full suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous structural confirmation and purity assessment of the final compound. This document is intended to serve as a self-validating resource, empowering researchers to confidently synthesize and characterize this versatile synthetic intermediate for applications in drug discovery and materials science.
Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that has garnered immense interest in the scientific community. Its unique structural and electronic properties, including its role as a bioisostere of pyrimidine, allow it to interact with biological targets and interfere with processes like DNA replication.[1] The mesoionic character of the ring often enhances the ability of these compounds to cross cellular membranes, leading to good oral absorption and bioavailability.[1] This has led to the successful development of several FDA-approved drugs containing this scaffold, such as the diuretic acetazolamide and the antimicrobial sulfamethizole.[1][2] The 1,3,4-thiadiazole core is a privileged pharmacophore, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]
The Target Molecule: this compound as a Key Synthetic Intermediate
Within this important class of compounds, this compound serves as a particularly valuable synthetic intermediate. The bromine atom at the 2-position is a versatile functional handle, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic substitutions.[6] This allows for the systematic modification of the thiadiazole core, providing medicinal chemists with a powerful tool to explore structure-activity relationships (SAR) and optimize lead compounds. The 5-propyl group imparts lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile.[7] The ability to reliably synthesize and characterize this building block is therefore a foundational requirement for any research program leveraging its synthetic utility.
Retrosynthetic Analysis and Strategy Selection
A logical retrosynthetic approach to this compound identifies the corresponding 2-amino derivative as the immediate precursor. The transformation of an aromatic amine to a bromide is classically achieved via a Sandmeyer reaction.[8] The precursor, 2-amino-5-propyl-1,3,4-thiadiazole, can in turn be constructed from simple, commercially available starting materials: thiosemicarbazide and butyric acid, via an acid-catalyzed cyclization/dehydration reaction.[9] This two-step sequence is advantageous due to its use of inexpensive starting materials and robust, well-established reaction classes.
Synthesis Protocol: A Validated Two-Step Approach
This section details the step-by-step methodology for the synthesis of the target compound. The protocol is designed to be self-validating, with purification and characterization checkpoints at each stage.
Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
The initial step involves the condensation and cyclization of thiosemicarbazide with butyric acid. Polyphosphoric acid (PPA) is an excellent choice for this transformation as it serves as both the reaction medium and a powerful dehydrating agent, driving the reaction to completion.[9]
Experimental Protocol:
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (9.11 g, 0.1 mol) and polyphosphoric acid (approx. 50 mL).
-
Addition of Acid: Slowly add butyric acid (8.81 g, 0.1 mol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C using an oil bath and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH reaches 7-8. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-amino-5-propyl-1,3,4-thiadiazole as a white solid.
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles |
| Thiosemicarbazide | 91.13 | 9.11 g | 0.1 |
| Butyric Acid | 88.11 | 8.81 g | 0.1 |
| Polyphosphoric Acid | N/A | ~50 mL | N/A |
| Ammonium Hydroxide | 35.04 | As needed | N/A |
Table 1: Reagents for the synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole.
Step 2: Sandmeyer-type Bromination to Yield this compound
The conversion of the 2-amino group to a 2-bromo group is achieved via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source under acidic conditions, followed by decomposition of the diazonium salt intermediate with a copper(I) bromide catalyst.[8][10]
Experimental Protocol:
-
Diazotization: In a three-necked flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.43 g, 10 mmol) in 48% hydrobromic acid (15 mL). Stir the solution until a clear slurry is formed.
-
Nitrite Addition: Prepare a solution of sodium nitrite (0.76 g, 11 mmol) in a minimal amount of cold water (~3 mL). Add this solution dropwise to the stirred thiadiazole slurry, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Copper Catalyst: In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 48% hydrobromic acid (5 mL) with gentle warming, then cool to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Isolation and Purification: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles |
| 2-Amino-5-propyl-1,3,4-thiadiazole | 143.21 | 1.43 g | 10 mmol |
| Hydrobromic Acid (48%) | 80.91 | ~20 mL | Excess |
| Sodium Nitrite | 69.00 | 0.76 g | 11 mmol |
| Copper(I) Bromide | 143.45 | 1.58 g | 11 mmol |
Table 2: Reagents for the Sandmeyer Bromination.
Caption: Overall synthetic workflow for this compound.
In-Depth Characterization and Data Interpretation
Unambiguous characterization is critical to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be relatively simple. The propyl group should give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (CH₂) group, and a triplet for the methylene group attached to the thiadiazole ring.
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. Two signals are expected in the aromatic/heteroaromatic region for the two carbons of the thiadiazole ring (C2 and C5).[11] The C2 carbon, being attached to the electronegative bromine atom, will be significantly downfield. The three carbons of the propyl chain will appear in the aliphatic region.
| Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) |
| Thiadiazole-C2-Br | - | ~145-155 |
| Thiadiazole-C5-CH₂ | - | ~165-175 |
| -CH₂-CH₂-CH₃ | ~2.9-3.1 (t) | ~30-35 |
| -CH₂-CH₂-CH₃ | ~1.7-1.9 (sextet) | ~20-25 |
| -CH₂-CH₂-CH₃ | ~0.9-1.1 (t) | ~12-15 |
Table 3: Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the bromine atom's presence.
-
Objective: To determine the molecular weight and observe the characteristic isotopic pattern of bromine.
-
Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended for accurate mass determination.
-
Expected Result: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[12] Therefore, the mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.[12] For C₅H₇BrN₂S, the expected masses would be approximately 221.96 (for ⁷⁹Br) and 223.96 (for ⁸¹Br).
Caption: Expected MS pattern for a monobrominated compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups and confirm the ring structure.
-
Objective: To confirm the presence of the C=N and C-S bonds within the thiadiazole ring and the absence of the N-H stretches from the precursor amine.
-
Expected Peaks:
-
~3100-3000 cm⁻¹: Aromatic/Heteroaromatic C-H stretching (if any residual solvent or impurity).
-
~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propyl group.
-
~1600-1550 cm⁻¹: C=N stretching vibrations characteristic of the thiadiazole ring.[13][14]
-
~1200-1100 cm⁻¹: C-N stretching.[13]
-
~700-650 cm⁻¹: C-S stretching vibrations.[14]
-
Absence of Peaks: Crucially, the broad N-H stretching bands around 3300-3100 cm⁻¹ present in the 2-amino precursor should be absent in the final product.[15]
-
Safety, Handling, and Waste Disposal
-
Hydrobromic Acid: Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.
-
Copper Salts: Harmful if swallowed.
-
Halogenated Heterocycles: Treat as potentially toxic and handle with care.
-
Waste: All chemical waste should be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.
Conclusion and Future Outlook
This guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined two-step synthesis and the comprehensive analytical validation methods, researchers can confidently produce this key intermediate with high purity. The versatility of this building block ensures its continued application in the discovery of novel therapeutic agents and advanced materials, where the 1,3,4-thiadiazole scaffold remains a cornerstone of molecular design.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. Available at: [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
-
Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... ResearchGate. Available at: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). MDPI. Available at: [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). Available at: [Link]
- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (1957). Google Patents.
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... ResearchGate. Available at: [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
2-Bromo-5-methyl-1,3-thiazole. PubChem. Available at: [Link]
-
The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Sci-Hub. Available at: [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). National Institutes of Health (NIH). Available at: [Link]
-
ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ResearchGate. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Available at: [Link]
-
SYNTHESIS OF 2-AMINO-5ALKYL-1,3,4-THIODIAZOLE CATALYZED BY PHALSA JUICE AND ITS ANTIBACTERIAL STUDY. EPH-International Journal of Applied Science. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
1,3,4-Thiadiazole: a Promising Pharmacophore. Oriental Journal of Chemistry. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. (2020). YouTube. Available at: [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Thiadiazole: a Promising Pharmacophore – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eijas.com [eijas.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure | MDPI [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the NMR Spectral Data of 2-Bromo-5-propyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 2-bromo-5-propyl-1,3,4-thiadiazole. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers engaged in drug discovery and development. This document moves beyond a simple data repository to offer insights into the causal relationships between the molecular structure and its spectral features, ensuring a robust and validated interpretation.
Introduction to this compound and the Imperative of Spectroscopic Analysis
The 1,3,4-thiadiazole ring is a privileged pharmacophore, appearing in a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, serves as a versatile synthetic intermediate. The bromo-substituent provides a reactive handle for further molecular elaboration, while the propyl group can influence lipophilicity and binding interactions.
Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will dissect the predicted ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the expected chemical shifts, coupling patterns, and signal integrations.
Molecular Structure and NMR-Active Nuclei
To comprehend the NMR spectrum, we must first visualize the molecular architecture and identify the nuclei that will give rise to NMR signals.
Figure 1: Molecular structure of this compound with labeled positions.
The molecule possesses distinct sets of chemically non-equivalent protons and carbons, which will be individually resolved in the ¹H and ¹³C NMR spectra, respectively.
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see signals arising exclusively from the propyl group, as the thiadiazole ring itself bears no protons.
Predicted ¹H NMR Spectral Data
The chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures. A particularly relevant reference is the ¹H NMR data for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, which features the same 5-propyl-1,3,4-thiadiazole core.[3]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| CH₃ (γ) | ~1.0 | Triplet (t) | 3H | Located on a terminal methyl group, shielded and split by the adjacent CH₂ (β) protons. |
| CH₂ (β) | ~1.8 | Sextet (or multiplet, m) | 2H | Situated between the CH₃ and CH₂ (α) groups, it is split by both, resulting in a complex multiplet. |
| CH₂ (α) | ~3.0 | Triplet (t) | 2H | Directly attached to the electron-withdrawing thiadiazole ring, leading to a significant downfield shift. It is split by the neighboring CH₂ (β) protons. |
Causality Behind the Chemical Shifts and Splitting Patterns
-
Electronegativity and Deshielding: The 1,3,4-thiadiazole ring is an electron-withdrawing heterocycle. This property reduces the electron density around the α-methylene (CH₂) protons, "deshielding" them from the external magnetic field. Consequently, a higher frequency (downfield shift) is required for resonance, explaining their predicted position around 3.0 ppm.[4][5] The effect diminishes with distance, so the β-CH₂ and γ-CH₃ protons are found progressively upfield (at lower ppm values).
-
Spin-Spin Coupling: The multiplicity (splitting) of each signal is governed by the (n+1) rule, where 'n' is the number of adjacent, chemically non-equivalent protons.
-
The γ-CH₃ protons are adjacent to the two β-CH₂ protons, hence they appear as a triplet (2+1=3).
-
The α-CH₂ protons are adjacent to the two β-CH₂ protons, resulting in a triplet (2+1=3).
-
The β-CH₂ protons are coupled to both the three γ-CH₃ protons and the two α-CH₂ protons. This would ideally result in a triplet of quartets. However, due to similar coupling constants, this often resolves into a sextet or a more complex multiplet.
-
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the number of chemically distinct carbon atoms and information about their chemical environment. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not typically observed.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150-160 | This carbon is bonded to a bromine atom and two nitrogen atoms within the heterocyclic ring. The presence of the electronegative bromine atom will influence its chemical shift. |
| C5 | ~170-180 | This carbon is part of the thiadiazole ring and is bonded to the propyl group. Carbons in 1,3,4-thiadiazole rings typically resonate in this downfield region.[2][6][7] |
| CH₂ (α) | ~30-35 | This carbon is directly attached to the thiadiazole ring, causing a downfield shift compared to a simple alkane. |
| CH₂ (β) | ~20-25 | A typical methylene carbon in an alkyl chain. |
| CH₃ (γ) | ~10-15 | A characteristic terminal methyl carbon, appearing in the most upfield region of the spectrum.[8] |
Rationale for Chemical Shift Assignments
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.[9]
-
Heteroaromatic Carbons (C2 and C5): The carbons within the 1,3,4-thiadiazole ring are significantly deshielded due to the electronegativity of the nitrogen and sulfur atoms and the aromatic character of the ring. This results in their resonance at very high chemical shift values (downfield).[7]
-
Alkyl Chain Carbons: The chemical shifts of the propyl chain carbons follow a predictable pattern. The α-CH₂ is the most deshielded due to its direct attachment to the electron-withdrawing ring. The influence of the ring decreases with distance, leading to the β-CH₂ and γ-CH₃ appearing at progressively lower chemical shift values (upfield).
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Figure 2: Standard workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its versatility.
-
Add a small drop of tetramethylsilane (TMS) to serve as an internal standard, which is set to 0.00 ppm.[5][10]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution into a clean, 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.
-
Tuning and Shimming: The probe is tuned to the specific frequencies of ¹H and ¹³C. The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
¹H Spectrum Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C Spectrum Acquisition: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each carbon.[11] This simplifies the spectrum and improves the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to its lower natural abundance.
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The integration of the ¹H signals is performed to determine the relative number of protons.
-
The multiplicities of the signals are analyzed to deduce the connectivity of the protons.
-
Conclusion and Forward Outlook
This guide has provided a detailed, technically grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shifts and spin-spin coupling, researchers can confidently assign the observed signals to the molecular structure. The provided experimental protocol outlines a self-validating system for acquiring high-quality data. This foundational knowledge is indispensable for quality control, reaction monitoring, and the rational design of novel 1,3,4-thiadiazole derivatives in the pursuit of new therapeutic agents. Further two-dimensional NMR experiments, such as COSY and HSQC, could be employed to provide unequivocal confirmation of these assignments.
References
-
ResearchGate. (n.d.). Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
-
Fun, H.-K., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
AIP Publishing. (n.d.). NMR Spectra of Propyl Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
A Technical Guide to the Crystal Structure Analysis of 2-Bromo-5-propyl-1,3,4-thiadiazole
This guide provides an in-depth, technically-focused protocol for the comprehensive crystal structure analysis of 2-Bromo-5-propyl-1,3,4-thiadiazole. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform the experimental design. Our focus is on achieving a robust, publishable crystal structure, complete with a detailed analysis of its supramolecular architecture.
While a published crystal structure for the exact title compound was not identified, this guide establishes a complete and transferable workflow. To illustrate the analytical process, we will reference the methodologies applied to closely related 2,5-disubstituted 1,3,4-thiadiazole derivatives, a common and accepted practice in crystallographic studies.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] The bioactivity of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with biological targets.[5] The introduction of a bromine atom and a propyl group at the 2 and 5 positions, respectively, is anticipated to modulate the compound's lipophilicity, electronic profile, and crystal packing, all of which can influence its pharmacokinetic and pharmacodynamic properties.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement of crystalline solids.[6][7][8] It provides precise data on bond lengths, bond angles, and, crucially, the non-covalent interactions that govern the crystal's architecture.[7] This guide will detail the journey from initial synthesis to a comprehensive analysis of these interactions using advanced tools like Hirshfeld surface analysis.
Experimental Methodology: A Self-Validating Workflow
The quality of the final crystal structure is entirely dependent on the rigor of the preceding experimental steps. Each stage is designed to build upon the last, with checkpoints to ensure quality.
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established in the literature. A common and effective route involves the cyclization of thiosemicarbazide derivatives.[9][10]
Protocol: Synthesis of this compound
-
Step 1: Formation of Acylthiosemicarbazide: Butyric acid is reacted with thiosemicarbazide in the presence of a dehydrating agent (e.g., phosphorus oxychloride or concentrated sulfuric acid). This reaction forms N-butanoylthiosemicarbazide.
-
Step 2: Cyclization: The resulting acylthiosemicarbazide is heated, which induces cyclization to form 5-propyl-1,3,4-thiadiazol-2-amine.
-
Step 3: Sandmeyer-type Reaction: The 2-amino group is then converted to the 2-bromo derivative. This is achieved by diazotization of the amine with sodium nitrite in the presence of hydrobromic acid (HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.
-
Purification: The crude product must be purified to the highest possible degree, as impurities can severely inhibit crystallization. Column chromatography on silica gel is the preferred method. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry before proceeding.
Obtaining a single crystal suitable for diffraction—typically larger than 0.1 mm in all dimensions, with no significant cracks or defects—is often the most challenging step.[6][11] The strategy involves exploring a matrix of conditions to find the thermodynamic "sweet spot" for crystal growth.
Protocol: Single Crystal Growth
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (or solvent mixture) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging/Sitting Drop): This is a highly effective method.[11] A concentrated drop of the compound solution is placed on a siliconized glass slide (sitting drop) or suspended from it (hanging drop). The slide is then sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). Over time, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting gradual crystallization.
-
Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals.[8] A programmable heating block or a simple Dewar flask setup can be used to control the cooling rate.
Causality Insight: The goal of these techniques is to approach supersaturation slowly and controllably. Rapid precipitation ("crashing out") leads to amorphous solids or poorly ordered microcrystals unsuitable for SC-XRD.[8]
Experimental Workflow Diagram
Sources
- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole: A Guide to Starting Materials and Core Methodology
An In-Depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole, a valuable heterocyclic compound in the landscape of modern drug discovery and materials science. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule, functionalized with a reactive bromine atom and a propyl group, serves as a key building block for the elaboration of more complex molecular architectures.
This document is structured to provide researchers, chemists, and drug development professionals with a deep, field-proven understanding of the synthetic pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for methodological choices.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most effectively approached via a two-stage process. The strategy hinges on the initial construction of a stable, functionalized thiadiazole core, followed by a robust chemical transformation to install the target bromo group. Our retrosynthetic analysis identifies 2-Amino-5-propyl-1,3,4-thiadiazole as the key intermediate. This precursor is readily accessible from commercially available and cost-effective starting materials: Butyric acid and Thiosemicarbazide .
The forward synthesis, therefore, proceeds as follows:
-
Stage 1: Cyclodehydration - Formation of 2-Amino-5-propyl-1,3,4-thiadiazole through the acid-catalyzed reaction of butyric acid and thiosemicarbazide.
-
Stage 2: Diazotization and Bromination - Conversion of the 2-amino group to the 2-bromo functionality using a Sandmeyer-type reaction.
Caption: Key stages in the formation of the 2-amino-1,3,4-thiadiazole core.
Starting Materials
| Reagent | Formula | M.W. | Key Properties |
| Thiosemicarbazide | CH₅N₃S | 91.13 | White crystalline solid |
| Butyric Acid | C₄H₈O₂ | 88.11 | Colorless liquid, pungent odor |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | Viscous, corrosive liquid |
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles. [4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (approx. 2.5 parts by weight relative to thiosemicarbazide).
-
Reagent Addition: While stirring, add thiosemicarbazide (1.0 eq.). To this suspension, slowly add butyric acid (1.1 eq.).
-
Heating: Heat the reaction mixture with stirring to between 100°C and 120°C. Maintain this temperature for 1.5 to 2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Allow the reaction mixture to cool to approximately 60-70°C. Very carefully and slowly, pour the viscous mixture into a beaker containing crushed ice and water (approx. 5-10 times the volume of the reaction mixture) with vigorous stirring. This process is highly exothermic.
-
Neutralization and Precipitation: The resulting acidic solution is neutralized by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH reaches 8-9. During neutralization, keep the solution cool in an ice bath. The product, 2-amino-5-propyl-1,3,4-thiadiazole, will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and dry it. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.
Part 2: Synthesis of this compound
With the key amino-thiadiazole intermediate in hand, the next stage focuses on the conversion of the amino group into a bromo group. The Sandmeyer reaction is the authoritative method for this transformation on heterocyclic amines, offering high yields and reliability. [6][7]
Principle and Mechanism
The Sandmeyer reaction is a two-step process. [8]First, the primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is typically unstable and is used immediately. In the second step, the diazonium salt solution is added to a solution of a copper(I) salt, in this case, copper(I) bromide. The copper catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a bromide ion.
Sources
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
reactivity profile of the bromine atom in 2-Bromo-5-propyl-1,3,4-thiadiazole
An In-Depth Technical Guide to the Reactivity Profile of the Bromine Atom in 2-Bromo-5-propyl-1,3,4-thiadiazole
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2] Functionalized 1,3,4-thiadiazoles serve as crucial intermediates in the synthesis of complex molecular architectures. This guide provides a detailed examination of the reactivity of this compound, with a specific focus on the displacement of the bromine atom at the C2 position. We will explore the underlying electronic factors governing its reactivity and provide field-proven protocols for its transformation via nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
The 1,3,4-Thiadiazole Core: Electronic Landscape and Substituent Effects
The 1,3,4-thiadiazole ring is a five-membered, planar, and aromatic heterocycle.[3] Its defining characteristic is its electron-deficient nature, a consequence of the presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom within the ring.[3][4] This electron deficiency has profound implications for the reactivity of the carbon atoms at the C2 and C5 positions.
-
Electron-Deficient Carbons: The inductive effects of the adjacent nitrogen and sulfur atoms render the C2 and C5 carbons highly electrophilic.[3] Consequently, these positions are generally inert toward electrophilic substitution but are highly activated for nucleophilic attack.[3] When a good leaving group, such as a bromine atom, is present at one of these positions, it is readily displaced by a wide range of nucleophiles.[4]
-
Influence of the 5-Propyl Group: The 5-propyl substituent is an alkyl group, which acts as a weak electron-donating group through an inductive effect. This has a minor, yet noticeable, influence on the electronic properties of the ring, slightly increasing the electron density compared to an unsubstituted 1,3,4-thiadiazole.[3] However, this effect is not significant enough to deactivate the C2 position towards the reactions discussed in this guide. The primary role of the propyl group is often to modulate the lipophilicity and steric profile of the final molecule, which can be critical for biological applications.[5]
Caption: Electronic properties of this compound.
Key Transformations of the C2-Bromine Atom
The C2-bromine atom is the primary site of reactivity, serving as an excellent leaving group in a variety of powerful synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The inherent electron deficiency of the 1,3,4-thiadiazole ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction provides a direct and often metal-free method for introducing a range of nucleophiles at the C2 position.
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the bromide ion. The presence of the electron-withdrawing nitrogen atoms is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction.[4][6]
-
Reagents: A wide variety of nucleophiles can be employed, including amines, alkoxides, and thiolates. A base is often required to deprotonate the nucleophile, increasing its reactivity.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they can solvate the cation of the base without deactivating the nucleophile.
Step-by-Step SNAr Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the starting material.
-
Reagent Addition: Add the nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, NaH, or DBU) (1.5 - 2.0 eq). For amine nucleophiles, a non-nucleophilic base like triethylamine or DBU is often sufficient.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (e.g., 25-100 °C), depending on the nucleophilicity of the attacking species.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for C-C and C-N bond formation involving this compound. These reactions offer broad substrate scope and functional group tolerance.[7][8]
The Suzuki reaction is a cornerstone of modern organic synthesis, forming a C-C bond between the thiadiazole and an organoboron compound (boronic acid or ester).[9]
Causality of Experimental Choices:
-
Catalyst System: The reaction is catalyzed by a Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[10][11] Phosphine ligands (e.g., PPh₃, XPhos) are essential to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, activating the boronic acid to transfer its organic group to the palladium center.[9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is necessary to dissolve the inorganic base.[10]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Step-by-Step Suzuki Coupling Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Reaction Conditions: Heat the mixture with stirring to 80-110 °C for 2-24 hours.
-
Monitoring & Work-up: Follow the procedure outlined for the SNAr reaction.
This reaction is used to form a C-C bond between the thiadiazole and a terminal alkyne, creating valuable arylalkyne structures.[12]
Causality of Experimental Choices:
-
Catalyst System: The Sonogashira reaction uniquely employs a dual-catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which facilitates the crucial transmetalation step.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr generated and as the solvent in some cases.[13]
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Step-by-Step Sonogashira Coupling Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (CuI, 2-10 mol%).[13]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1 - 1.5 eq) via syringe.[13]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.[13]
-
Monitoring & Work-up: Monitor the reaction as previously described. Upon completion, dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a standard aqueous work-up.[13]
-
Purification: Purify the crude product via column chromatography.
The Heck reaction forms a C-C bond between the thiadiazole and an alkene, leading to the synthesis of substituted alkenes.[8]
Causality of Experimental Choices:
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step releases the final product and generates a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[8][15]
-
Base: A hindered, non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used to regenerate the Pd(0) catalyst.[8]
-
Stereoselectivity: The Heck reaction generally exhibits excellent trans selectivity in the resulting alkene product.[16]
Caption: Catalytic cycle for the Heck coupling reaction.
Step-by-Step Heck Coupling Protocol:
-
Reaction Setup: Combine this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and the base (e.g., Et₃N, 2-3 eq) in a Schlenk tube.
-
Degassing & Solvent Addition: Degas the vessel and add an anhydrous solvent (e.g., acetonitrile or DMF).
-
Alkene Addition: Add the alkene (1.2 - 2.0 eq) via syringe.
-
Reaction Conditions: Heat the mixture with stirring to 80-120 °C.
-
Monitoring & Work-up: Follow the general work-up procedure, filtering the reaction mixture through Celite® to remove palladium residues before extraction.[17]
This reaction is a premier method for forming C-N bonds, coupling the thiadiazole with a primary or secondary amine.[7]
Causality of Experimental Choices:
-
Catalyst System: This reaction requires a palladium catalyst and, critically, a specialized, bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).[18] These ligands are essential for promoting the difficult reductive elimination step that forms the C-N bond.[7]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common choice. Its role is to deprotonate the amine, forming a palladium-amido complex that is primed for reductive elimination.[18][19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Buchwald-Hartwig Amination Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (NaOt-Bu, 1.4 - 2.0 eq) in a Schlenk tube.
-
Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.1 - 1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the mixture with stirring to 80-110 °C.
-
Monitoring & Work-up: Follow the general work-up procedure.
Summary of Reactivity
The table below summarizes typical conditions for the palladium-catalyzed reactions of this compound.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | ACN, DMF | 80-120 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Bulky Ligand | NaOt-Bu | Toluene, Dioxane | 80-110 |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. The electron-deficient nature of the thiadiazole ring strongly activates the C2 position, making the bromine atom an excellent leaving group. This reactivity can be harnessed through direct nucleophilic aromatic substitution or, more powerfully, through a suite of palladium-catalyzed cross-coupling reactions including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively utilize this building block for the synthesis of novel compounds for applications in drug discovery and materials science.
References
-
Sánchez-Bojorge, N. A., Rodríguez-Valdez, L. M., & Flores-Holguín, N. (2013). DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. Journal of Molecular Modeling, 19(9), 3537–3542. Available at: [Link]
-
Jubie, S., Kalirajan, R., & Gowramma, B. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of ChemTech Research, 3(2), 557-573. Available at: [Link]
-
Gür M, et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 22(11), 1859. Available at: [Link]
-
Yüksek, M. F., & Gökce, H. (2019). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. Journal of the Chilean Chemical Society, 64(2), 4436-4447. Available at: [Link]
-
Świątkowski, M., & Kudelko, A. (2020). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Molecules, 25(15), 3487. Available at: [Link]
-
Copin, X., et al. (2016). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][3][4][20]thiadiazole Series. European Journal of Organic Chemistry, 2016(11), 1958-1962. Available at: [Link]
-
Kudelko, A., & Świątkowski, M. (2018). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Polycyclic Aromatic Compounds, 40(2), 362-375. Available at: [Link]
-
Gomha, S. M., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(11), 1104. Available at: [Link]
-
Sharma, V., et al. (2015). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][3][4][20]thiadiazole with substituted anilines at conventional heating in Schlenk tube. RSC Advances, 5, 44353-44360. Available at: [Link]
-
Ponomarev, D. A., & Feskov, I. A. (2020). Nucleophilic substitution in 4,7-dibromo[3][21][22]thiadiazolo[3,4-d]pyridazine. Mendeleev Communications, 30(5), 633-635. Available at: [Link]
-
Gholivand, K., et al. (2021). Synthesis and characterization of two asymmetrical 2-cyclohexylsulfenyl-5-alkylsulfenyl[3][4][20]thiadiazoles and study the impact of substituents on the structural features, thermal behavior, and anti-bacterial activity. Journal of Sulfur Chemistry, 42(5), 552-570. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Heck reaction. Wikipedia. Available at: [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8121-8123. Available at: [Link]
-
Yilmaz, I., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 28169-28181. Available at: [Link]
-
Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. Available at: [Link]
-
Al-Bayati, R. I. H. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-13. Available at: [Link]
-
Kasiramar, G. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 653. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Heck Coupling. NROChemistry. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. Available at: [Link]
-
The Suzuki Reaction. Columbia University. Available at: [Link]
-
Kumar, D., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 465-477. Available at: [Link]
-
Suzuki Reaction. Common Organic Chemistry. Available at: [Link]
-
Nguyen, T. A., et al. (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[3][4][21]-benzothiadiazole... Vietnam Journal of Catalysis and Adsorption, 14(4), 69-74. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. CrashCourse. Available at: [Link]
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck Coupling | NROChemistry [nrochemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
An In-Depth Technical Guide to the Solubility of 2-Bromo-5-propyl-1,3,4-thiadiazole in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-5-propyl-1,3,4-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis based on molecular structure, and a detailed experimental protocol for empirical determination.
Introduction: The Significance of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to interfere with biological pathways like DNA replication.[1][2] Consequently, compounds incorporating this moiety have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The biological efficacy and subsequent development of any 1,3,4-thiadiazole derivative, such as this compound, are intrinsically linked to its physicochemical properties, with solubility being a critical parameter.
Solubility dictates a compound's behavior in various stages of research and development, from initial screening and formulation to its ultimate bioavailability. Poor solubility can be a significant impediment, leading to challenges in creating effective drug delivery systems and achieving desired therapeutic outcomes. Therefore, a thorough understanding and empirical determination of the solubility of novel compounds like this compound are paramount for its successful application.
Theoretical Framework for Solubility Prediction
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. For organic molecules, key factors influencing solubility include polarity, the capacity for hydrogen bonding, and molecular size.
Molecular Structure Analysis of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
-
1,3,4-Thiadiazole Ring: This heterocyclic ring contains two nitrogen atoms and a sulfur atom, which are more electronegative than carbon. This introduces a degree of polarity to the molecule.
-
Bromo Substituent: The bromine atom is highly electronegative, further contributing to the molecule's polarity.
-
Propyl Group: The three-carbon alkyl chain is nonpolar. The presence and length of alkyl chains can significantly impact solubility; longer chains tend to decrease solubility in polar solvents.[6][7][8]
Based on this structure, this compound can be classified as a moderately polar molecule. The polar thiadiazole ring and bromo group are somewhat counterbalanced by the nonpolar propyl chain.
The Role of the Solvent
The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity, which is often quantified by the dielectric constant or a polarity index.
-
Polar Protic Solvents: These solvents (e.g., alcohols, water) can engage in hydrogen bonding and have high dielectric constants. They are effective at dissolving polar solutes.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, although they can act as hydrogen bond acceptors.[9]
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene, carbon tetrachloride) have low dielectric constants and primarily interact through weaker van der Waals forces. They are ideal for dissolving nonpolar solutes.
Predictive Solubility Profile
Given its moderately polar nature, this compound is expected to exhibit the following solubility trends:
-
High Solubility: In moderately polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.
-
Moderate Solubility: In polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), as well as in lower-chain alcohols like methanol and ethanol, where the polar interactions with the thiadiazole ring and bromo group can overcome the nonpolar influence of the propyl chain.
-
Low to Negligible Solubility: In highly nonpolar solvents such as hexane and cyclohexane, and in highly polar protic solvents like water, where the nonpolar propyl group will hinder dissolution.
Solvent Selection for Experimental Determination
For a comprehensive understanding of the solubility profile, a diverse range of organic solvents should be tested. The following table provides a curated list of solvents, ordered by increasing polarity, along with their key physical properties relevant to solubility.
| Solvent | Formula | Dielectric Constant (at 20°C) | Polarity Index | Boiling Point (°C) |
| Hexane | C₆H₁₄ | 1.88 | 0.1 | 69 |
| Cyclohexane | C₆H₁₂ | 2.02 | 0.2 | 80.7 |
| Carbon Tetrachloride | CCl₄ | 2.24 | 1.6 | 76.7 |
| Toluene | C₇H₈ | 2.38 | 2.4 | 110.6 |
| Diethyl Ether | (C₂H₅)₂O | 4.33 | 2.8 | 34.6 |
| Chloroform | CHCl₃ | 4.81 | 4.1 | 61.1 |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | 77.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | 4.0 | 66 |
| Dichloromethane (DCM) | CH₂Cl₂ | 8.93 | 3.1 | 39.7 |
| Acetone | C₃H₆O | 20.7 | 5.1 | 56.3 |
| Isopropyl Alcohol | C₃H₈O | 19.92 | 3.9 | 82.3 |
| Ethanol | C₂H₅OH | 24.55 | 4.3 | 78.3 |
| Methanol | CH₃OH | 32.70 | 5.1 | 64.7 |
| Acetonitrile | C₂H₃N | 37.5 | 5.8 | 81.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.71 | 6.4 | 153.0 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 46.68 | 7.2 | 189 |
Data compiled from various sources.[10][11][12][13]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[14] It involves equilibrating an excess amount of the solid solute with the solvent of interest over a defined period.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or in a thermomixer. Allow the mixtures to equilibrate for a set period (typically 24-48 hours) at a constant temperature (e.g., 25 °C). This extended time ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Visualizing the Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, published solubility data for this compound is not currently available, a strong predictive framework can be established based on its molecular structure and the principles of solute-solvent interactions. This guide provides the theoretical foundation and a robust, field-proven experimental protocol to empower researchers to empirically determine its solubility profile across a range of relevant organic solvents. The resulting data will be invaluable for advancing the research and development of this promising 1,3,4-thiadiazole derivative, facilitating its journey from the laboratory to potential therapeutic applications.
References
-
Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry.
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development.
-
Alkyl Chain Length Impact on Chemical Properties. Patsnap Eureka.
-
Why the water solubility of alcohols decreases as the size of the alkyl group increases? Quora.
-
Influence of the Ligand Alkyl Chain Length on the Solubility, Aqueous Speciation, and Kinetics of Substitution Reactions of Water-Soluble M3S4 (M = Mo, W) Clusters Bearing Hydroxyalkyl Diphosphines. Inorganic Chemistry.
-
How To Predict Solubility Of Organic Compounds? Chemistry For Everyone.
-
What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Discussion Forum.
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.
-
Solubility Definition - Organic Chemistry Key Term. Fiveable.
-
Dielectric Constant. Honeywell.
-
In Silico Physicochemical Properties of Proposed 1,3,4-Thiadiazoles and s-Triazoles. ResearchGate.
-
Polarity of Solvents. URL: [Link]
-
Solvent Polarities. URL: [Link]
-
Solvent Polarity and Miscibility Chart. Scribd.
-
Hydrogen-Bond Acceptance of Solvents: A 19F Solvatomagnetic β1 Database to Replace Solvatochromic and Solvatovibrational Scales. ACS Publications.
-
How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources.
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central.
-
Solvents and Polarity. University of Rochester.
-
Dielectric Constant of Common solvents. URL: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
-
Polarities of Solvents. Shodex.
-
Predicting the solubility of organic molecules. YouTube.
-
Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. ACS Publications.
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed Central.
-
Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Overseas.
-
Properties of Common Organic Solvents. University of Minnesota.
-
Solvent Physical Properties. URL: [Link]
-
2-Bromo-1,3,4-thiadiazole 96%. Sigma-Aldrich.
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central.
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
-
Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate.
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dielectric Constant [macro.lsu.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Bromo-5-propyl-1,3,4-thiadiazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its unique structural features, including hydrogen bond accepting capabilities and metabolic stability, make it a cornerstone for the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet underexplored derivative, 2-Bromo-5-propyl-1,3,4-thiadiazole. While a dedicated CAS number for this compound is not publicly cataloged, its synthesis and properties can be confidently extrapolated from established chemical principles and the well-documented reactivity of its analogs. This document serves as a technical resource for researchers and drug development professionals, providing a robust theoretical framework, proposed synthetic protocols, and an overview of its potential in medicinal chemistry.
Physicochemical Properties
The fundamental properties of this compound are derived from its molecular formula, C₅H₇BrN₂S. These calculated values are essential for experimental design, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrN₂S | - |
| Molecular Weight | 207.09 g/mol | Calculated |
| Monoisotopic Mass | 205.95132 Da | PubChemLite[5] |
| Predicted XlogP | ~2.5 - 3.0 | Estimated based on analogs[5][6] |
| Appearance | Expected to be a solid at room temperature | Based on similar compounds[7] |
Note: As this compound is not commercially cataloged, experimental data (e.g., melting point, solubility) is unavailable. The predicted lipophilicity (XlogP) suggests moderate solubility in organic solvents.
Proposed Synthesis Methodologies
The synthesis of this compound can be strategically approached through a two-stage process: first, the construction of the 5-propyl-1,3,4-thiadiazole core, followed by the selective introduction of the bromine atom at the 2-position.
Stage 1: Formation of the 5-Propyl-1,3,4-thiadiazole Ring
The most direct and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[8][9] This precursor is readily prepared from butyric acid (providing the propyl group) and thiosemicarbazide.
Caption: Workflow for the Sandmeyer bromination of the thiadiazole intermediate.
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Suspend 2-amino-5-propyl-1,3,4-thiadiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~5-6 volumes).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at this temperature for 30-45 minutes to ensure complete formation of the diazonium salt.
-
-
Copper-Catalyzed Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr (48%, ~2 volumes).
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. [10]The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species. [11][12]
Spectroscopic Characterization (Predicted)
The structural elucidation of the final product would rely on standard spectroscopic techniques. Based on the analysis of similar 2,5-disubstituted-1,3,4-thiadiazoles, the following spectral features are anticipated. [7][13]
| Technique | Expected Features |
|---|---|
| ¹H-NMR | - Propyl Group: A triplet (~0.9-1.1 ppm, 3H) for the terminal methyl (CH₃) group, a sextet (~1.6-1.8 ppm, 2H) for the central methylene (CH₂) group, and a triplet (~2.8-3.0 ppm, 2H) for the methylene group adjacent to the thiadiazole ring. |
| ¹³C-NMR | - Thiadiazole Ring: Two distinct signals in the downfield region (~150-175 ppm) corresponding to the C2 (attached to Br) and C5 (attached to the propyl group) carbons. [14]- Propyl Group: Three signals in the aliphatic region (~13-35 ppm). |
| FT-IR | - C=N Stretch: Characteristic absorption band around 1600-1650 cm⁻¹. - C-S Stretch: Bands in the fingerprint region, typically around 650-800 cm⁻¹. - Absence of N-H stretching bands (~3100-3400 cm⁻¹) which would be present in the 2-amino intermediate. |
| Mass Spec. | - Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 206 and 208. |
Applications in Drug Development
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a vast array of biological activities. [1][15][16]The introduction of a propyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the bromo substituent serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. [15][17]The core scaffold can be tailored to inhibit specific microbial enzymes.
-
Anticancer Agents: The thiadiazole ring is a bioisostere of pyrimidine, allowing derivatives to interfere with DNA replication processes in cancer cells. [18]They have been investigated as inhibitors of various targets, including carbonic anhydrases, which are overexpressed in many tumors. [4]* Anticonvulsant Activity: The structural features of 1,3,4-thiadiazoles have been successfully exploited to develop agents with significant anticonvulsant properties, with bromo-substituted derivatives showing particular promise. [19][20]* Anti-inflammatory and Analgesic Agents: The scaffold is present in molecules that exhibit anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX). [2][3] The 2-bromo position is particularly valuable for medicinal chemists. It provides a reactive site for introducing further diversity into the molecule using well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
References
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Available at: [Link]
- Review on Biological Activities of 1,3,4-Thiadiazole Deriv
-
1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). PubMed. Available at: [Link]
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018).
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Available at: [Link]
-
Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents. (n.d.). PubMed. Available at: [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). PMC - NIH. Available at: [Link]
- The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
-
1019111-62-6 (C5H7BrN2S). (n.d.). PubChemLite. Available at: [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Available at: [Link]
-
1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021). MDPI. Available at: [Link]
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. (n.d.).
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (n.d.).
-
1506302-09-5 (C5H7BrN2S). (n.d.). PubChemLite. Available at: [Link]
- The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ²‐1,3,4‐thiadiazolines. (n.d.). Sci-Hub.
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2018). MDPI. Available at: [Link]
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
- 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. (2021). Bentham Science.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers.
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). PMC - NIH. Available at: [Link]
-
5-(1-bromoethyl)-4-methyl-1,2,3-thiadiazole. (n.d.). PubChemLite. Available at: [Link]
-
5-(bromomethyl)-3-ethyl-1,2,4-thiadiazole. (n.d.). PubChemLite. Available at: [Link]
-
5-bromo-3-propyl-1,2,4-thiadiazole. (n.d.). PubChemLite. Available at: [Link]
- 2-Alkoxy-5-amino- and -5-arenesulphonamido-1,3,4-thiadiazoles and rel
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC. Available at: [Link]
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024).
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 1019111-62-6 (C5H7BrN2S) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 5-bromo-3-propyl-1,2,4-thiadiazole (C5H7BrN2S) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 16. benthamscience.com [benthamscience.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 20. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 2-Bromo-5-propyl-1,3,4-thiadiazole: A Technical Guide for Researchers
This in-depth technical guide serves as a crucial resource for researchers, chemists, and professionals in drug development, providing a comprehensive overview of 2-Bromo-5-propyl-1,3,4-thiadiazole. While direct commercial availability of this specific compound appears limited, this guide outlines a robust, proposed synthetic pathway, discusses expected analytical characterization, and explores its potential within the broader context of the pharmacologically significant 1,3,4-thiadiazole scaffold.
Commercial Landscape and Strategic Sourcing
Initial market analysis indicates that this compound is not a readily available, off-the-shelf chemical. Searches for this exact CAS number do not yield commercial suppliers. However, several structurally related analogs are commercially available, which can serve as starting points for custom synthesis or as reference compounds for analytical development.
Table 1: Commercial Availability of Structurally Related 2-Bromo-1,3,4-thiadiazoles
| Compound Name | CAS Number | Representative Suppliers | Typical Purity |
| 2-Bromo-5-phenyl-1,3,4-thiadiazole | 53645-95-7 | J & K SCIENTIFIC LTD., Shanghai Raise Chemical Technology Co.,Ltd.[1] | 98-99%[1] |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | 54044-79-0 | Sigma-Aldrich[2] | 97%[2] |
| 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | 37461-61-3 | Apollo Scientific[3] | 95%[3] |
| 2,5-Dibromo-1,3,4-thiadiazole | 55981-29-8 | BLDpharm[4] | >95% |
| 2-Amino-5-bromo-1,3,4-thiadiazole | 37566-39-5 | Pharmaffiliates | >95% |
The lack of direct commercial sources necessitates a reliable synthetic route for researchers requiring this compound. The most logical and scientifically sound approach involves a two-step synthesis starting from commercially available precursors.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be logically approached from its amino analogue, 2-amino-5-propyl-1,3,4-thiadiazole. This precursor is a key intermediate and its synthesis is the first critical step.[5] The subsequent conversion of the amino group to a bromo group can be achieved via a Sandmeyer-type reaction, a well-established method in heterocyclic chemistry. A protocol for a similar transformation on a related substrate provides a strong foundation for this step.[6]
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This procedure is adapted from the general synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 eq) and thiosemicarbazide (1.05 eq).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-propyl-1,3,4-thiadiazole.
Step 2: Synthesis of this compound (Sandmeyer-type Reaction)
This protocol is based on the successful bromination of a similar substrate, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[6]
-
Diazotization:
-
Suspend 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.
-
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group protons: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the thiadiazole ring. |
| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and two signals for the thiadiazole ring carbons, with the carbon bearing the bromine atom shifted downfield. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of C₅H₇BrN₂S, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| Infrared (IR) | Characteristic peaks for C-H stretching of the alkyl group, C=N and N-N stretching of the thiadiazole ring, and a C-Br stretching vibration. |
| Melting Point | A sharp melting point is indicative of high purity. For reference, 2-Bromo-5-methyl-1,3,4-thiadiazole has a melting point of 105-110 °C.[2] |
Applications in Drug Discovery and Development
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities.[7][8] This is attributed to its role as a bioisostere of pyrimidine, allowing it to interact with biological targets involved in nucleic acid synthesis.[9] The mesoionic character of the ring enhances its ability to cross biological membranes.[9]
Caption: Diverse biological activities of the 1,3,4-thiadiazole scaffold.
The introduction of a propyl group at the 5-position and a bromine atom at the 2-position of the thiadiazole ring in this compound creates a molecule with specific physicochemical properties that can be exploited in drug design. The propyl group enhances lipophilicity, which can influence cell membrane permeability and interaction with hydrophobic pockets of target proteins. The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: 1,3,4-thiadiazole derivatives have shown promise as anticancer agents.[9]
-
Infectious Diseases: The scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.[7]
-
Inflammatory Disorders: Anti-inflammatory effects of thiadiazole-containing molecules have also been reported.[7]
Safety and Handling
As with any brominated organic compound, this compound should be handled with appropriate safety precautions. While specific data is not available, related compounds are classified as irritants and may be harmful if swallowed or inhaled.[10][11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][13] Keep the container tightly closed.
Conclusion
This compound represents a valuable, yet not commercially accessible, building block for medicinal chemistry and drug discovery. The synthetic pathway proposed in this guide, based on established chemical transformations, provides a reliable method for its preparation. The diverse biological activities associated with the 1,3,4-thiadiazole scaffold underscore the potential of this compound as a precursor for novel therapeutic agents. Researchers are encouraged to utilize the information presented herein to synthesize, characterize, and explore the full potential of this promising molecule.
References
- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.Asian Journal of Chemistry, 25(10), 5785-5787.
-
2-Amino-5-bromo-1,3,4-thiadiazole. Pharmaffiliates. [Link]
- Arshad, F., Khan, I., & Al-Harrasi, A. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.Molecules, 28(8), 3535.
- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
-
1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. ResearchGate. [Link]
- Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines.Journal of Heterocyclic Chemistry, 14(5), 823–827.
- El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2017).
- Kumar, S., & Sharma, P. K. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.Molecules, 27(24), 8758.
-
Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. [Link]
- Mague, J. T., & Szafert, S. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.Molecules, 23(11), 2977.
-
The Role of 2-Bromo-5-chloro-1,3-thiazole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-溴-5-甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 37461-61-3 Cas No. | 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | Apollo [store.apolloscientific.co.uk]
- 4. 55981-29-8|2,5-Dibromo-1,3,4-thiadiazole|BLD Pharm [bldpharm.com]
- 5. asianpubs.org [asianpubs.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.ca [fishersci.ca]
fundamental reactions of the 1,3,4-thiadiazole ring
An In-Depth Technical Guide to the Fundamental Reactions of the 1,3,4-Thiadiazole Ring
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the core reactivity and , a key heterocyclic scaffold in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple reaction lists to explain the causal electronic factors that govern the ring's behavior, offering field-proven insights into its synthetic manipulation.
Introduction: The Privileged Scaffold
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1][2] Its significance in medicinal chemistry is immense, forming the core of numerous approved drugs, including the antibiotic Cefazolin and the carbonic anhydrase inhibitor Acetazolamide.[1][3] The ring's prevalence stems from its unique combination of properties: it is a bioisostere of pyrimidine and oxadiazole moieties, possesses high in vivo stability, and its mesoionic character allows it to cross biological membranes, enhancing bioavailability.[4][5][6] Understanding its fundamental reactivity is therefore critical for the rational design of new therapeutic agents.[2]
Electronic Structure and Inherent Reactivity
The reactivity of the 1,3,4-thiadiazole ring is a direct consequence of its electronic architecture. It is a planar, aromatic, and electron-deficient heterocyclic system.[1][7] The presence of two electronegative, pyridine-like nitrogen atoms and a sulfur atom results in a significant withdrawal of electron density from the C2 and C5 carbon atoms.[1][6][7] This electron deficiency is the single most important factor governing its chemical behavior.
Key Electronic Characteristics:
-
Electron-Deficient Carbons (C2/C5): These positions are electrophilic and thus highly susceptible to nucleophilic attack.[1][8]
-
Basic Nitrogens (N3/N4): The lone pairs on the nitrogen atoms are the most nucleophilic and basic sites, making them the preferential targets for electrophiles.[1]
-
Aromatic Stability: The ring is aromatic and quite stable in acidic media but is susceptible to cleavage under strongly basic conditions.[1][8]
Figure 1: Key reactivity sites on the 1,3,4-thiadiazole ring.
Core Reaction Classes: A Mechanistic Overview
The unique electronic distribution within the 1,3,4-thiadiazole ring dictates a distinct set of fundamental reactions. The general reactivity patterns are summarized below.
Figure 2: Summary of fundamental reaction pathways for the 1,3,4-thiadiazole ring.
Electrophilic Attack at Nitrogen
Due to the availability of lone pair electrons, the ring nitrogen atoms are the primary sites for electrophilic attack.[1][9] This reaction is fundamental for creating quaternary 1,3,4-thiadiazolium salts, which can act as intermediates for further functionalization.
-
Causality: The nitrogen atoms (N3, N4) are the most electron-rich centers in the heterocycle, making them kinetically and thermodynamically favored for reaction with electrophiles like alkyl halides or acyl chlorides.
-
Reaction Type: N-Alkylation or N-Acylation.[1]
-
Outcome: Formation of 1,3,4-thiadiazolium salts.[9]
Nucleophilic Substitution at Carbon
This is arguably the most synthetically useful reaction of the 1,3,4-thiadiazole ring. The electron-deficient C2 and C5 positions readily undergo nucleophilic substitution, provided a suitable leaving group is present.[1][7][8]
-
Causality: The strong electron-withdrawing effect of the adjacent nitrogen atoms renders the C2/C5 positions highly electrophilic. Halogens (e.g., -Cl, -Br) at these positions are highly activated and easily displaced by a wide range of nucleophiles.[8][9]
-
Common Leaving Groups: Halogens, sulfonyl groups.
-
Common Nucleophiles: Amines, alkoxides, thiolates, and carbon-based nucleophiles like malonates.[9]
Electrophilic Substitution at Carbon
Direct electrophilic substitution on the unsubstituted 1,3,4-thiadiazole ring is generally unsuccessful.[1][7][8][10] Reactions like nitration, halogenation, or Friedel-Crafts acylation typically fail.
-
Causality: The ring is too electron-deficient to react with common electrophiles. The reaction conditions required are often harsh, leading to ring degradation rather than substitution.
-
The Exception - Activating Groups: The presence of a strong electron-donating group, such as an amino (-NH₂) group at the C2 position, can activate the C5 position enough to allow for electrophilic substitution, such as bromination.[8]
1,3-Dipolar Cycloaddition Reactions
While a reaction of the ring, cycloaddition is more prominently featured as a primary method for synthesizing the 1,3,4-thiadiazole ring itself. The reaction of nitrilimines with various sulfur-containing dipolarophiles is a powerful strategy for creating substituted 1,3,4-thiadiazoles.[11][12]
Ring-Opening Reactions
The aromatic stability of the 1,3,4-thiadiazole ring makes it resistant to cleavage under acidic or mild basic conditions. However, treatment with strong bases can induce ring fission.[1][8][13] This reactivity is important to consider when planning multi-step syntheses involving strongly basic reagents.
Field-Proven Synthetic Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone reaction, providing access to a vast library of biologically active compounds.[14] The following protocol describes the reliable cyclodehydration of an aromatic carboxylic acid with thiosemicarbazide.
Workflow: Carboxylic Acid to 2-Amino-1,3,4-Thiadiazole
Figure 3: Step-by-step workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Step-by-Step Methodology [15]
-
Reagent Activation: In a fume hood, add the desired aryl carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 volumes). Stir the mixture at room temperature for 20 minutes.
-
Expertise: POCl₃ serves as both the solvent and the dehydrating/cyclizing agent.[16] It activates the carboxylic acid by forming a reactive acyl intermediate, priming it for nucleophilic attack.
-
-
Nucleophilic Addition: Add thiosemicarbazide (1.0 eq) portion-wise to the mixture. The addition can be exothermic; maintain control by adding slowly.
-
Expertise: The terminal nitrogen of thiosemicarbazide acts as the nucleophile, attacking the activated carboxylic acid.
-
-
Cyclization: Heat the resulting mixture to 80–90 °C and maintain for 1-2 hours, monitoring by TLC.
-
Expertise: Thermal energy drives the intramolecular cyclization and dehydration, forming the stable aromatic 1,3,4-thiadiazole ring.
-
-
Quenching: Cool the reaction mixture in an ice bath. Very carefully and slowly, pour the mixture onto crushed ice or into cold water. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Trustworthiness: This step neutralizes the highly reactive excess POCl₃. Failure to do this slowly and with adequate cooling can result in a violent, uncontrolled reaction.
-
-
Hydrolysis: Reflux the resulting aqueous suspension for 4 hours.
-
Expertise: This step ensures the complete hydrolysis of any remaining phosphorus intermediates to afford the desired product.
-
-
Precipitation & Isolation: Cool the mixture and basify to pH ~8 using a concentrated aqueous solution of sodium hydroxide (NaOH). The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).
Summary of Reaction Types and Conditions
The table below summarizes the fundamental reactions discussed, providing a quick reference for experimental design.
| Reaction Type | Position(s) | Key Reagents | Driving Force | Common Outcome |
| N-Alkylation | N3, N4 | Alkyl halides (e.g., CH₃I) | Nucleophilic N atoms | 1,3,4-Thiadiazolium salts[9] |
| Nucleophilic Substitution | C2, C5 | Nucleophiles (amines, alkoxides) | Electron-deficient C atoms | Substituted 1,3,4-thiadiazoles[1][8] |
| Electrophilic Substitution | C5 | Electrophiles (e.g., Br₂) | Ring activation by EDG | 5-Halo-2-amino-1,3,4-thiadiazole[8] |
| Ring Opening | Ring | Strong bases (e.g., NaOH, KOH) | Ring strain/instability in base | Acyclic fragments[1][13] |
Conclusion
The 1,3,4-thiadiazole ring possesses a distinct and predictable reactivity profile dominated by its electron-deficient nature. While the carbon atoms are generally inert to electrophilic attack, they are highly primed for nucleophilic substitution, a feature that medicinal chemists have extensively exploited. Conversely, the ring nitrogens provide reliable handles for electrophilic modification. A thorough understanding of these causal electronic factors allows researchers to strategically design synthetic routes to novel derivatives, leveraging this privileged scaffold in the ongoing development of next-generation therapeutics.
References
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. ResearchGate. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Science. [Link]
-
Review on substituted 1, 3, 4 thiadiazole compounds. ResearchGate. [Link]
-
1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. National Institutes of Health (NIH). [Link]
-
1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. National Institutes of Health (NIH). [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Future Science. [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
-
Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. Mansoura University. [Link]
-
N-Alkylation of compounds 166 and 169. ResearchGate. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health (NIH). [Link]
-
New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. [Link]
-
Review on substituted 1, 3, 4 thiadiazole compounds. ResearchGate. [Link]
-
1,3,4-Thiadiazole Derivatives. Part 91. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl). National Institutes of Health (NIH). [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]
-
BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ACS Publications. [Link]
-
(PDF) 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl). ResearchGate. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. National Institutes of Health (NIH). [Link]
-
Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 1. Hydrazines. PubMed. [Link]
Sources
- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 2-Bromo-5-propyl-1,3,4-thiadiazole as a Versatile Chemical Intermediate
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This five-membered heterocycle acts as a bioisostere of pyrimidine, allowing it to interact with biological systems, potentially interfering with processes like DNA replication.[3] Its derivatives are integral to numerous commercial drugs and serve as pivotal intermediates in the synthesis of complex bioactive molecules.[5]
2-Bromo-5-propyl-1,3,4-thiadiazole is a key chemical intermediate that capitalizes on this privileged scaffold. It features two primary points of reactivity: the stable 1,3,4-thiadiazole core, which imparts desirable physicochemical properties, and a strategically placed bromine atom at the 2-position. This bromine atom serves as an exceptionally versatile "handle" for synthetic chemists, enabling a wide range of molecular elaborations through cross-coupling and substitution reactions. The electron-withdrawing nature of the thiadiazole ring activates the C-Br bond, making it a prime substrate for forming new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.[6]
This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and field-proven insights for effectively utilizing this compound in key synthetic transformations.
Compound Profile & Safety
| Property | Data | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₅H₇BrN₂S | N/A |
| Molecular Weight | 223.09 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature. | Inferred from 2-Bromo-5-methyl-1,3,4-thiadiazole[7] |
| Key Functional Groups | Bromo group (for coupling/substitution), Propyl chain, Thiadiazole ring | N/A |
| Primary Hazard Class | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | Inferred from analogous compounds like 2-Bromo-5-methyl-1,3,4-thiadiazole.[7][8] |
Safety & Handling: Researchers must handle this compound with appropriate care in a well-ventilated fume hood.[9][10] Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9] Avoid inhalation of dust and contact with skin and eyes.[8][10] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[9] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[9][10]
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds. This compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the thiadiazole core and various aryl or vinyl groups using a boronic acid coupling partner.[11][12] This reaction is fundamental for synthesizing complex biaryl structures often found in pharmacologically active compounds.[13]
Causality Behind the Protocol: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[11][12] The ligand stabilizes the palladium center and modulates its reactivity. A biphasic solvent system, such as dioxane and water, is often employed to dissolve both the organic substrate and the inorganic base.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[14]
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[14]
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total), via syringe.[14]
-
Reaction Execution: Stir the mixture vigorously and heat to 80–100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 2-aryl-5-propyl-1,3,4-thiadiazole derivative.[14]
Representative Data for Suzuki Coupling
| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O 4:1 | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O 10:1 | 100 | 80-92 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4 mol%) | Cs₂CO₃ | DMF | 110 | 75-88 |
| Note: Yields are estimates based on similar heterocyclic systems and require optimization. |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of amines.[15][16] This reaction is indispensable in drug discovery for synthesizing 2-amino-1,3,4-thiadiazole derivatives, which are prevalent motifs in biologically active molecules.[5][17]
Causality Behind the Protocol: This reaction requires a palladium catalyst, but the choice of ligand is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to promote the challenging reductive elimination step that forms the C-N bond.[18] A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is required to deprotonate the amine starting material, making it a more active nucleophile in the catalytic cycle.[16] Anhydrous, non-polar solvents like toluene or dioxane are used to prevent catalyst deactivation.[18]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture with stirring at 90-110 °C. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude material via silica gel chromatography to obtain the desired 2-amino-5-propyl-1,3,4-thiadiazole derivative.
Representative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 88-96 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 82-93 |
| Note: Yields are estimates based on general protocols and require optimization. |
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Key steps of the Buchwald-Hartwig catalytic cycle.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, palladium catalysis is not required. The electron-deficient nature of the 1,3,4-thiadiazole ring makes the C2-position susceptible to direct attack and displacement of the bromide by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[19][20][21]
Causality Behind the Protocol: This reaction mechanism is favored by (1) a good leaving group (bromide), (2) an electron-deficient aromatic ring (the thiadiazole), and (3) a strong nucleophile (e.g., thiolates, alkoxides).[22] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.
Experimental Protocol: SNAr with a Thiol
-
Nucleophile Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 mmol, 1.1 equiv) in anhydrous DMF (5 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv), portion-wise. Stir for 20 minutes at 0 °C to allow for complete formation of the sodium thiolate.
-
Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) dropwise to the thiolate solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Carefully quench the reaction by pouring it into ice-water (30 mL). Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the 2-thioether-5-propyl-1,3,4-thiadiazole.
Diagram: SNAr Mechanism
Caption: Simplified mechanism for Nucleophilic Aromatic Substitution.
Section 3: Synthesis of the Starting Material
For researchers wishing to prepare the title compound, a common route involves the Sandmeyer-type transformation of the corresponding 2-amino precursor.
Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar 2-bromo-1,3,4-thiadiazoles.[23]
-
Diazotization: To a stirred suspension of 2-amino-5-propyl-1,3,4-thiadiazole (1.0 equiv) in hydrobromic acid (48% aqueous solution) at -10 to -5 °C, add a solution of sodium nitrite (NaNO₂, 1.5 equiv) in water dropwise, keeping the temperature below 0 °C. Stir for 1 hour at this temperature to form the diazonium salt in situ.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv) in hydrobromic acid (48%). Add the cold diazonium salt solution to the CuBr solution slowly.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent like dichloromethane. Wash the organic extracts, dry, and concentrate. Purify by distillation or column chromatography to yield this compound.
Conclusion
This compound is a high-value intermediate, offering a reliable and versatile platform for the synthesis of diverse molecular architectures. Its activated C-Br bond is amenable to a host of powerful synthetic transformations, most notably palladium-catalyzed Suzuki and Buchwald-Hartwig couplings, as well as nucleophilic aromatic substitution. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently leverage this building block in their synthetic campaigns, accelerating the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications.
References
-
Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. Available at: [Link]
- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.
-
ResearchGate. (2015). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][7][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3572. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][9][24]thiadiazole) 1 with morpholine. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 629. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2021). Synthesis of 1,3,4-Thiadiazoles and 1,4,2-Oxathiazoles from α-Enolic Dithioesters and Active 1,3-Dipoles. Retrieved from [Link]
-
Cvek, B., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2776. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][9][24]-benzothiadiazole.... Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Retrieved from [Link]
-
MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[9][24][25]thiadiazolo[3,4- c ]pyridine.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Crash Course. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Retrieved from [Link]
-
MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-ブロモ-5-メチル-1,3,4-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. dovepress.com [dovepress.com]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. prepchem.com [prepchem.com]
- 24. sci-hub.box [sci-hub.box]
- 25. researchgate.net [researchgate.net]
Application & Protocol Guide: Suzuki-Miyaura Coupling Reactions with 2-Bromo-5-propyl-1,3,4-thiadiazole
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the functionalization of 2-Bromo-5-propyl-1,3,4-thiadiazole. The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The ability to forge new carbon-carbon bonds at the 2-position of this heterocycle via robust methods like the Suzuki-Miyaura coupling is of paramount importance for drug discovery and development programs.[2][3]
This document moves beyond a simple recitation of steps, offering insights into the reaction mechanism, guidance on parameter optimization, and solutions to common experimental challenges.
The Mechanism of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron species using a palladium catalyst and a base.[6] The catalytic cycle is a well-studied, multi-step process that efficiently generates the desired cross-coupled product while regenerating the active catalyst.[7][8][9]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the carbon-bromine bond of the this compound. This step forms a new Pd(II) intermediate.[6][7] The electron-deficient nature of the thiadiazole ring facilitates this process.
-
Transmetalation : This is a critical ligand exchange step. The base, a key component, reacts with the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[10][11][12][13] This activated boronate then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The precise mechanism of transmetalation is complex and can be influenced by the specific reactants and conditions.[6][8]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond and yielding the desired 2-aryl/vinyl-5-propyl-1,3,4-thiadiazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol & Methodology
This section details a robust starting protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific coupling partner.
Materials and Reagents
-
Substrate : this compound
-
Coupling Partner : Arylboronic acid (or boronate ester)
-
Palladium Precatalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base : Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), finely powdered
-
Solvent : Anhydrous 1,4-Dioxane and Degassed Water
-
Inert Gas : Nitrogen (N₂) or Argon (Ar)
-
Standard laboratory glassware (Schlenk flask or reaction vial), magnetic stirrer, heating mantle or oil bath, and inert atmosphere setup.
Experimental Workflow
Caption: General workflow for setting up the Suzuki coupling reaction.
Step-by-Step Procedure
-
Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition : Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with an inert gas (N₂ or Ar) three times. This is critical to prevent oxygen from decomposing the catalyst.[14]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the thiadiazole substrate.
-
Reaction : Lower the flask into a preheated oil bath set to 80–100 °C and stir the mixture vigorously. Vigorous stirring is essential for biphasic reactions to ensure efficient mixing.[14]
-
Monitoring : Track the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[15] A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
Work-up : Once the starting material is consumed (typically 4–24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[14][16]
-
Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.[17]
Optimization of Reaction Parameters
The success of a Suzuki coupling, especially with heteroaryl halides, often depends on the careful selection of reaction parameters. The sulfur atom in the thiadiazole ring can potentially coordinate to the palladium catalyst, necessitating careful optimization.[16][18]
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Catalyst / Ligand | Precatalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Ligands: PPh₃, dppf, SPhos, XPhos | The choice of ligand is crucial. Electron-rich and bulky phosphine ligands (like those in SPhos or XPhos) can accelerate oxidative addition and reductive elimination, which is often beneficial for less reactive halides or sterically hindered substrates.[19][20] Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[21] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base's primary role is to form the reactive boronate species.[10][11] Cs₂CO₃ is more soluble in organic solvents and often gives higher yields. K₃PO₄ is a stronger base that can be effective for challenging couplings. KF is a milder option that can help suppress protodeboronation side reactions.[12][14] |
| Solvent System | Toluene, 1,4-Dioxane, THF, DMF, often in a biphasic mixture with Water | The solvent must solubilize the reactants. Biphasic systems (e.g., Dioxane/H₂O) are common and effective.[6][22] The choice of solvent can influence reaction rates and even selectivity by altering the catalyst's coordination sphere or the solubility of byproducts like halide salts.[23][24][25][26] |
| Temperature | 60–110 °C, Microwave Irradiation | Higher temperatures generally increase the reaction rate, particularly the oxidative addition step. Microwave heating can dramatically reduce reaction times from hours to minutes.[27] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst.2. Insufficiently inert atmosphere (oxygen present).3. Poor quality reagents. | 1. Use a fresh batch of catalyst or a more robust precatalyst.[14]2. Ensure proper degassing of solvents and rigorous inert atmosphere technique.[14]3. Verify the purity of starting materials. |
| Protodeboronation (Boronic acid replaced by -H) | 1. The boronic acid is unstable under the reaction conditions.2. Water acts as a proton source with a strong base. | 1. Switch to a milder base like KF or K₂CO₃.[14]2. Use anhydrous conditions or use the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative side reactions. | Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.[14] |
| Stalled Reaction | 1. Catalyst decomposition.2. Product inhibition (e.g., halide byproduct). | 1. Try a more stable catalyst system (e.g., one with a bulkier, more electron-rich ligand).2. Change the solvent system to improve the solubility of byproducts, which can sometimes mitigate inhibition.[24] |
References
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Alvarez-Ros, M. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(39), 12833–12843. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Alvarez-Ros, M. C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Saha, A., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
-
Barchuk, A., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(17), 6320–6327. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalysed Suzuki reaction in water using microwave heating. Chemical Communications, (17), 1864-1865. [Link]
-
Saha, A., et al. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
-
Wang, Z., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link]
-
1,3,4-Thiadiazole: A Versatile Scaffold for Drug Discovery. (2023). Bentham Science. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. [Link]
-
Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Werber, G., et al. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. [Link]
-
Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. (n.d.). ResearchGate. [Link]
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]
-
Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1736–1743. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Reaction Conditions a and Yields for the. (n.d.). ResearchGate. [Link]
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). NIH. [Link]
-
Wallace, D. J., & Chen, C. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(15), 5123–5133. [Link]
-
Solvent-controlled retention or inversion of configuration in the Suzuki reaction of 2-bromo-1,3-dienes: Stereodivergent synthesis of trisubstituted conjugated alkenes. (n.d.). ResearchGate. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6436–6453. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. (2025). ResearchGate. [Link]
-
Effect of solvent on the Suzuki reaction a. (n.d.). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ajabs.org [ajabs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. azom.com [azom.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
synthesis of bioactive molecules from 2-Bromo-5-propyl-1,3,4-thiadiazole
An Application and Protocol Guide for the Synthesis of Bioactive Molecules from 2-Bromo-5-propyl-1,3,4-thiadiazole
Abstract
The 1,3,4-thiadiazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides detailed application notes and step-by-step protocols for the synthesis of diverse bioactive molecules utilizing This compound as a versatile starting material. The strategic placement of a stable propyl group at the 5-position offers a lipophilic anchor, while the reactive bromo group at the 2-position serves as a versatile handle for introducing molecular complexity through various organic reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel therapeutic agents.
The Strategic Advantage of this compound
The utility of this compound lies in its dual-feature design. The 1,3,4-thiadiazole core is a privileged structure in drug design, known for its metabolic stability and ability to engage in hydrogen bonding and other crucial interactions with biological targets.[2] The propyl group at the C5 position enhances lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile, such as membrane permeability and oral bioavailability.
The bromine atom at the C2 position is the key to its synthetic versatility. Halogenated 1,3,4-thiadiazoles are important intermediates where the halogen is readily displaced by nucleophiles or engaged in metal-catalyzed cross-coupling reactions.[5][6][7] This allows for the systematic and efficient construction of compound libraries for structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating the central role of this building block in accessing diverse chemical scaffolds.
Caption: Synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and the bromo-substituent on the electron-deficient thiadiazole ring is an excellent substrate for these transformations.[8][9]
Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction enables the synthesis of 2-aryl or 2-heteroaryl substituted 1,3,4-thiadiazoles, a common motif in kinase inhibitors and other targeted therapies.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
-
Solvent: A mixture of an organic solvent (like Dioxane or DME) and water is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Protocol 2.1: Synthesis of 2-(Pyridin-4-yl)-5-propyl-1,3,4-thiadiazole
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Pyridine-4-boronic acid (1.2 mmol, 147 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (6 mL)
-
Deionized Water (2 mL)
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add this compound, pyridine-4-boronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times.
-
Add the degassed solvents (Dioxane and water) via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the 1,3,4-thiadiazole ring makes the C2-bromo substituent susceptible to nucleophilic displacement. This provides a direct and often metal-free route to introduce amines, thiols, and other functional groups. 2-Amino-1,3,4-thiadiazole derivatives are particularly prevalent in bioactive compounds.[10][11]
Causality Behind Protocol Choices:
-
Nucleophile: A primary or secondary amine is used. The choice of amine directly dictates the final product.
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or a carbonate is often added to scavenge the HBr generated during the reaction, driving it to completion.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to dissolve the reactants and facilitate the substitution reaction.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction.
Detailed Protocol 3.1: Synthesis of N-Benzyl-5-propyl-1,3,4-thiadiazol-2-amine
Caption: Nucleophilic aromatic substitution reaction scheme.
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Benzylamine (1.5 mmol, 161 mg, 0.16 mL)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg, 0.35 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in DMF.
-
Add benzylamine and DIPEA to the solution at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel to afford the desired product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Summary of Synthetic Applications and Potential Bioactivities
The methodologies described above open avenues to a wide array of molecular architectures with potential therapeutic applications. The strategic functionalization of the this compound core can be tailored to target various disease areas.
| Reaction Type | Introduced Moiety | Resulting Scaffold Class | Potential Bioactivity |
| Suzuki-Miyaura Coupling | Aryl / Heteroaryl | 2-Aryl-5-propyl-1,3,4-thiadiazoles | Anticancer, Anti-inflammatory[1][12] |
| Sonogashira Coupling | Alkynyl | 2-Alkynyl-5-propyl-1,3,4-thiadiazoles | Enzyme Inhibition, Antiviral |
| Buchwald-Hartwig | Amines / Amides | 2-Amino-5-propyl-1,3,4-thiadiazoles | Antimicrobial, Anticancer, Anticonvulsant[2][5][13] |
| Nucleophilic Substitution | Amines, Thiols | 2-Amino/Thio-5-propyl-1,3,4-thiadiazoles | Antifungal, Antibacterial[11][12] |
Conclusion
This compound is a high-value, readily functionalizable building block for modern drug discovery. Its stable core and reactive handle allow for the efficient implementation of powerful synthetic methods to generate novel, biologically active molecules. The protocols detailed in this guide provide a reliable foundation for researchers to explore the vast chemical space accessible from this versatile precursor, accelerating the development of next-generation therapeutics.
References
-
Karpoormath, R., Obakachi, V. A., Kushwaha, B., et al. (2020). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Available at: [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
-
Siddiqui, N., et al. (2025). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Frontiers. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry. Available at: [Link]
-
Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827. Available at: [Link]
-
Siddiqui, Z. N., & Khan, A. A. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Review on substituted 1, 3, 4 thiadiazole compounds. ResearchGate. Available at: [Link]
-
MDPI. (2021). Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) and Its Bromo Derivatives. MDPI. Available at: [Link]
-
Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(12), 6941-6943. Available at: [Link]
-
ResearchGate. (2021). Nucleophilic substitution in 4,7-dibromo[1][2][4]thiadiazolo[3,4-d]pyridazine. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2011). Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Derivatives. Heterocycles, 83(10), 2275-2282. Available at: [Link]
-
Merschaert, A., & Gorissen, H. J. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Heterocycles, 60(1), 29-41. Available at: [Link]
-
Boulhaoua, M., Torvisco, A., & Pasinszki, T. (2020). Toward the synthesis of thiadiazole-based therapeutic agents: synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole. Research on Chemical Intermediates, 46, 1507–1519. Available at: [Link]
-
Vitale, P., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3569. Available at: [Link]
-
Le, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
-
ResearchGate. (2003). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Sci-Hub. The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles / HETEROCYCLES, 2003 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Bromo-5-propyl-1,3,4-thiadiazole as a Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its metabolic stability and its capacity to act as a bioisostere for other cyclic structures like pyrimidines and oxadiazoles.[1][2] Its strong aromatic character, combined with the presence of a hydrogen bond accepting domain and a two-electron donor system, allows for potent and specific interactions with a wide array of biological targets.[3] Consequently, this moiety is embedded in numerous clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[4][5][6]
The strategic introduction of a bromine atom at the 2-position of the thiadiazole ring transforms the scaffold into a highly versatile platform for drug discovery. The C-Br bond serves as a key functional handle for modern palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries. This application note provides a comprehensive guide for researchers on the synthesis, functionalization, and application of a particularly promising building block: 2-Bromo-5-propyl-1,3,4-thiadiazole . The 5-propyl group imparts a degree of lipophilicity that can enhance membrane permeability and improve pharmacokinetic profiles, making this an attractive starting point for novel therapeutic agent development.[7]
Synthesis of the Core Scaffold: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence starting from readily available commercial materials. The methodology relies on the initial formation of the thiadiazole ring, followed by a diazotization and bromination reaction.
Protocol 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole (Intermediate 1)
The initial step involves the acid-catalyzed cyclization of thiosemicarbazide with butyric acid. Polyphosphoric acid or concentrated sulfuric acid are effective catalysts for this transformation, promoting the dehydration and ring closure to form the stable 1,3,4-thiadiazole core.[8][9]
Materials:
-
Thiosemicarbazide (1.0 equiv)
-
Butyric acid (1.2 equiv)
-
Concentrated Sulfuric Acid (approx. 2.0 equiv)
-
Ice, Water, Ammonium Hydroxide solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid (0.05 mol).
-
Cool the acid in an ice bath and slowly add thiosemicarbazide (0.047 mol), followed by the dropwise addition of butyric acid (0.068 mol) while maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux under anhydrous conditions for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
The crude 2-Amino-5-propyl-1,3,4-thiadiazole can be recrystallized from an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis of this compound (Target Scaffold)
This transformation is analogous to the Sandmeyer reaction.[6] The 2-amino group is converted to a diazonium salt intermediate, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This method is highly effective for installing a halogen onto the electron-rich thiadiazole ring.
Materials:
-
2-Amino-5-propyl-1,3,4-thiadiazole (1.0 equiv)
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Copper(I) bromide (CuBr) (catalytic amount)
-
Dichloromethane or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 2-Amino-5-propyl-1,3,4-thiadiazole (1.0 equiv) in 48% hydrobromic acid in a flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve a catalytic amount of CuBr in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
-
Extract the reaction mixture with dichloromethane or diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Scaffold Derivatization via Palladium-Catalyzed Cross-Coupling
The 2-bromo substituent is the gateway to structural diversity. The Suzuki-Miyaura coupling is a robust and versatile reaction for forming C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[10][11]
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the coupling of the thiadiazole scaffold with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired boronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the bromo-thiadiazole.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation can be employed to significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 2-aryl/heteroaryl-5-propyl-1,3,4-thiadiazole derivative.
Experimental Workflow Diagram
Caption: Workflow from scaffold synthesis to biological evaluation.
Application in Anticancer Drug Discovery: Targeting Kinase Signaling
Derivatives of the 1,3,4-thiadiazole scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5] One prominent example is the Abl tyrosine kinase, a key driver in Chronic Myelogenous Leukemia (CML).[4][7][12] The 1,3,4-thiadiazole core can mimic the pharmacophoric features of known inhibitors, interfering with ATP binding and halting the downstream signaling cascade that promotes cell proliferation and survival.[3]
Illustrative Signaling Pathway: Bcr-Abl Kinase in CML
Caption: Inhibition of the Bcr-Abl signaling cascade by a thiadiazole derivative.
Representative Biological Activity Data
The following table summarizes the cytotoxic activity of representative 1,3,4-thiadiazole derivatives from the literature, demonstrating the potential of this scaffold class. The IC₅₀ values showcase the potency against various human cancer cell lines. While these compounds do not contain the specific 5-propyl substituent, they establish a strong precedent for the anticancer potential of the 2,5-disubstituted 1,3,4-thiadiazole scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 2.32 - 7.56 | |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 (Liver) | 3.13 - 8.81 | |
| 2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |
| 2-(phenylamino)-5-(methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HepG-2 (Liver) | 4.37 | [13] |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | A-549 (Lung) | 8.03 | [13] |
| 5-phenyl-1,3,4-thiadiazol-2-amine derivative | LoVo (Colon) | 2.44 | [14] |
Conclusion and Future Directions
This compound represents a high-potential, synthetically tractable scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a clear pathway for its synthesis and subsequent elaboration into diverse chemical libraries using robust palladium-catalyzed coupling reactions. The demonstrated potential of the 1,3,4-thiadiazole core to inhibit key oncogenic drivers like Abl kinase underscores the value of this scaffold in modern drug discovery. Future work should focus on the systematic exploration of the chemical space accessible from this building block, followed by rigorous biological evaluation to identify lead compounds for various therapeutic indications.
References
-
Radi, M., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1207-1211. Available at: [Link]
-
ResearchGate. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Available at: [Link]
-
Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Pharmaceuticals, 15(3), 359. Available at: [Link]
-
Karthigai Priya, P., et al. (2017). Novel Thiadiazole Derivatives as Bcr-Abl Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(3), 073-080. Available at: [Link]
-
Altinop, S. G., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 23(10), 2633. Available at: [Link]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8275. Available at: [Link]
-
Serag, N. A., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 13(11), 369. Available at: [Link]
-
Gouda, M. A., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. International Journal of Medical Research & Health Sciences, 6(12), 128-141. Available at: [Link]
-
Pintilie, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8058. Available at: [Link]
-
Kumar, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(48), 31046-31065. Available at: [Link]
-
ResearchGate. (2018). Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. Available at: [Link]
- Google Patents. (1957). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Asif, M. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 24(6), 2738-2742. Available at: [Link]
-
Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
- Google Patents. (2019). CN109851084A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Singh, A., & Singh, V. K. (2021). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH - International Journal of Biological & Pharmaceutical Science, 4(1), 1-5. Available at: [Link]
-
ResearchGate. (2018). The proposed reaction mechanism for the C‐S cross‐coupling reaction. Available at: [Link]
- Google Patents. (1959). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 218-224. Available at: [Link]
-
Choudhury, A. R., et al. (2002). 2-Amino-5-propyl-1,3,4-thiadiazole. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1237-o1238. Available at: [Link]
-
Frank, É., et al. (2017). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. Organic & Biomolecular Chemistry, 15(32), 6757-6767. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
Application Notes and Protocols: 2-Bromo-5-propyl-1,3,4-thiadiazole in Agrochemical Synthesis
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] The inherent electronic properties of this heterocycle, coupled with its stability, make it a privileged structure in the design of novel active ingredients.[4] Within this class of compounds, 2-Bromo-5-propyl-1,3,4-thiadiazole emerges as a highly versatile synthetic intermediate. The presence of a reactive bromine atom at the 2-position provides a strategic handle for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in the synthesis of potential agrochemical candidates through key chemical reactions.
Synthesis of this compound
The most direct and efficient route to this compound is via a Sandmeyer-type reaction, starting from the readily available 2-Amino-5-propyl-1,3,4-thiadiazole. This transformation involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar 2-bromo-1,3,4-thiadiazole derivatives.
Materials:
-
2-Amino-5-propyl-1,3,4-thiadiazole
-
Hydrobromic acid (48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Diazonium Salt:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-propyl-1,3,4-thiadiazole (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 to -5 °C.
-
Slowly add hydrobromic acid (48%, ~10-15 mL per gram of starting material) while maintaining the temperature below 0 °C. Stir until a homogenous slurry is formed.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 0 °C. The addition should take approximately 30-45 minutes.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~5-7 mL per gram of CuBr). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred CuBr/HBr solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing an equal volume of cold water and dichloromethane (or diethyl ether).
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.
-
Expected Outcome: this compound is expected to be a pale yellow oil or a low-melting solid.
Application in Agrochemical Synthesis
The bromine atom in this compound is a versatile functional group that can be readily displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of a wide array of potential agrochemicals.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution at the 2-position. This allows for the introduction of various amine, ether, and thioether linkages, which are common motifs in biologically active molecules.
Application Example: Synthesis of Fungicidal and Insecticidal Amine Derivatives
Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit significant fungicidal and insecticidal activities.[5][6] The reaction of this compound with various primary or secondary amines can generate a library of N-substituted-5-propyl-1,3,4-thiadiazol-2-amines for biological screening.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions (if the amine is air-sensitive)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality: The base is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the substitution reaction.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7][8] It allows for the coupling of this compound with a wide range of aryl, heteroaryl, or vinyl boronic acids or their esters. This reaction is instrumental in the synthesis of complex agrochemical structures, such as biphenyl-type fungicides or herbicides.
Application Example: Synthesis of Novel Herbicidal Biaryl Compounds
Many commercial herbicides feature a biaryl scaffold. The Suzuki-Miyaura coupling provides a direct route to introduce various aryl or heteroaryl substituents at the 2-position of the 5-propyl-1,3,4-thiadiazole core, enabling the exploration of structure-activity relationships for novel herbicidal compounds.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-5 mol%)
-
A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2-3 eq)
-
A solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base activates the boronic acid for transmetalation. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇BrN₂S |
| Molecular Weight | 223.09 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | (Predicted) ~200-220 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents (DCM, ethyl acetate, THF, etc.). Insoluble in water. |
Visualization of Synthetic Workflows
Caption: Synthetic route to this compound and its key applications in agrochemical synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward preparation and the reactivity of the C-Br bond allow for the efficient generation of diverse libraries of compounds through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development to explore the potential of this intermediate in the discovery of next-generation crop protection agents.
References
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (URL: [Link])
- Design and development of 1,3,4-thiadiazole based potent new nano-fungicides. (URL: not available)
-
Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. (URL: [Link])
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (URL: [Link])
-
Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. (URL: [Link])
-
THIADIAZOLE DERIVATIVES AND THEIR USE AS FUNGICIDES OR INSECTICIDES. (URL: [Link])
- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (URL: )
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. (URL: [Link])
-
Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. (URL: [Link])
-
Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. (URL: [Link])
-
Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. (URL: [Link])
-
Synthesis and Biological Activity of a New Class of Insecticides: The N-(5-aryl-1,3,4-thiadiazol-2-yl)amides. (URL: [Link])
- 1, 2, 3-thiadiazole compounds and their use as crop protecting agent. (URL: )
-
Design and synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles and their fungicidal activity. (URL: [Link])
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (URL: [Link])
-
Benzo[1,2-d:4,5-d′]bis([1][7][9]thiadiazole) and Its Bromo Derivatives. (URL: [Link])
-
Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. (URL: [Link])
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (URL: [Link])
-
Herbicidal activity of 1,3,4-thiadiazole derivatives. (URL: [Link])
-
Nucleophilic substitution in 4,7-dibromo[1][2][9]thiadiazolo[3,4-d]pyridazine 11. …. (URL: [Link])
-
Thiadiazole inhibitors: a patent review. (URL: [Link])
-
Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][7][9]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[1][7][9]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[1][7][9]thiadiazole. The Stille coupling reaction and continuous Heck coupling reaction for synthesis of 4,7-bispara-chlorophenyl-5,6-dicarbazol-N-ylbenzo[1][7][9]thiadiazole. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions. (URL: [Link])
-
Thiadiazole inhibitors: a patent review. (URL: [Link])
-
The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. (URL: [Link])
-
Synthesis and Herbicidal Activity of 2‐Aroxy‐propanamides Containing Pyrimidine and 1,3,4‐Thiadiazole Rings. (URL: [Link])
- Thiadiazole derivatives and herbicide compositions containing same. (URL: )
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (URL: [Link])
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (URL: [Link])
Sources
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-5-propyl-1,3,4-thiadiazole
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, including high aromaticity and stability, make it a desirable pharmacophore.[3] The 1,3,4-thiadiazole nucleus is electron-deficient, rendering it susceptible to nucleophilic substitution at the 2 and 5-positions, which are highly activated for such reactions.[4] This reactivity provides a powerful tool for the synthesis of diverse libraries of compounds for drug discovery programs.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7]
This guide provides a comprehensive protocol for the nucleophilic substitution on 2-bromo-5-propyl-1,3,4-thiadiazole, a key intermediate for the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental procedures for various classes of nucleophiles, and offer insights into reaction optimization and product purification.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process, distinct from SN1 and SN2 reactions, and is characteristic of electron-deficient aromatic and heteroaromatic systems.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the heteroatoms of the thiadiazole ring, which is crucial for its stabilization.
Step 2: Elimination of the Leaving Group and Aromatization
In the second step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the thiadiazole ring is restored, yielding the final substituted product.
The overall rate of the SNAr reaction is influenced by several factors:
-
The nature of the leaving group: The reaction rate generally follows the order F > Cl > Br > I for many SNAr reactions, as the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more susceptible to nucleophilic attack. However, the ease of C-X bond cleavage also plays a role.
-
The nucleophilicity of the attacking species: Stronger nucleophiles will react more readily.
-
The stability of the Meisenheimer complex: The electron-withdrawing nature of the 1,3,4-thiadiazole ring itself is critical for stabilizing this intermediate. The presence of the 5-propyl group, being a weak electron-donating group, may have a minor deactivating effect compared to an electron-withdrawing substituent, but the inherent electron deficiency of the ring system still allows the reaction to proceed efficiently.
Caption: Generalized SNAr mechanism on this compound.
General Protocol for Nucleophilic Substitution
This section outlines a general procedure for the nucleophilic substitution on this compound. Specific conditions for different classes of nucleophiles are provided in the subsequent tables and detailed protocols.
Materials and Reagents:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, Ethanol)
-
Reagents for work-up (e.g., water, brine, organic solvents for extraction)
-
Silica gel for column chromatography
-
Solvents for recrystallization (e.g., ethanol, hexane/ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
TLC plates and developing chamber
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for characterization
General Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the appropriate anhydrous solvent.
-
Add the base (see table for specific examples) and the nucleophile (typically 1.1-2 equivalents).
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the base and other water-soluble impurities. This typically involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by either column chromatography on silica gel or recrystallization from a suitable solvent system.[8]
-
Characterize the purified product by NMR, mass spectrometry, and melting point determination.
Caption: General experimental workflow for nucleophilic substitution.
Protocols for Specific Nucleophile Classes
The following tables provide representative conditions for the reaction of this compound with various nucleophiles. These are starting points and may require optimization for specific substrates.
Table 1: Reaction with N-Nucleophiles (Amines)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Primary/Secondary Aliphatic Amines | K₂CO₃ or Et₃N | Ethanol or DMF | 80 - 120 | 2 - 8 | [2] |
| Anilines | NaH or K₂CO₃ | DMF or DMSO | 100 - 150 | 6 - 24 | [9] |
| Heterocyclic Amines (e.g., Morpholine) | K₂CO₃ | DMF | 100 | 12 | [6] |
Detailed Protocol: Synthesis of 2-(Methylamino)-5-propyl-1,3,4-thiadiazole
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.52 mmol) in ethanol (20 mL).
-
Add a 40% aqueous solution of methylamine (1.05 g, 13.56 mmol, 3 equivalents).
-
Heat the reaction mixture to 80°C and stir for 3 hours. Monitor the reaction by TLC (hexane:ethyl acetate 7:3).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.
Table 2: Reaction with S-Nucleophiles (Thiols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Alkyl/Aryl Thiols | K₂CO₃ or NaH | DMF or THF | 25 - 80 | 1 - 6 | [10] |
| Thiophenols | K₂CO₃ | DMF | 25 | 2 | [10] |
Detailed Protocol: Synthesis of 2-(Phenylthio)-5-propyl-1,3,4-thiadiazole
-
To a stirred solution of this compound (1.0 g, 4.52 mmol) in anhydrous DMF (15 mL), add potassium carbonate (0.94 g, 6.78 mmol, 1.5 equivalents).
-
Add thiophenol (0.55 g, 4.97 mmol, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (hexane:ethyl acetate 8:2).
-
Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield the desired product.[8]
Table 3: Reaction with O-Nucleophiles (Alcohols/Phenols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Alkoxides (e.g., NaOMe) | (pre-formed) | Methanol or THF | 25 - 65 | 4 - 12 | [10] |
| Phenoxides (e.g., NaOPh) | NaH | DMF or THF | 25 - 90 | 6 - 18 | [10] |
Detailed Protocol: Synthesis of 2-Methoxy-5-propyl-1,3,4-thiadiazole
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (20 mL).
-
Carefully add sodium metal (0.12 g, 5.22 mmol, 1.15 equivalents) in small portions to generate sodium methoxide in situ.
-
Once all the sodium has reacted, add a solution of this compound (1.0 g, 4.52 mmol) in anhydrous THF (5 mL).
-
Reflux the reaction mixture at 65°C for 8 hours, monitoring by TLC (hexane:ethyl acetate 9:1).
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to give the crude product, which can be purified by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (like DMSO), or employing a stronger base (e.g., NaH instead of K₂CO₃ for less reactive nucleophiles). Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the starting material.
-
Side Reactions: For N-nucleophiles with multiple reactive sites, protection of other functional groups may be necessary. Over-alkylation or dialkylation can be an issue with primary amines; using a larger excess of the amine can sometimes mitigate this.
-
Purification Challenges: If the product and starting material have similar polarities, careful optimization of the eluent system for column chromatography is crucial. Recrystallization from a suitable solvent is often an effective final purification step for solid products.[8]
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. The protocols provided herein serve as a solid foundation for further exploration and optimization in the synthesis of this important class of heterocyclic compounds.
References
-
Baryshnikov, A. T., et al. (2020). Safe Synthesis of 4,7-Dibromo[1][8][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(22), 5433. [Link]
-
Nenarokov, M. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([8][9][10]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4165. [Link]
- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10334.
-
Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. [Link]
-
Aggarwal, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1519. [Link]
-
Belskaya, N. P., et al. (2018). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([8][9][10]thiadiazole) 1 with morpholine. ResearchGate. [Link]
- Foroumadi, A., et al. (2006). Synthesis and in vitro antibacterial activity of 2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivatives. DARU Journal of Pharmaceutical Sciences, 14(3), 146-150.
-
Aggarwal, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1519. [Link]
-
Forga, M. (2022). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 16, 323-345. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and biological evaluation of new 1,3,4-thiadiazole and 1,2,4-triazole derivatives. Molecules, 20(9), 16048-16067. [Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-methyl-1,3,4-thiadiazole 97 54044-79-0 [sigmaaldrich.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. sci-hub.box [sci-hub.box]
developing kinase inhibitors using a 2-Bromo-5-propyl-1,3,4-thiadiazole scaffold
Developing Next-Generation Kinase Inhibitors: An Application Guide for the 2-Bromo-5-propyl-1,3,4-thiadiazole Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a comprehensive framework for researchers and drug development professionals on leveraging the this compound scaffold as a versatile starting point for novel kinase inhibitor development. The 1,3,4-thiadiazole core is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacological properties and diverse biological activities.[1][2][3] This document details the rationale for its use, synthetic protocols for the core scaffold and derivative libraries, and a complete suite of assays for hit identification, lead optimization, and preclinical characterization, from initial biochemical screens to essential ADME-Tox profiling.
Rationale and Strategic Workflow
The this compound scaffold offers a unique combination of features that make it an attractive starting point for kinase inhibitor design:
-
Privileged Core: The 1,3,4-thiadiazole ring is a bioisostere for other five-membered heterocycles and can form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] Its inherent aromaticity contributes to in vivo stability.[1]
-
Hydrophobic Moiety: The 5-propyl group is positioned to probe hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.
-
Versatile Synthetic Handle: The 2-bromo substitution is the key to unlocking chemical diversity. It serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitutions, enabling the rapid and systematic generation of large compound libraries.
The overall workflow for developing an inhibitor from this scaffold follows a logical progression from initial synthesis to comprehensive biological evaluation.
Figure 1. Integrated workflow for kinase inhibitor development.
Synthesis of the Core Scaffold and Derivative Library
The foundation of this drug discovery program lies in the efficient synthesis of the core scaffold and the subsequent generation of a diverse chemical library.
Protocol 2.1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This protocol describes the synthesis of the key amine precursor. The reaction involves the cyclization of butyryl chloride with thiosemicarbazide.
Materials:
-
Butyryl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in 100 mL of DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add butyryl chloride (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C) for 6 hours.
-
Cool the reaction to room temperature and slowly pour it over 200 g of crushed ice.
-
Neutralize the aqueous mixture by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain 2-amino-5-propyl-1,3,4-thiadiazole.
Protocol 2.2: Synthesis of this compound
This protocol utilizes a Sandmeyer-type reaction to convert the amine precursor into the desired bromo scaffold.[4]
Materials:
-
2-Amino-5-propyl-1,3,4-thiadiazole (from Protocol 2.1)
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (ACN)
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of CuBr₂ (1.5 eq) in ACN (10 mL/mmol of substrate), add tert-butyl nitrite (1.5 eq) at room temperature.
-
Add a solution of 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in ACN dropwise over 15 minutes. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Quench the reaction by adding 50 mL of 1 M aqueous HCl.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., hexane/EtOAc gradient) to yield the pure this compound scaffold.
Protocol 2.3: Example Library Synthesis via Suzuki Coupling
This protocol demonstrates the power of the bromo-scaffold by coupling it with a representative boronic acid to generate a diverse library of analogues.
Materials:
-
This compound (from Protocol 2.2)
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the selected boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the degassed 2 M Na₂CO₃ solution.
-
Seal the vessel and heat the reaction to 100 °C for 2-4 hours (or use a microwave reactor at 120 °C for 20 minutes). Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with EtOAc, and wash with water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final compound by flash column chromatography.
Primary Screening and Hit Identification
The initial library of compounds must be screened against the kinase of interest to identify "hits"—compounds that show significant inhibitory activity. A robust, high-throughput biochemical assay is essential for this stage.
Protocol 3.1: In Vitro Kinase Activity Assay (Fluorometric)
This protocol describes a common method for determining a compound's inhibitory potency (IC₅₀) by measuring the amount of ADP produced in the kinase reaction.[5]
Materials:
-
Recombinant active kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well microplates
-
Multichannel pipettor and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 50 nL) of each dilution into the 384-well assay plates. Include DMSO-only wells for "no inhibition" (0% control) and wells without enzyme for "full inhibition" (100% control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration in the well should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[6]
-
Add 5 µL of the 2X kinase/substrate solution to each well of the compound plate.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the generated ADP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal on a plate reader.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | Structure (R-group) | % Inhibition @ 10 µM | IC₅₀ (nM) |
| THIA-PRO-001 | 4-methoxyphenyl | 95.2 | 85 |
| THIA-PRO-002 | 3-pyridyl | 88.1 | 210 |
| THIA-PRO-003 | 4-chlorophenyl | 45.7 | >10,000 |
| THIA-PRO-004 | 2-thienyl | 91.5 | 150 |
Table 1. Example data from a primary biochemical screen.
Lead Optimization and Selectivity Profiling
Initial hits must be optimized to improve potency against the target kinase and, crucially, selectivity against other kinases to minimize off-target effects and potential toxicity.
Figure 2. A simplified kinase signaling pathway.
Protocol 4.1: Kinome Profiling
This process involves screening potent hits against a large panel of diverse human kinases to generate a selectivity profile. While typically outsourced to specialized contract research organizations (CROs), understanding the principle is key.
Conceptual Workflow:
-
Compound Submission: A potent hit (e.g., THIA-PRO-001) is submitted for screening.
-
Panel Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).[6]
-
Data Analysis: The results are reported as percent inhibition or binding affinity for each kinase in the panel. This data is used to calculate a selectivity score (e.g., S-score) and to visualize the results on a kinome tree diagram.
-
Interpretation: The goal is to identify compounds that potently inhibit the target kinase while showing minimal activity against other kinases, especially those known to cause toxicities. This information guides the next round of structure-activity relationship (SAR) studies.
Protocol 4.2: Cellular Target Engagement Assay (NanoBRET™)
It is critical to confirm that a compound can enter a cell and bind to its intended target.[7] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding at target proteins in living cells.
Materials:
-
Host cell line (e.g., HEK293)
-
Plasmid vector expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Energy Transfer Probe (a fluorescent tracer that binds the kinase)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
Test compounds in DMSO
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion vector according to the transfection reagent protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare a 2X solution of the fluorescent tracer in Opti-MEM®. The tracer concentration should be pre-optimized.
-
-
BRET Measurement:
-
Remove the growth medium from the cells.
-
Add 50 µL of the compound dilutions to the wells.
-
Immediately add 50 µL of the 2X tracer solution.
-
Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.
-
-
Data Acquisition:
-
Add NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals simultaneously.
-
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against compound concentration to determine the EC₅₀, which reflects the compound's affinity for the target in a cellular context.
Characterization of Cellular Activity
After confirming target engagement, the next step is to measure the compound's functional effect on cellular signaling and phenotype.
Protocol 5.1: Cellular Phosphorylation Assay (Western Blot)
This assay provides direct evidence of functional kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.[7]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-ERK) and one for the total substrate protein (e.g., anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2 hours). Include a DMSO vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with the antibody for the total protein as a loading control. Quantify the band intensities and plot the ratio of phospho-protein to total protein against compound concentration to determine the IC₅₀ for pathway inhibition.
Protocol 5.2: Cell Proliferation/Viability Assay (CellTiter-Glo®)
This assay measures the compound's effect on cell growth and viability, which is the desired phenotypic outcome for an anti-cancer agent.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compound in DMSO.
-
White, opaque 96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37 °C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Plot the signal versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | THIA-PRO-001 |
| Target Kinase IC₅₀ (Biochemical) | 85 nM |
| Cellular Target Engagement EC₅₀ | 250 nM |
| Cellular Phospho-Substrate IC₅₀ | 400 nM |
| Cell Proliferation GI₅₀ | 750 nM |
Table 2. Example integrated data profile for a lead compound.
Early ADME-Tox Profiling
Assessing absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties early is crucial to ensure that a potent compound also has the necessary drug-like properties to be successful in vivo.[8][9]
Figure 3. Key components of an early ADME-Tox screen.
Protocol 6.1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver.
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test compound and a control compound (e.g., Verapamil).
-
Acetonitrile with an internal standard for LC-MS/MS analysis.
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer to 37 °C.
-
Add the test compound (at a final concentration of ~1 µM) and incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 6.2: Caco-2 Permeability Assay
This cell-based assay is the industry standard for predicting intestinal absorption of orally administered drugs.[9]
Materials:
-
Caco-2 cells.
-
Transwell® insert plates (e.g., 24-well format).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for ~21 days until they form a differentiated, polarized monolayer.
-
Confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A efflux).
-
At specified time points, take samples from the receiver compartment (B side for A-to-B, A side for B-to-A).
-
Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s. A high Papp value suggests good potential for oral absorption.
| ADME Parameter | Result | Interpretation |
| Metabolic Stability (t½ in HLM) | 45 min | Moderate stability, acceptable for initial leads. |
| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s | High permeability, good oral absorption predicted. |
| Plasma Protein Binding | 92% | Moderately high binding. |
| hERG Inhibition IC₅₀ | >30 µM | Low risk of cardiac toxicity. |
Table 3. Example early ADME-Tox profile for a lead compound.
Conclusion
The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the rapid exploration of structure-activity relationships, while the thiadiazole core provides a solid foundation for achieving potent and selective kinase inhibition. By following an integrated and systematic approach—combining robust synthesis, high-throughput biochemical screening, rigorous cellular characterization, and early ADME-Tox profiling—researchers can efficiently advance compounds derived from this scaffold from initial hits to viable preclinical candidates.
References
- Gaber, F., El-Gazzar, A. & El-Raouf, H. A. (2022). Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. Journal of the Iranian Chemical Society.
-
Schenone, S., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dahl, R., et al. (2009). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. [Link]
-
Dahl, R., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry. [Link]
-
Jadhav, V. D. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Science, Engineering and Technology Letters. [Link]
-
Veselovsky, A. V., et al. (2015). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Current Drug Discovery Technologies. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
Echelon Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]
-
Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]
-
Siddiqui, N., et al. (2013). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical and Biological Archives. [Link]
-
Arote, R. B. (2024). An overview of biological activities of thiadiazole derivatives. Pharma Innovation. [Link]
-
Reaction Biology. (n.d.). ADME-Tox Services. Reaction Biology. [Link]
-
Gąsowska-Bajger, B., et al. (2011). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Postepy Higieny I Medycyny Doswiadczalnej. [Link]
-
Anastassiadis, T., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. [Link]
-
Sharma, P., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. cellgs.com [cellgs.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 2-Bromo-5-propyl-1,3,4-thiadiazole Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including notable antimicrobial properties.[1] This is often attributed to the unique electronic and structural features of the thiadiazole ring, which can engage in various interactions with biological targets. The introduction of a bromine atom at the 2-position and a propyl group at the 5-position of the 1,3,4-thiadiazole ring presents an intriguing scaffold for the development of novel antimicrobial agents. The lipophilic propyl group can enhance membrane permeability, while the electrophilic bromine atom can potentially engage in crucial interactions with microbial targets.
These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and preliminary mechanistic investigation of a focused library of 2-Bromo-5-propyl-1,3,4-thiadiazole derivatives. The protocols are designed to be robust and reproducible, enabling researchers to explore the therapeutic potential of this promising class of compounds.
Part 1: Synthesis of this compound Derivatives
The synthesis of the target compounds is approached through a two-step sequence, commencing with the formation of the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole, followed by a Sandmeyer-type bromination.
Protocol 1.1: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
This procedure involves the cyclization of thiosemicarbazide with butyric acid.
Materials:
-
Thiosemicarbazide
-
Butyric acid
-
Polyphosphoric acid
-
Ammonium hydroxide (for neutralization)
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine thiosemicarbazide and a stoichiometric excess of butyric acid.
-
Add polyphosphoric acid (approximately 2-3 parts by weight relative to thiosemicarbazide) to the mixture.[2]
-
Heat the reaction mixture with stirring to approximately 100-120°C for 1-2 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the hot reaction mixture into a beaker of cold water with stirring.
-
Neutralize the acidic solution with ammonium hydroxide until the pH is approximately 7-8, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-propyl-1,3,4-thiadiazole.
Protocol 1.2: Synthesis of this compound
This protocol utilizes a Sandmeyer-type reaction to replace the amino group with a bromine atom.[1][3][4][5]
Materials:
-
2-amino-5-propyl-1,3,4-thiadiazole
-
Copper(I) bromide (CuBr)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Acetonitrile
-
Ice
-
Standard laboratory glassware and cooling apparatus
Procedure:
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole in a mixture of acetonitrile and hydrobromic acid in a flask cooled in an ice-salt bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled reaction mixture, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a suspension of copper(I) bromide in hydrobromic acid, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of this compound derivatives as potential novel antimicrobial agents. The systematic approach from chemical synthesis to biological characterization will enable the identification of lead compounds and provide valuable insights into their structure-activity relationships and mechanisms of action. Further studies should focus on expanding the chemical library to explore a wider range of substituents, optimizing the pharmacokinetic properties of promising leads, and conducting in vivo efficacy studies.
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
-
University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Protocols.io. (2017). Minimal Inhibitory Concentration (MIC). [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
National Center for Biotechnology Information. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. [Link]
-
National Center for Biotechnology Information. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. (2023). Cell membrane integrity assays The measurement of the absorbance at 260.... [Link]
-
Frontiers. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. [Link]
-
ACS Publications. (n.d.). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. [Link]
-
National Center for Biotechnology Information. (2004). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. [Link]
- Google Patents. (n.d.). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
American Society for Microbiology. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. [Link]
-
National Center for Biotechnology Information. (2018). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. [Link]
-
PubMed. (n.d.). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]
-
Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. [Link]
Sources
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
experimental procedure for synthesizing N-(5-propyl-1,3,4-thiadiazol-2-yl) amides
Application Note & Protocol Guide
Topic: A Validated Protocol for the Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl) Amides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and agricultural chemistry. This five-membered aromatic heterocycle, containing nitrogen and sulfur, is a key structural motif in a wide array of compounds exhibiting potent biological activities.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole are particularly noteworthy, serving as foundational building blocks for molecules with demonstrated antibacterial, antifungal, anticancer, and herbicidal properties.[1][3][4] The exocyclic 2-amino group provides a convenient synthetic handle for structural elaboration, most commonly through the formation of amide, sulfonamide, or Schiff base linkages.
This guide provides a detailed, two-part experimental procedure for the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl) amides. It is designed for researchers requiring a reliable and reproducible method for generating these valuable compounds for screening and development. The protocol is divided into:
-
Part A: Synthesis of the essential precursor, 2-amino-5-propyl-1,3,4-thiadiazole.
-
Part B: Acylation of the precursor to yield the target N-substituted amide derivatives.
We will delve into the mechanistic rationale behind the chosen reagents and conditions, provide step-by-step instructions, and outline methods for purification and characterization to ensure the synthesis is a self-validating system.
Overall Synthetic Scheme & Mechanistic Rationale
The synthesis is a two-stage process beginning with the cyclocondensation of thiosemicarbazide with butyric acid to form the thiadiazole ring, followed by a nucleophilic acyl substitution to form the final amide product.
Part A: Precursor Synthesis Mechanism The formation of 2-amino-5-propyl-1,3,4-thiadiazole from thiosemicarbazide and a carboxylic acid is a classic acid-catalyzed cyclodehydration.[2][5] Strong dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are typically employed.[6][7] The reaction proceeds through the initial acylation of the terminal nitrogen of thiosemicarbazide, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiadiazole ring.[2] PPA serves as both the catalyst and a solvent medium for this transformation.
Part B: Amide Formation Mechanism The second stage is a standard nucleophilic acyl substitution. The exocyclic amino group of 2-amino-5-propyl-1,3,4-thiadiazole is sufficiently nucleophilic to attack the highly electrophilic carbonyl carbon of an acyl chloride. This addition is followed by the elimination of a chloride ion. The reaction is often driven to completion by the formation of a stable amide bond and, in many cases, the precipitation of the product from the reaction medium.[1] While a base like pyridine or triethylamine is commonly used to neutralize the liberated hydrochloric acid (HCl), its omission in certain procedures is possible if the product is insoluble and precipitates immediately, effectively removing it from the reaction equilibrium.
Experimental Protocols
Part A: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole (Precursor)
This protocol is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles using a carboxylic acid and thiosemicarbazide.[5][6]
Materials & Reagents
| Reagent/Material | Formula | M.Wt. | Quantity | Notes |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 9.11 g (0.10 mol) | Handle with appropriate PPE. |
| Butyric Acid | C₄H₈O₂ | 88.11 | 9.7 g (0.11 mol) | Use 1.1 equivalents. Corrosive. |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | ~50 g | Viscous liquid. Handle with care. |
| Ammonium Hydroxide | NH₄OH | 35.04 | As needed (~28-30% soln) | Strong odor. Use in a fume hood. |
| Deionized Water | H₂O | 18.02 | ~1 L | For work-up and washing. |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a heating mantle, add polyphosphoric acid (~50 g).
-
Reagent Addition: Begin stirring the PPA and add thiosemicarbazide (9.11 g, 0.10 mol) and butyric acid (9.7 g, 0.11 mol).
-
Heating: Heat the stirred reaction mixture to between 100°C and 110°C. Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 60-70°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. This process is highly exothermic.
-
Neutralization: Place the beaker in an ice bath. Slowly add concentrated ammonium hydroxide to the aqueous mixture to neutralize the acid. The pH should be adjusted to ~8. The product will precipitate as a solid.
-
Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.
-
Drying & Purification: Dry the crude product in a vacuum oven. The white to off-white solid can be further purified by recrystallization from an ethanol/water mixture to yield pure 2-amino-5-propyl-1,3,4-thiadiazole.
Part B: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl) amides (General Procedure)
This protocol describes the acylation of the precursor with a generic acyl chloride. The procedure is based on a reported synthesis of a specific derivative in high yield.[1]
Materials & Reagents
| Reagent/Material | Formula | M.Wt. | Quantity | Notes |
| 2-amino-5-propyl-1,3,4-thiadiazole | C₅H₉N₃S | 143.21 | 1.43 g (10.0 mmol) | From Part A. |
| Acyl Chloride (R-COCl) | Varies | Varies | 10.5 mmol | Use 1.05 equivalents. Moisture sensitive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~50 mL | Anhydrous grade recommended. |
| Ethanol/Water | C₂H₅OH/H₂O | N/A | As needed | For recrystallization. |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.43 g, 10.0 mmol) in anhydrous THF (~40 mL) with magnetic stirring.
-
Acyl Chloride Addition: Prepare a solution of the desired acyl chloride (10.5 mmol) in a small amount of anhydrous THF (~10 mL). Add this solution dropwise to the stirred solution of the amine at ambient temperature over 10-15 minutes.
-
Reaction: Upon addition, the corresponding amide product often precipitates immediately.[1] Continue to stir the resulting slurry vigorously at ambient temperature for 4-6 hours to ensure the reaction goes to completion.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.
-
Purification: Dry the crude product. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure N-(5-propyl-1,3,4-thiadiazol-2-yl) amide.[1]
Workflow Visualization
The overall synthetic process can be visualized as a sequential workflow from precursor synthesis to the final, validated product.
Caption: Workflow for the synthesis and validation of N-(5-propyl-1,3,4-thiadiazol-2-yl) amides.
Characterization and Validation
To confirm the successful synthesis and purity of the final products, a combination of analytical techniques is essential.[8][9]
-
Thin Layer Chromatography (TLC): Used to monitor the reaction progress. A suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) should show the consumption of the starting amine and the appearance of a new spot for the amide product, which is typically less polar.
-
Melting Point (m.p.): A sharp melting point range for the recrystallized product is a strong indicator of purity. For example, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has a reported melting point of 175-176 °C.[1]
-
Infrared (IR) Spectroscopy: Key vibrational stretches to identify include:
-
N-H stretch: A sharp peak around 3150-3300 cm⁻¹ for the amide N-H.
-
C=O stretch: A strong, sharp peak around 1670-1690 cm⁻¹ for the amide carbonyl.
-
C=N stretch: A peak around 1600-1620 cm⁻¹ characteristic of the thiadiazole ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the propyl group (a triplet for the CH₃, a multiplet for the middle CH₂, and a triplet for the CH₂ attached to the ring). Signals for the R-group from the acyl chloride will also be present. A broad singlet in the downfield region (δ 10-13 ppm) is characteristic of the amide N-H proton.[1][9]
-
¹³C NMR: Look for two distinct signals for the thiadiazole ring carbons, typically in the δ 155-170 ppm range, along with the amide carbonyl carbon signal (δ > 165 ppm).[4][9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by matching the experimental m/z value of the molecular ion [M+H]⁺ to the calculated value.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (Part A) | Incomplete reaction; insufficient heating time or temperature. | Monitor reaction by TLC. If starting material persists, extend heating time or slightly increase temperature (not exceeding 120°C). |
| Degradation of reagents. | Use fresh thiosemicarbazide and ensure PPA has not absorbed excessive atmospheric moisture. | |
| Low or No Yield (Part B) | Inactive acyl chloride due to hydrolysis. | Use freshly opened or distilled acyl chloride. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Starting amine is not fully dissolved. | Use anhydrous solvent. Gently warm the mixture to aid dissolution before adding the acyl chloride, then cool back to RT. | |
| Product is an oil or difficult to crystallize | Impurities are present. | Attempt purification via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). |
| Incorrect recrystallization solvent. | Screen a variety of solvent systems (e.g., methanol, acetonitrile, ethyl acetate/hexane). |
References
-
Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10313-10315. [Link]
-
Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3426-3431. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5220. [Link]
-
Singh, P., & Kumar, A. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(2), 2277-4572. [Link]
- Young, R. W., & Wood, K. H. (1957). U.S. Patent No. 2,799,683. Washington, DC: U.S.
-
Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187. [Link]
-
Chapleo, C. B., et al. (1986). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Medicinal Chemistry, 29(11), 2273-2280. [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. ResearchGate. [Link]
- Wang, J., et al. (2012). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Er, M., et al. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. Journal of Molecular Structure, 1114, 133-146. [Link]
-
Tran, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(3), 267-280. [Link]
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(1), 225-233. [Link]
-
Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 3(3), 25-33. [Link]
-
Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(24), 15456-15473. [Link]
-
Măruţescu, L., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]
-
Mogilaiah, K., et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry, 19(1), 83-84. [Link]
-
Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 15456-15473. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Bromo-5-propyl-1,3,4-thiadiazole in the Development of Herbicidal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 1,3,4-Thiadiazole Scaffolds in Herbicide Discovery
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in the fields of medicinal and agricultural chemistry due to its diverse biological activities.[1][2] In the realm of agrochemicals, derivatives of 1,3,4-thiadiazole have demonstrated potent herbicidal properties, with notable commercial examples including buthidiazole and tebuthiuron.[1] These compounds primarily function by inhibiting photosynthesis, a vital process in plants, leading to their demise.[1]
The strategic modification of the 1,3,4-thiadiazole core allows for the fine-tuning of herbicidal activity, selectivity, and physicochemical properties. The introduction of a bromine atom at the 2-position of the thiadiazole ring, as in 2-Bromo-5-propyl-1,3,4-thiadiazole , creates a highly valuable intermediate for the synthesis of novel herbicidal candidates. The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups and build diverse chemical libraries for screening. This document provides a comprehensive guide for researchers on the synthesis of this key intermediate and its application in the development of new herbicidal compounds, complete with detailed protocols and insights into their biological evaluation.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a two-step process, beginning with the formation of the corresponding 2-amino precursor, followed by a Sandmeyer-type bromination.
Part 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
The initial step involves the cyclization of thiosemicarbazide with butyric acid. This reaction is a well-established method for the formation of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]
Protocol 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
| Step | Procedure | Causality and Experimental Insights |
| 1. Reagent Preparation | In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and butyric acid (1.2 eq). | Butyric acid serves as both the reactant and the solvent in this reaction. An excess of the carboxylic acid drives the reaction towards completion. |
| 2. Reaction | Slowly and cautiously add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath. After the addition is complete, heat the mixture to reflux at 110-120°C for 3-4 hours. | Sulfuric acid acts as a dehydrating agent, facilitating the cyclization of the thiosemicarbazide and butyric acid to form the thiadiazole ring. The elevated temperature is necessary to overcome the activation energy of the reaction. |
| 3. Work-up | After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. | The addition to ice helps to dissipate the heat generated during neutralization. Neutralization is crucial to precipitate the product, which is soluble in its protonated form in acidic conditions. |
| 4. Isolation and Purification | Collect the resulting precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-amino-5-propyl-1,3,4-thiadiazole as a solid. | Washing with cold water removes any remaining inorganic salts. Recrystallization is a standard technique to purify the solid product by removing impurities that have different solubility profiles. |
Diagram 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-propyl-1,3,4-thiadiazole Derivatives
Welcome to the technical support center dedicated to the synthesis and derivatization of 2-Bromo-5-propyl-1,3,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the challenges of working with this versatile heterocyclic intermediate. Here, we address common experimental hurdles with in-depth, scientifically-grounded solutions, moving beyond simple protocols to explain the causality behind our recommendations.
Section 1: Synthesis of the Key Intermediate: this compound
The successful derivatization of your target compounds hinges on the quality and availability of the starting material, this compound. This section troubleshoots its two-step synthesis.
Workflow for Synthesis of this compound
Caption: Synthetic pathway from starting materials to the key bromo-thiadiazole intermediate.
FAQ 1.1: My yield for the 2-amino-5-propyl-1,3,4-thiadiazole precursor is low. How can I improve the cyclization step?
Answer: Low yields in the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles are a frequent issue, often stemming from incomplete reaction or side product formation.[1] The reaction of an alkanoic acid with thiosemicarbazide typically requires a strong dehydrating agent and heat to drive the cyclization.[2][3]
-
Causality: The mechanism involves the formation of an acylthiosemicarbazide intermediate, which then cyclizes with the elimination of water. Insufficient dehydration or suboptimal temperature can stall the reaction at this intermediate stage or lead to decomposition. Polyphosphoric acid (PPA) is often effective as both a solvent and a dehydrating agent in this synthesis.[2]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the thiosemicarbazide is pure and the butyric acid is free of excess water. Impurities can interfere with the reaction.[1]
-
Temperature Control: The reaction temperature is critical. Temperatures below 100°C may be too slow, while excessively high temperatures can cause decomposition.[2] A range of 100-110°C is a good starting point.
-
Stoichiometry: Use at least a stoichiometric amount of butyric acid. Some protocols suggest a slight excess of the acid.
-
Efficient Mixing: The reaction mixture can become viscous. Ensure vigorous mechanical stirring to maintain a homogenous mixture, especially when using PPA.[1]
-
Work-up Procedure: After the reaction is complete, the mixture is typically quenched by pouring it into ice water and then neutralized with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product.[2][4] Ensure the pH is sufficiently basic (pH 8-9) to fully precipitate the amine.
-
Experimental Protocol: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully add thiosemicarbazide (1 part by weight) to polyphosphoric acid (at least 2 parts by weight).
-
With stirring, add butyric acid (at least a stoichiometric equivalent).
-
Heat the mixture with stirring to 102-111°C and maintain for 1.5-2 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool slightly, then carefully pour it into a beaker of ice water (e.g., 500 parts water for a small-scale reaction).
-
Neutralize the aqueous solution with concentrated ammonium hydroxide or a saturated sodium carbonate solution until the pH is basic (pH 8-9).
-
Stir the resulting suspension in an ice bath to complete precipitation.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
FAQ 1.2: The Sandmeyer reaction to install the bromine is inconsistent and produces byproducts. What are the critical parameters?
Answer: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt intermediate, is notoriously sensitive to reaction conditions. For 2-amino-1,3,4-thiadiazoles, careful control of temperature and reagent addition is paramount to prevent decomposition of the diazonium salt and minimize side reactions.[5]
-
Causality: The reaction proceeds through the formation of a diazonium salt from the amine using a nitrite source (e.g., NaNO₂, tert-butyl nitrite) in the presence of a strong acid (HBr).[6][5] This diazonium intermediate is often unstable at elevated temperatures. A copper(I) salt (CuBr) then catalyzes the decomposition of the diazonium salt, with the loss of N₂ gas and the formation of an aryl radical, which is subsequently trapped by the bromide.[6]
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. The diazotization step must be performed at low temperatures (typically -15°C to 0°C) to prevent the premature decomposition of the diazonium salt.[7]
-
Slow Reagent Addition: The nitrite source should be added very slowly, or portion-wise, to the solution of the amine in acidic media to manage the exothermic reaction and prevent localized heating.[7]
-
Choice of Nitrite Source: While sodium nitrite is common, organic nitrites like tert-butyl nitrite can sometimes offer milder conditions and improved solubility in organic solvents.[5]
-
Purity of Copper(I) Bromide: The Cu(I) catalyst is essential. If it has been oxidized to Cu(II) (indicated by a green/blue color instead of white/light gray), its catalytic activity will be significantly reduced.
-
Managing Side Reactions: A common byproduct is the corresponding 2-hydroxy-5-propyl-1,3,4-thiadiazole, formed if the diazonium salt reacts with water.[6] Ensuring a high concentration of bromide and maintaining anhydrous conditions where possible can suppress this.
-
Section 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, enabling the formation of C-C bonds. However, these reactions have many variables that must be fine-tuned for success.[8][9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Key steps in the Suzuki-Miyaura palladium-catalyzed cross-coupling cycle.
FAQ 2.1: My Suzuki coupling reaction has a low yield. What is the best way to systematically optimize the conditions?
Answer: Low yield in Suzuki coupling is a multifaceted problem that can be traced to the catalyst, base, solvent, or temperature.[8] A systematic approach, such as a Design of Experiments (DoE) or a more traditional one-factor-at-a-time (OFAT) optimization, is recommended.[8] The 1,3,4-thiadiazole ring is electron-deficient, which generally makes oxidative addition favorable but can also influence catalyst stability and side reactions.
-
Causality: Each component of the reaction plays a crucial role. The palladium catalyst/ligand system dictates the efficiency of oxidative addition and reductive elimination.[10] The base is required to activate the boronic acid for transmetalation.[11] The solvent affects the solubility of all components and the stability of the catalytic species. Temperature influences reaction kinetics but can also promote catalyst decomposition or side reactions.[8]
-
Troubleshooting and Optimization Strategy: The following table outlines key parameters and provides evidence-based starting points for optimization.
| Parameter | Variable to Test | Rationale & Expert Insight | References |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common starting point. For heteroaromatic substrates, catalysts with more electron-rich and bulky phosphine ligands (used with Pd₂(dba)₃) like SPhos or XPhos can be more effective at promoting reductive elimination and preventing catalyst deactivation. | [10][12] |
| Ligand | PPh₃, P(o-tol)₃, SPhos, XPhos | The ligand stabilizes the Pd(0) active species. Bulky, electron-donating ligands often accelerate the reaction and improve yields for challenging substrates. The choice is often paired with the precatalyst (e.g., Pd₂(dba)₃ + XPhos). | [10][12] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step. Stronger bases can sometimes promote side reactions like protodeborylation. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often superior. Cs₂CO₃ is particularly effective in many cases. | [11][12] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | The solvent system must solubilize the reactants and base. A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent like Dioxane or DMF is common. The presence of water can be crucial for the efficacy of inorganic bases. | [10] |
| Temperature | 80°C, 100°C, 120°C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition. Start around 80-100°C and adjust based on reaction progress. Microwave-assisted synthesis can significantly shorten reaction times and improve yields. | [8] |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | In two-phase systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base into the organic phase, enhancing the reaction rate. | [13] |
Troubleshooting Flowchart for Low-Yield Suzuki Reactions
Caption: A systematic decision tree for troubleshooting low-yielding Suzuki coupling reactions.
FAQ 2.2: I am observing significant protodeborylation of my boronic acid starting material. How can I prevent this?
Answer: Protodeborylation is a common side reaction, especially with heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[12] This non-productive pathway consumes your coupling partner and reduces the overall yield.
-
Causality: This reaction is often promoted by strong bases, the presence of water, and elevated temperatures. The electron-deficient nature of some heteroaromatic rings can make the boronic acid more susceptible to this cleavage.
-
Preventative Measures:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄ or Cs₂CO₃.[12]
-
Employ Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excess water can facilitate protodeborylation. Using anhydrous solvents can help, but this must be balanced with the need to dissolve the base.[12]
-
Use a Boronic Ester: Convert the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable towards protodeborylation and are still effective coupling partners.[12][13]
-
Control Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid or ester can help drive the desired reaction to completion despite some loss to protodeborylation.
-
Section 3: Purification and Characterization
Even a successful reaction can be undermined by a difficult purification. Thiadiazole derivatives can sometimes present unique challenges.
FAQ 3.1: My thiadiazole derivative is difficult to purify by column chromatography and "oils out" during recrystallization. What should I do?
Answer: These are common and frustrating issues in purification. "Oiling out" occurs when a compound separates from a solution as a liquid instead of forming a crystalline solid, often due to high impurity levels or a poor choice of solvent.[14] Difficulties in chromatography can arise from product instability on silica gel or poor solvent selection.
-
Troubleshooting Column Chromatography:
-
Product Instability: Thiadiazoles, being basic heterocycles, can sometimes interact strongly with or even decompose on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[14]
-
Solution: If instability is suspected, you can either neutralize the silica gel by preparing a slurry with a small amount of a base (e.g., 1% triethylamine in your eluent) or switch to a less acidic stationary phase like alumina.
-
Solvent Optimization: Use TLC to carefully optimize your eluent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to achieve good separation (a ΔRf of >0.2) between your product and major impurities.
-
-
Troubleshooting Recrystallization:
-
Reduce Impurity Load: If the crude product is highly impure, it may be necessary to perform a quick column chromatography first to remove the bulk of impurities before attempting recrystallization.[14]
-
Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, Toluene/Hexane).[14]
-
Control Cooling Rate: Cooling the solution too quickly promotes oiling out. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath.[14]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.
-
References
- BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
- ResearchGate. (n.d.). Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors.
- Merschaert, A., & Gorissen, H. J. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES, 60(1), 29.
- ResearchGate. (n.d.). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids | Request PDF.
- ResearchGate. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Synthesis and characterisation of some thiadiazole deriv
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Kumar, V., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8031-8033.
- Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823–827.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with (1,3,4-Thiadiazol-2-yl)boronic acid.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- Google Patents. (1957). US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
- El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2017).
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- BenchChem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
- Google Patents. (1959). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
- ResearchGate. (n.d.). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-propyl-1,3,4-thiadiazole
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-5-propyl-1,3,4-thiadiazole. We provide in-depth troubleshooting protocols and frequently asked questions (FAQs) to address common and complex challenges encountered during the purification process. Our methodologies are grounded in established chemical principles to ensure both scientific accuracy and practical applicability in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for crude this compound?
A1: The primary purification techniques for this class of heterocyclic compounds are silica gel column chromatography and recrystallization.[1] The choice between them depends on the nature of the impurities and the physical state of your crude product. Column chromatography is highly effective for separating compounds with different polarities, while recrystallization is ideal for removing minor impurities from a solid product.[2]
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.[2] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.3 for the desired compound, this compound.[3] A good starting point for bromo-substituted thiadiazoles is a non-polar/polar mixture, such as Hexane/Ethyl Acetate or Dichloromethane/Hexane.[4][5] By adjusting the ratio of these solvents, you can optimize the separation between your product and any impurities.
Q3: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly, or if the melting point of the solute is lower than the boiling point of the solvent.[2][6] To resolve this, add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. If the problem persists, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[2]
Q4: What are the likely impurities I might encounter after synthesizing this compound?
A4: Impurities often stem from the synthetic route. Common contaminants include unreacted starting materials (e.g., 2-amino-5-propyl-1,3,4-thiadiazole), reagents from the bromination step, or side products such as over-brominated species.[7][8] The purification strategy must be tailored to the polarity differences between these impurities and the target compound.
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and troubleshooting logic for the primary purification methods.
Guide 1: Purification by Silica Gel Column Chromatography
Column chromatography is the most versatile method for purifying this compound, especially from complex mixtures. The principle is based on the differential adsorption of the compound and impurities onto a stationary phase (silica gel) while being moved by a mobile phase (eluent).
| Issue | Potential Cause | Recommended Solution | Citation |
| Poor Separation / Overlapping Peaks | The polarity of the eluent is too high or too low, causing compounds to travel too quickly (high Rf) or too slowly (low Rf). | Systematically test different solvent ratios using TLC. If a simple hexane/ethyl acetate system fails, try a different solvent system with different selectivity, like dichloromethane/methanol. | [2] |
| Compound Streaking on TLC/Column | The compound may be interacting too strongly with the acidic sites on the silica gel, a common issue with nitrogen-containing heterocycles. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic silica sites. Alternatively, consider using a different stationary phase like neutral alumina. | [2] |
| Compound Won't Elute from Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution may be necessary. | [2][9] |
| Low Recovery / Product Lost on Column | The compound may be unstable on silica gel and is decomposing during the purification process. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear. If it is unstable, consider using a less acidic stationary phase like Florisil or deactivated silica. | [9] |
-
Solvent System Selection: Use TLC to identify an eluent that gives the target compound an Rf value of ~0.3. A common starting point is a 9:1 mixture of Hexane:Ethyl Acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica to prevent disruption of the silica bed during sample loading.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin adding the eluent to the column, maintaining a constant head of solvent above the silica.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Caption: Troubleshooting logic for column chromatography.
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are "mostly pure." It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution.[6]
| Issue | Potential Cause | Recommended Solution | Citation |
| No Crystals Form Upon Cooling | The solution is not saturated; too much solvent was used. The compound may have high solubility even in the cold solvent. | Boil off some of the solvent to increase the concentration and try cooling again. If that fails, try placing the flask in an ice bath. If crystals still do not form, the chosen solvent is likely unsuitable. | [2] |
| Product "Oils Out" | The solution is too saturated, or the rate of cooling is too fast. | Add a small amount of hot solvent to redissolve the oil. Allow the solution to cool much more slowly (e.g., by insulating the flask). | [2] |
| Low Recovery of Product | Too much solvent was used, meaning a significant amount of the product remains dissolved in the mother liquor. | Use the absolute minimum amount of hot solvent required to dissolve the crude product. After filtering the crystals, you can reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require re-purification. | [2] |
| Crystals are Colored / Impure | Impurities are co-crystallizing with the product. The cooling was too rapid, trapping impurities in the crystal lattice. | Ensure the solution cools as slowly as possible. If impurities are colored, you may consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb them (use with caution as it can also adsorb the product). | [6] |
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like ethanol, methanol, isopropanol, or solvent mixtures (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.[2]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote even slower cooling, you can cover the flask with a watch glass and insulate it. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6] Dry the crystals under vacuum to remove all traces of solvent.
Caption: Decision workflow for purifying the target compound.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Google Patents. (2020).
- BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
-
PubMed Central. Benzo[1,2-d:4,5-d′]bis([2][7][10]thiadiazole) and Its Bromo Derivatives.
-
MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][7][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2025).
- BenchChem. (2025). Refinement of protocols for synthesizing thiadiazole analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 9. Purification [chem.rochester.edu]
- 10. CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents [patents.google.com]
identifying common impurities in 2-Bromo-5-propyl-1,3,4-thiadiazole synthesis
Technical Support Center: Synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.
Overview of the Primary Synthetic Pathway
The most common and reliable method for synthesizing this compound is via a Sandmeyer-type reaction. This process begins with the formation of the precursor, 2-amino-5-propyl-1,3,4-thiadiazole, which is then diazotized and subsequently substituted with a bromide.
Caption: Primary synthesis route for this compound.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by an in-depth explanation of the potential causes and a step-by-step guide to resolving the issue.
FAQ 1: My final product is contaminated with the starting material, 2-amino-5-propyl-1,3,4-thiadiazole. How can I resolve this?
Likely Causes:
-
Incomplete Diazotization: The conversion of the amino group to the diazonium salt is a critical step. If this reaction is incomplete, the unreacted starting material will be carried through to the final product. This can be due to insufficient diazotizing agent, improper temperature control, or a non-homogenous reaction mixture.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at higher temperatures. If the temperature of the reaction is not strictly maintained between 0-5 °C, the diazonium salt can decompose back to the starting amine or form other byproducts.
-
Inefficient Sandmeyer Reaction: The substitution of the diazonium group with bromide may not have gone to completion. This can be a result of impure copper(I) bromide, insufficient copper catalyst, or a reaction time that is too short.
Troubleshooting and Mitigation Strategies:
-
Optimize the Diazotization Step:
-
Ensure the complete dissolution of 2-amino-5-propyl-1,3,4-thiadiazole in the acidic medium (e.g., HBr) before adding the diazotizing agent.
-
Use a slight excess (1.1-1.2 equivalents) of sodium nitrite (NaNO₂).
-
Add the sodium nitrite solution slowly and dropwise to the reaction mixture while maintaining the temperature strictly between 0-5 °C to prevent localized heating and decomposition.
-
-
Ensure the Quality of the Copper(I) Bromide:
-
Use freshly prepared or high-purity copper(I) bromide. The presence of Cu(II) impurities can hinder the reaction.
-
Ensure a sufficient molar excess of CuBr is used to drive the reaction to completion.
-
-
Monitor the Reaction Progress:
-
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction appears to have stalled, consider extending the reaction time or gently warming the reaction mixture after the addition of the diazonium salt, as the Sandmeyer reaction itself may require a slightly higher temperature to proceed to completion.[1]
-
-
Purification:
-
If contamination persists, purification by column chromatography on silica gel is an effective method to separate the more polar starting material from the final product.
-
FAQ 2: I am observing a significant amount of a polar, water-soluble impurity in my crude product. What is it and how can I prevent its formation?
Likely Cause:
-
Formation of 2-Hydroxy-5-propyl-1,3,4-thiadiazole: This is a common byproduct in Sandmeyer reactions where the diazonium salt reacts with water as a nucleophile instead of the bromide ion. This is more likely to occur if the concentration of the bromide ion is too low or if the reaction is allowed to warm up prematurely.
Troubleshooting and Mitigation Strategies:
-
Maintain a High Concentration of Bromide:
-
Use a concentrated solution of hydrobromic acid (HBr) as the solvent for the diazotization step. This ensures a high concentration of bromide ions is available to react with the diazonium salt.
-
-
Strict Temperature Control:
-
As mentioned previously, maintain a low temperature (0-5 °C) throughout the diazotization and addition of the diazonium salt to the copper(I) bromide solution.
-
-
Purification:
-
The hydroxylated byproduct is significantly more polar than the desired bromo-compound. It can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up, followed by column chromatography.
-
FAQ 3: My reaction has produced a dark, tar-like substance, leading to a low yield and difficult purification. What is the cause and how can I avoid this?
Likely Causes:
-
Decomposition of the Diazonium Salt: Uncontrolled decomposition of the diazonium salt can lead to radical side reactions and polymerization, resulting in the formation of tar-like substances.[1]
-
Overheating during the Sandmeyer Reaction: The Sandmeyer reaction is exothermic. If the diazonium salt is added too quickly to the copper(I) bromide solution, the reaction temperature can rise uncontrollably, leading to decomposition and tar formation.
-
Reaction with Solvent: If a nucleophilic solvent is used, it may react with the highly reactive diazonium salt.
Troubleshooting and Mitigation Strategies:
-
Controlled Addition:
-
Add the cold diazonium salt solution slowly to the copper(I) bromide solution, ensuring the temperature of the receiving flask is maintained within the optimal range.
-
-
Use of a Non-Nucleophilic Solvent:
-
Ensure that the solvents used are non-nucleophilic under the reaction conditions.
-
-
Efficient Stirring:
-
Maintain vigorous stirring throughout the reaction to ensure efficient heat dissipation and a homogenous reaction mixture.
-
Caption: Formation of common impurities during the synthesis.
Analytical Characterization of Impurities
A summary of the expected analytical signatures for the target compound and common impurities is provided below.
| Compound | 1H NMR (Expected Signals) | Mass Spectrometry (MS) | Chromatographic Behavior (TLC) |
| This compound | Triplet (~1.0 ppm, 3H), Sextet (~1.8 ppm, 2H), Triplet (~3.0 ppm, 2H) | Isotopic pattern for Br (M, M+2) | Less polar |
| 2-Amino-5-propyl-1,3,4-thiadiazole | Triplet (~0.9 ppm, 3H), Sextet (~1.7 ppm, 2H), Triplet (~2.8 ppm, 2H), Broad singlet (NH₂) | M+ peak | More polar |
| 2-Hydroxy-5-propyl-1,3,4-thiadiazole | Triplet (~0.9 ppm, 3H), Sextet (~1.7 ppm, 2H), Triplet (~2.9 ppm, 2H), Broad singlet (OH) | M+ peak | Very polar |
Experimental Protocols
Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This procedure is adapted from general methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[2][3]
-
To a stirred solution of butyric acid (1.0 eq) and thiosemicarbazide (1.1 eq), add polyphosphoric acid (PPA) or concentrated sulfuric acid cautiously.
-
Heat the reaction mixture to 100-120 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-propyl-1,3,4-thiadiazole.
Synthesis of this compound
This procedure is based on the principles of the Sandmeyer reaction.[4][5][6]
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Stir the reaction mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-2 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.
References
- Ahmed, B., et al. (2011). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal of the Serbian Chemical Society.
- Al-Soud, Y. A., et al. (2013).
- Bekhit, A. A., et al. (2008). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules.
- Chen, Q., et al. (2012).
- Das, B., et al. (2016). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)
- Google Patents. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. US2799683A.
- PrepChem.com. Preparation of 2-acetamido-5-mercapto-1,3,4-thiadiazole.
- Werber, G., et al. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry.
- Zauer, K., et al. (1970). Kinetic investigation of the alkylation of salts of 2,5-dimercapto-1,3,4-thiadiazole. Acta Chimica Academiae Scientiarum Hungaricae.
- Google Patents. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN103897143A.
- Tran, T. Q., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry.
- Yuldashali Ugli, J. F., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences.
- Ameen, H. A., & Qasir, A. J. (2017). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
- Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Shivachev, B. L., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. Molecules.
- ChemicalBook. 2-Mercapto-5-methyl-1,3,4-thiadiazole synthesis.
- PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole.
- Kadi, A. A., et al. (2012). Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. Journal of the Serbian Chemical Society.
- Gürsoy, E., & Güzeldemirci, N. U. (2007).
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry.
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Google Patents. (2022). Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. CN114195736B.
- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Master Organic Chemistry. (2018).
- Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science.
- Sigma-Aldrich. 2-Bromo-5-phenyl-1,3,4-thiadiazole 97.
- de Oliveira, C. S. A., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
- Sigma-Aldrich. 2-Bromo-5-methyl-1,3,4-thiadiazole 97.
- Shaw, A. A., et al. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of Heterocyclic Chemistry.
- ChemicalBook. 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 2-Bromo-5-propyl-1,3,4-thiadiazole under acidic and basic conditions
Welcome to the technical support center for 2-Bromo-5-propyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will cover the stability of this compound under acidic and basic conditions, potential degradation pathways, and best practices for its handling and analysis.
Introduction to this compound Stability
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that is a common scaffold in medicinal chemistry due to its diverse biological activities and general in vivo stability.[1][2] However, the presence of a bromine atom at the 2-position significantly influences its reactivity, making it susceptible to degradation under certain experimental conditions. Understanding the stability profile of this compound is crucial for obtaining accurate and reproducible results in your research.
This guide will address common questions and issues related to the stability of this compound, particularly in acidic and basic environments, which are frequently encountered in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent when using this compound in a basic buffer. What could be the cause?
Inconsistent results in basic media are often due to the degradation of the compound. The 1,3,4-thiadiazole ring, especially when substituted with a halogen, is susceptible to nucleophilic attack under basic conditions.[3] The bromine atom at the 2-position is a good leaving group, and its departure can be facilitated by nucleophiles present in your assay buffer (e.g., hydroxide ions, buffer components). This can lead to the formation of degradation products with different biological activities and physicochemical properties, causing variability in your results.
Q2: What are the likely degradation products of this compound in basic conditions?
Under basic conditions, two primary degradation pathways are expected:
-
Nucleophilic Aromatic Substitution (SNAAr): The bromide at the 2-position can be displaced by a nucleophile (e.g., OH⁻) to form 2-hydroxy-5-propyl-1,3,4-thiadiazole. This product exists in equilibrium with its tautomeric form, 5-propyl-1,3,4-thiadiazol-2(3H)-one.
-
Ring Cleavage: Strong basic conditions can lead to the cleavage of the thiadiazole ring, resulting in various acyclic byproducts.[4] The exact nature of these products can vary depending on the reaction conditions.
Q3: Is this compound stable in acidic conditions?
The 1,3,4-thiadiazole ring is generally stable in acidic conditions due to its aromatic character.[4] However, prolonged exposure to strong acids and high temperatures may lead to slow hydrolysis of the C-Br bond, although this is expected to be significantly slower than degradation under basic conditions.
Q4: I am performing a reaction that requires heating this compound. What precautions should I take?
Thermal stability should be considered. While the thiadiazole ring itself is relatively stable, prolonged heating, especially in the presence of nucleophiles or strong acids/bases, can accelerate degradation. It is advisable to conduct thermal stress studies to determine the compound's stability at the desired temperature and timeframe of your experiment.
Q5: How can I monitor the stability of this compound in my experiments?
The most common and effective technique for monitoring the stability of your compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] An ideal stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products. For structural elucidation of any new degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time in basic buffer | Degradation of the compound via nucleophilic substitution or ring cleavage. | Prepare fresh solutions of the compound immediately before use. If possible, adjust the buffer to a neutral or slightly acidic pH. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Characterize the new peaks using LC-MS to identify the degradation products. This will help in understanding the degradation pathway. |
| Poor reproducibility of experimental results | Instability of the compound under the experimental conditions. | Perform a forced degradation study to understand the stability profile of your compound under your specific experimental conditions (pH, temperature, light). |
| Precipitation in aqueous solutions | The degradation products may have lower solubility than the parent compound. | Visually inspect for precipitation. If observed, consider using a co-solvent like DMSO (at a final concentration of <1%) to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
LC-MS system (for characterization of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
LC-MS Analysis: Analyze the stressed samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
Protocol 2: Stability-Indicating HPLC Method Development
Chromatographic Conditions (starting point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
Summary of Expected Stability
| Condition | Reagents | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | 60°C | Generally stable, slow degradation possible with prolonged heating. | Slow hydrolysis of the C-Br bond. |
| Basic | 0.1 M NaOH | Room Temp | Unstable, rapid degradation expected. | Nucleophilic substitution of bromide by hydroxide. |
| Strongly Basic | >1 M NaOH | Elevated Temp | Highly unstable. | Ring cleavage. |
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 17, 2026, from [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]
-
Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. (2016, February 20). PubMed. Retrieved January 17, 2026, from [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research. (2023, June 13). Retrieved January 17, 2026, from [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Retrieved January 17, 2026, from [Link]
-
174 Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved January 17, 2026, from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved January 17, 2026, from [Link]
-
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 17, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. (2018, July 18). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 17, 2026, from [Link]
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024, June 10). Thieme Connect. Retrieved January 17, 2026, from [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (n.d.). Retrieved January 17, 2026, from [Link]
-
LC-MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method. (2015, December 2). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI. Retrieved January 17, 2026, from [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022, September 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Review on substituted 1, 3, 4 thiadiazole compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
troubleshooting failed Suzuki coupling with 2-Bromo-5-propyl-1,3,4-thiadiazole
Topic: Troubleshooting Failed Suzuki Coupling with 2-Bromo-5-propyl-1,3,4-thiadiazole
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when using this compound as a substrate. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the complexities of this powerful cross-coupling reaction.
The 1,3,4-thiadiazole motif is a critical pharmacophore in medicinal chemistry. However, its electron-deficient nature and the presence of Lewis-basic nitrogen and sulfur atoms can present unique challenges in Suzuki-Miyaura cross-coupling reactions. This guide provides a structured approach to diagnosing and resolving common failures.
Troubleshooting Common Failure Modes
The successful execution of a Suzuki coupling reaction hinges on the delicate interplay of multiple parameters, including the catalyst, ligand, base, and solvent system.[1] A failure in the reaction can manifest in several ways. Below, we address the most common issues and provide a logical, step-by-step approach to identify and rectify the problem.
Issue 1: Low to No Conversion of Starting Material
A lack of product formation is the most frequent issue. This typically points to a problem with one of the key components of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[2]
Diagnostic Workflow:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and phosphine ligand is critical for the successful coupling of electron-deficient heteroaryl halides.
-
Rationale: The electron-deficient nature of the 2-bromo-1,3,4-thiadiazole ring can make oxidative addition more challenging. Electron-rich and bulky phosphine ligands are often required to facilitate this step and stabilize the palladium center.[3]
-
Troubleshooting Steps:
-
Screen Catalysts: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst such as Pd₂(dba)₃ or a palladacycle.[2][4] Air- and moisture-stable pre-catalysts can ensure the in-situ generation of the active Pd(0) species.[3]
-
Screen Ligands: Couple your palladium source with electron-rich, bulky phosphine ligands like SPhos or XPhos, which are known to be effective for challenging substrates.[3][5]
-
Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] Ensure all solvents are thoroughly degassed, and the reaction is run under an inert atmosphere (Argon or Nitrogen). A common method is to bubble argon through the solvent for an extended period.[6][7]
-
-
-
Ineffective Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[4][8] The solvent system must solubilize all reactants to ensure an efficient reaction.[9]
-
Rationale: The solubility of heterocyclic compounds can be poor in common organic solvents.[3] A biphasic solvent system (e.g., toluene/water or dioxane/water) is often employed to dissolve both the organic substrates and the inorganic base.[10][11]
-
Troubleshooting Steps:
-
Base Selection: While strong bases like NaOH can be effective, they can also promote side reactions.[8] Screen milder bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃.[3][8] The choice of base can significantly impact the reaction outcome.[8]
-
Solvent Screening: If solubility is an issue, test a range of solvents. Polar aprotic solvents like THF and DMF, or non-polar options like dioxane, have shown moderate to good yields in similar systems.[8] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in two-phase systems.[12][13]
-
-
-
Catalyst Poisoning: The lone pairs on the nitrogen and sulfur atoms of the 1,3,4-thiadiazole ring can coordinate to the palladium catalyst, leading to its deactivation.[3]
-
Rationale: This coordination can inhibit the catalytic cycle.
-
Troubleshooting Steps:
-
Bulky Ligands: The use of bulky phosphine ligands can create a sterically hindered environment around the palladium center, preventing coordination from the heteroatoms of the thiadiazole.[3]
-
Trimethyl Borate: The addition of trimethyl borate can mitigate catalyst poisoning by coordinating to the Lewis-basic heteroatoms, thus preventing them from deactivating the palladium catalyst.[14]
-
-
Troubleshooting Flowchart for Low/No Conversion
A diagnostic workflow for addressing low to no product formation in the Suzuki coupling of this compound.
Issue 2: Significant Formation of Side Products
The appearance of significant side products can complicate purification and reduce the yield of the desired product. Common side reactions in Suzuki couplings include homocoupling and protodeboronation.[15]
1. Homocoupling of the Boronic Acid/Ester:
-
Observation: Formation of a biaryl product derived from the coupling of two boronic acid/ester molecules.
-
Cause: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorous degassing of the reaction mixture is crucial to minimize the presence of oxygen.[6]
-
Controlled Catalyst Addition: Add the palladium catalyst to the reaction mixture after it has been thoroughly degassed.
-
2. Protodeboronation of the Boronic Acid/Ester:
-
Observation: The boronic acid/ester is converted back to the corresponding arene, effectively removing it from the reaction.
-
Cause: This is a common side reaction for heteroaryl boronic acids and is often catalyzed by the base, especially in the presence of water.[3][16]
-
Troubleshooting Steps:
-
Use a Milder Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃ to reduce the rate of protodeboronation.[3]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote this side reaction.[3] Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[3][17]
-
Excess Boronic Acid: A simple, though less atom-economical, solution is to use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for any loss due to this side reaction.[16]
-
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black immediately after adding the palladium catalyst. Is this normal?
A1: Yes, the formation of a black precipitate, often referred to as palladium black, can occur.[15] This is typically aggregated or precipitated Pd(0) and can lead to a reduction in catalytic activity.[15] While a dark color change is common, a rapid precipitation of a large amount of black solid may indicate catalyst decomposition. This can be mitigated by ensuring proper degassing, using stable pre-catalysts, and employing appropriate ligands that stabilize the active catalytic species.[3]
Q2: What is the optimal temperature for the Suzuki coupling of this compound?
A2: The optimal temperature is highly dependent on the specific catalyst system and substrates used. Generally, reactions are conducted at elevated temperatures, often between 80-110 °C.[18] However, it is always advisable to start with conditions reported for similar heteroaromatic systems and then optimize the temperature. A systematic Design of Experiments (DoE) approach can be highly effective in rapidly identifying the optimal temperature and other reaction parameters.[1]
Q3: How can I effectively remove residual palladium from my final product?
A3: Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be employed for its removal:
-
Silica Gel Chromatography: Careful column chromatography is often sufficient to remove the majority of palladium residues.[18]
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.
-
Palladium Scavengers: Commercially available palladium scavengers (resins or silica-based) with thiol or amine functionalities can be very effective in sequestering palladium from the product.
Q4: Should I use a boronic acid or a boronic ester?
A4: Boronic esters, particularly pinacol esters, are often preferred for Suzuki couplings involving sensitive or unstable substrates.[17] They exhibit greater stability towards protodeboronation compared to their corresponding boronic acids.[17][19] If you are experiencing issues with boronic acid decomposition, switching to the pinacol ester is a highly recommended strategy.[3]
Recommended Starting Conditions
For researchers beginning their investigation into the Suzuki coupling of this compound, the following table provides a set of robust starting conditions based on successful reports for similar challenging heteroaromatic substrates.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that is activated in situ.[4] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that facilitate oxidative addition and prevent catalyst poisoning.[3][5] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong base that is effective in promoting transmetalation while minimizing side reactions.[8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent system that provides good solubility for a wide range of substrates and reagents.[10] |
| Temperature | 100 °C | A typical starting temperature for Suzuki couplings, which can be optimized as needed. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the catalyst.[3] |
The Suzuki Coupling Catalytic Cycle and Potential Failure Points
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights the stages where the issues discussed in this guide can arise.
The catalytic cycle of the Suzuki-Miyaura coupling reaction, indicating key steps and potential points of failure.
References
-
Wolarek, W., Gzella, A. K., & Kudelko, A. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8845. [Link]
-
DeBoef, B. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. University of Rhode Island. [Link]
-
Skrydstrup, T., & Andersen, T. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1836–1839. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry Teacher. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2134–2145. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. HETEROCYCLES, 71(10), 2209. [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. ResearchGate. [Link]
-
Li, J., et al. (2026, January 17). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Zhang, Y., et al. (2019). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Advances, 9(59), 34263–34270. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 6(8), 5150–5157. [Link]
-
Zhang, Y., et al. (2019). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. RSC Advances, 9(59), 34263–34270. [Link]
-
ResearchGate. (n.d.). Hot filtration experiments. Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid was carried out at 100 °C. ResearchGate. [Link]
-
Gámez-Vallejo, S., et al. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. [Link]
-
Li, J., et al. (2026, January 8). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. American Chemical Society. [Link]
-
Zhidkov, M. E., et al. (2022). Benzo[1,2-d:4,5-d′]bis([8][16][20]thiadiazole) and Its Bromo Derivatives. Molecules, 27(15), 4983. [Link]
-
Ainsworth, C. (1957). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 302. [Link]
-
Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(21), 6686–6687. [Link]
-
Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1). [Link]
-
ResearchGate. (2025, August 5). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. ResearchGate. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole Derivatives
Welcome to the technical support center for the synthesis of 2-amino-5-propyl-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis are typically traced back to a few critical factors:
-
Inefficient Cyclization/Dehydration: The key ring-closing step requires a potent dehydrating agent to drive the reaction to completion. Insufficient amounts or a suboptimal choice of agent (e.g., concentrated H₂SO₄, Polyphosphoric Acid (PPA), Phosphorus Oxychloride (POCl₃)) can result in incomplete conversion.[1]
-
Purity of Starting Materials: Impurities present in the initial thiosemicarbazide or butyric acid (or its derivatives) can interfere with the reaction, leading to side products.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can either lead to an incomplete reaction or promote the degradation of reactants and products.[1] Each synthetic method has an optimal set of conditions that should be closely monitored.
Q2: After work-up, my crude product contains a significant amount of an impurity that is difficult to separate. What could it be?
A2: The most common significant byproduct is the isomeric 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol. This side product's formation is highly dependent on the reaction's pH. Alkaline or neutral conditions strongly favor the formation of the 1,2,4-triazole isomer, while acidic conditions promote the desired 1,3,4-thiadiazole ring closure.
Q3: My purified product is an off-white or yellowish solid, not the expected white crystalline powder. Does this indicate a significant impurity?
A3: While a pure product is typically a white or colorless crystalline solid, slight coloration can sometimes arise from trace impurities or minor degradation products formed during prolonged heating. However, a significant deviation from a white appearance warrants further purification and analytical characterization (e.g., NMR, LC-MS) to rule out the presence of chromophoric side products.
Q4: I am having trouble purifying my product by recrystallization. It either oils out or the recovery is very poor.
A4: Recrystallization of 2-amino-1,3,4-thiadiazole derivatives can be challenging. If the product "oils out," it means the solvent is too nonpolar or the cooling process is too rapid. Poor recovery suggests the compound is too soluble in the chosen solvent. Common successful solvent systems include ethanol or mixtures of DMF and water.[2] A systematic approach to solvent screening is recommended.
Troubleshooting Guide: Side Reactions & Optimization
This section provides a deeper dive into specific issues, their mechanistic origins, and actionable solutions.
Issue 1: Formation of the Isomeric 1,2,4-Triazole Side Product
This is the most frequently encountered side reaction. Understanding its mechanism is key to its prevention.
-
Causality & Mechanism: The cyclization of the acylthiosemicarbazide intermediate can proceed via two distinct pathways, dictated by which nucleophile attacks the carbonyl carbon.
-
Acidic Conditions (Favors 1,3,4-Thiadiazole): Under strong acid catalysis, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. The soft sulfur atom of the thioamide then acts as the nucleophile, leading to the formation of the five-membered ring and subsequent dehydration to yield the 1,3,4-thiadiazole.
-
Basic/Neutral Conditions (Favors 1,2,4-Triazole): In the absence of a strong acid, the N4 nitrogen of the thiosemicarbazide moiety is a more potent nucleophile than the sulfur atom. It attacks the carbonyl carbon, leading to a different cyclization pathway that, after dehydration, results in the 1,2,4-triazole-3-thiol isomer.
-
-
Visualizing the Divergent Pathways:
Caption: Divergent cyclization pathways based on pH.
-
Preventative Measures & Solutions:
-
Maintain Strong Acidic Conditions: The most critical preventative measure is to ensure the reaction medium is sufficiently acidic throughout the synthesis. The use of strong dehydrating acids like H₂SO₄ or PPA is standard.
-
Choice of Cyclizing Agent: Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are highly effective at promoting the desired cyclization.[3] A mixture of sulfuric acid and PPA has also been shown to give high yields.[4]
-
Post-Reaction Analysis: Use Thin Layer Chromatography (TLC) to check for the presence of the triazole isomer. The two isomers will likely have different Rf values. If the side product is present, purification via column chromatography may be necessary.
-
Issue 2: Incomplete Reaction and/or Hydrolysis of Intermediate
Sometimes, the reaction stalls, leaving unreacted starting materials or the acylthiosemicarbazide intermediate in the final mixture.
-
Causality & Mechanism:
-
Insufficient Dehydration: The cyclization is a dehydration reaction. If the dehydrating agent is weak, consumed by excess water, or used in insufficient quantity, the equilibrium will not favor the product.
-
Hydrolysis: The acylthiosemicarbazide intermediate can be susceptible to hydrolysis, especially during aqueous work-up, reverting back to thiosemicarbazide and butyric acid.[5][6][7] This is a thermodynamically favorable but kinetically slow process.
-
-
Preventative Measures & Solutions:
-
Ensure Anhydrous Conditions: Use dry reagents and solvents.
-
Optimize Reagent Stoichiometry: A slight excess of the dehydrating agent can be beneficial. For example, using at least 2 parts of PPA per part of thiosemicarbazide is recommended.[8]
-
Monitor Reaction Progress: Use TLC to track the disappearance of the starting materials and the intermediate. If the reaction stalls, consider increasing the temperature or reaction time cautiously.
-
Work-up Procedure: Perform the aqueous work-up promptly and avoid prolonged exposure of the reaction mixture to neutral or basic aqueous conditions before the product is isolated.
-
Issue 3: Formation of Oxidative Side Products
While less common, oxidative side reactions can occur, especially if certain reagents are used or if the reaction is exposed to air at high temperatures for extended periods.
-
Causality & Mechanism: Thiosemicarbazides and their derivatives can undergo oxidative cyclization or dimerization. For instance, certain oxidizing agents like ferric chloride (FeCl₃) can be used to intentionally cyclize thiosemicarbazones to 1,3,4-thiadiazoles, but uncontrolled oxidation can lead to other products.[9] Oxidative coupling between two thiosemicarbazide molecules is also a possibility, leading to dimeric impurities.[10]
-
Preventative Measures & Solutions:
-
Inert Atmosphere: For sensitive substrates or when pushing reaction conditions, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.
-
Avoid Strong Oxidizing Agents: Unless it is the intended cyclization method, avoid reagents that can act as strong oxidants.
-
Temperature Control: Avoid excessive temperatures, which can accelerate oxidative decomposition.
-
Data-Driven Optimization
A comparative study on the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole highlights the impact of the synthetic method on yield and reaction time. While the substituent is different, the trends are highly relevant for the 5-propyl derivative.
| Method | Reagent/Condition | Reaction Time | Yield (%) |
| Conventional Heating | Conc. H₂SO₄ / Ethanol | 4 hours | 94% |
| Conventional Heating | POCl₃ | 3 hours | 87% |
| Microwave Irradiation | Conc. H₂SO₄ / DMF | 4 minutes | 91% |
| Microwave Irradiation | POCl₃ / DMF | 5 minutes | 89% |
| Grinding (Solid-Phase) | PCl₅ | 10 minutes | >91% |
Table adapted from data presented in Der Pharma Chemica, 2015, 7(2):127-131.[11]
Expert Insight: This data clearly demonstrates that while conventional heating with a strong acid like H₂SO₄ provides excellent yields, microwave-assisted synthesis can dramatically reduce reaction times without a significant loss in yield.[11] Solid-phase grinding with PCl₅ is also a very rapid and efficient modern alternative.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole via PPA
This protocol is a robust, high-yield method adapted from established procedures for 2-amino-5-alkyl-1,3,4-thiadiazoles.[8]
-
Materials:
-
Thiosemicarbazide (1 part by weight)
-
Butyric Acid (stoichiometric equivalent)
-
Polyphosphoric Acid (PPA) (at least 2 parts by weight)
-
Water
-
Concentrated Ammonium Hydroxide
-
Decolorizing Carbon (optional)
-
-
Procedure:
-
To a stirred reaction vessel, add polyphosphoric acid (e.g., 200 g).
-
Add thiosemicarbazide (e.g., 91 g, 1.0 mol) and butyric acid (e.g., 88 g, 1.0 mol) to the PPA.
-
Heat the reaction mixture with stirring to 100-120 °C.
-
Maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using ethyl acetate/hexane 1:1).
-
Once the reaction is complete, allow the mixture to cool slightly (to approx. 70-80 °C).
-
Carefully and slowly pour the warm reaction mixture into a large beaker containing ice water (e.g., 1 L) with vigorous stirring. This is a highly exothermic step.
-
Neutralize the resulting acidic solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product using a Buchner funnel, wash the filter cake thoroughly with cold water, and dry under vacuum.
-
Protocol 2: Work-up and Purification
This general workflow is effective for isolating and purifying the target compound.
Caption: General workflow for work-up and purification.
-
Recrystallization Details:
-
Dissolve the dry crude product in a minimum amount of hot solvent (e.g., boiling ethanol).
-
If the solution is colored, you may add a small amount of decolorizing carbon and hot-filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce maximum crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Improving Yield in the Bromination of 5-Propyl-1,3,4-thiadiazole
Welcome to the technical support guide for the synthesis of 2-bromo-5-propyl-1,3,4-thiadiazole. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you overcome common challenges and improve your reaction yields. The 1,3,4-thiadiazole scaffold is a crucial component in many pharmaceutical and agrochemical compounds, and its halogenated derivatives are versatile intermediates for further functionalization.[1][2][3]
The primary challenge in this synthesis is the nature of the thiadiazole ring itself. It is an electron-deficient heterocycle, which generally shows low reactivity towards electrophilic substitution.[1][4] However, the presence of the 5-propyl group, an electron-donating substituent, activates the C2 position, making a targeted electrophilic bromination feasible. The key to a high-yielding reaction lies in carefully controlling the reaction conditions to promote selective mono-bromination while preventing substrate degradation and the formation of byproducts.
Troubleshooting Guide
This section addresses specific issues encountered during the bromination of 5-propyl-1,3,4-thiadiazole in a practical question-and-answer format.
Q1: My reaction yield is very low, and my TLC plate shows a dark streak at the baseline with no starting material remaining. What is happening?
A: This is a classic sign of substrate degradation, likely polymerization or ring-opening. Electron-rich heterocycles can be sensitive to highly acidic or harsh reaction conditions which can lead to uncontrollable side reactions.[5] While the 1,3,4-thiadiazole ring is known to be unstable in strong bases, strongly acidic conditions generated by reagents like Br₂ (which produces HBr as a byproduct) can also catalyze decomposition.[4]
-
Primary Cause: The reaction conditions are too harsh, leading to decomposition.
-
Recommended Solutions:
-
Switch to a Milder Brominating Agent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS). NBS is a crystalline solid that is easier to handle and typically results in cleaner reactions.[6][7] It does not produce a strong acid byproduct, minimizing the risk of polymerization.
-
Control the Temperature: Perform the reaction at a lower temperature. Start at 0 °C by immersing your reaction vessel in an ice bath. For very reactive systems, temperatures as low as -15 °C may be necessary.[8] This helps to control any exotherm and reduces the rate of decomposition reactions.
-
Change the Solvent: If you are using acetic acid, switch to a less acidic, inert solvent. Dichloromethane (CH₂Cl₂), acetonitrile, or N,N-Dimethylformamide (DMF) are excellent alternatives for NBS brominations.[7][9]
-
Q2: I'm recovering most of my starting material after several hours. How can I drive the reaction to completion?
A: Unreacted starting material indicates that your reaction conditions are not sufficiently activating for the electrophilic substitution to occur. While the propyl group is activating, the inherent electron-deficient nature of the thiadiazole ring must still be overcome.[4]
-
Cause A: The brominating agent is not electrophilic enough.
-
Solution A:
-
If using NBS, a catalytic amount of a weak acid (e.g., a single drop of acetic acid) can help polarize the Br-N bond, making the bromine more electrophilic.
-
For a more modern and often cleaner approach, consider a photocatalytic method. Using a catalyst like erythrosine B with NBS under visible light can dramatically increase the electrophilicity of the bromine atom, leading to faster and more efficient reactions under mild conditions.[9][10]
-
-
Cause B: The reaction temperature is too low or the reaction time is too short.
-
Solution B:
-
If you started the reaction at 0 °C, allow it to slowly warm to room temperature.
-
Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC). This will help you determine the optimal point to quench the reaction, maximizing product formation while minimizing byproduct generation.
-
Q3: I am observing a second spot on my TLC that I suspect is a di-brominated byproduct. How can I prevent this?
A: While less common for this specific substrate due to the deactivating effect of the first bromine atom, over-bromination can occur if the conditions are too forcing or if an excess of the brominating agent is used.
-
Primary Cause: Excess brominating agent or reaction conditions are too aggressive.
-
Recommended Solutions:
-
Control Stoichiometry: Use a precise amount of your brominating agent. Start with 1.0 equivalent and do not exceed 1.1 equivalents of NBS relative to your starting material.[9]
-
Control Reagent Addition: Add the brominating agent (NBS) portion-wise as a solid over 15-20 minutes, or dissolve it in the reaction solvent and add it slowly using a syringe pump. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[7]
-
Maintain Low Temperature: Ensure the reaction is cooled to 0 °C before beginning the addition of the brominating agent.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for this bromination?
A: The reaction proceeds via a standard Electrophilic Aromatic Substitution (SEAr) mechanism.
-
Generation of Electrophile: The brominating agent (e.g., NBS activated by a trace of acid, or Br₂) generates a potent electrophile, Br⁺, or a strongly polarized equivalent.
-
Nucleophilic Attack: The π-electrons of the thiadiazole ring, made more available by the 5-propyl group, attack the electrophilic bromine. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base in the mixture (e.g., the solvent or the succinimide anion in the case of NBS) removes the proton from the C2 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the this compound product.
Q: Which brominating agent is superior: NBS or Br₂?
A: For laboratory-scale synthesis where yield and purity are paramount, N-Bromosuccinimide (NBS) is generally the superior choice.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical State | Crystalline Solid | Fuming, corrosive liquid |
| Handling | Easy and safe to weigh/handle | Hazardous, requires a fume hood and careful handling |
| Byproducts | Succinimide (solid, often easily filtered) | HBr (corrosive gas, can catalyze side reactions) |
| Selectivity | Generally higher, leads to cleaner reactions | Can be less selective, leading to over-bromination or degradation |
| Activation | May require a catalyst (acid, light) for less reactive substrates[9][11] | Highly reactive, often requires no activation |
Q: How critical is the choice of solvent?
A: Solvent choice is critical as it can influence both the reactivity of the brominating agent and the stability of the substrate.
-
Aprotic, Non-acidic Solvents (Recommended): Acetonitrile, Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), and Carbon Tetrachloride (CCl₄) are excellent choices. They are inert and effectively dissolve the starting material and NBS. Acetonitrile is particularly effective in photocatalytic systems.[9]
-
Protic/Acidic Solvents (Use with Caution): Acetic acid is a common solvent for brominations with Br₂, but its acidic nature can promote the decomposition of sensitive substrates.[1]
-
Coordinating Solvents: DMF can be used and is known to promote high para-selectivity in the bromination of other aromatic systems with NBS.[7]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by employing N-Bromosuccinimide under controlled conditions.
Reagents & Equipment:
-
5-propyl-1,3,4-thiadiazole
-
N-Bromosuccinimide (NBS), recrystallized if it appears yellow[7]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Ice-water bath
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-propyl-1,3,4-thiadiazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the cooled solution in small portions over 20 minutes. Ensure the temperature does not rise above 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours. If the reaction is sluggish, allow the mixture to slowly warm to room temperature.
-
Workup - Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir vigorously for 10 minutes to ensure any remaining NBS is destroyed.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure at low temperature (<40 °C).
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient, to afford the pure this compound.
References
-
Hussain, S., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry. Available from: [Link]
-
Fizer, M. M., et al. (2022). Mechanistic proposal for the formation of the 1,3,4-thiadiazole ring. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Farah, S., et al. (2021). Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. Journal of the Iranian Chemical Society. Available from: [Link]
-
Le, C., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available from: [Link]
-
Wikipedia contributors. (n.d.). N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available from: [Link]
-
Reddy, B. V. S., et al. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules. Available from: [Link]
- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. Google Patents.
- Singh, P. P., et al. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
-
PrepChem. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole. PrepChem.com. Available from: [Link]
-
Asati, V., et al. (2021). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Future Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 5. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole
Welcome to the technical support guide for the scale-up synthesis of 2-Bromo-5-propyl-1,3,4-thiadiazole. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our goal is to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower you to make informed, data-driven decisions.
The synthesis of this compound is a multi-step process that, while straightforward on paper, presents unique challenges in heat management, reagent stoichiometry, and impurity control during scale-up. This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.
Overall Synthetic Pathway
The most common and scalable route to this compound involves a three-step sequence starting from butyric acid. This pathway is favored for its use of readily available starting materials and well-understood transformations.
-
Thiosemicarbazide Formation: Butyric acid is converted to its acyl hydrazide, which is then reacted with a thiocyanate salt to form 1-butyrylthiosemicarbazide.
-
Thiadiazole Cyclization: The thiosemicarbazide intermediate is cyclized under acidic conditions to yield the key precursor, 5-propyl-1,3,4-thiadiazol-2-amine.
-
Sandmeyer Bromination: The 2-amino group is transformed into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to afford the final product.
preventing decomposition of 2-Bromo-5-propyl-1,3,4-thiadiazole during storage
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Bromo-5-propyl-1,3,4-thiadiazole in their experimental workflows. While 1,3,4-thiadiazole derivatives are known for their broad biological activities and relative stability, the presence of a bromine atom at the 2-position introduces specific handling and storage requirements to prevent degradation.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term integrity and performance of the compound. The 1,3,4-thiadiazole ring is a stable aromatic system, but it can be susceptible to ring cleavage under strongly basic conditions.[3] The primary point of instability for this molecule, however, is the carbon-bromine bond, which is susceptible to nucleophilic substitution.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing decomposition. We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of potential hydrolytic and homolytic cleavage reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation pathways.[4] |
| Light | Amber Vial / Dark Location | Protects the compound from photodecomposition, as UV light can induce C-Br bond cleavage.[4][5] |
| Container | Tightly Sealed Borosilicate Glass | Prevents moisture ingress and potential reactions with container materials. |
Q2: I observed a color change in my solid sample, from white/off-white to yellow or brown. What does this indicate?
A2: A distinct color change is a common visual indicator of decomposition. This is often due to the formation of minute quantities of colored degradation products resulting from debromination or reactions involving the thiadiazole ring. The appearance of color suggests a compromise in purity, and the material should be re-analyzed for integrity before use.
Q3: My analytical results (NMR, LC-MS) show a new, more polar peak and a decrease in the main peak area. What is the likely impurity?
A3: The most probable degradation product is 5-propyl-1,3,4-thiadiazol-2(3H)-one (the hydrolysis product). This occurs when the compound reacts with trace amounts of water, substituting the bromine atom with a hydroxyl group, which then tautomerizes to the more stable amide form. This new compound is significantly more polar than the starting material.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While a standard freezer (-20°C) is appropriate, the key is to prevent moisture condensation.[4] When removing the vial from the freezer, always allow it to warm completely to room temperature before opening . Opening a cold vial will cause atmospheric moisture to condense inside, compromising the compound's stability over time.[4] After use, flushing the vial with an inert gas like argon or dry nitrogen before re-sealing is a highly recommended practice.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing causative explanations and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
-
Symptom: You are using the compound in a cross-coupling reaction (e.g., Suzuki, Sonogashira) and observe low-to-no yield of the desired product, with starting material consumed.
-
Underlying Cause: The primary cause is often the premature degradation of the C-Br bond via hydrolysis. The resulting hydroxylated compound (5-propyl-1,3,4-thiadiazol-2-ol) is unreactive under typical cross-coupling conditions. This hydrolysis can occur during storage if the compound is exposed to moisture.
-
Troubleshooting Protocol:
-
Purity Verification: Before starting the reaction, verify the purity of your this compound stock using a suitable analytical method like HPLC or GC-MS. Look for the presence of a more polar impurity corresponding to the mass of the hydrolyzed product.
-
Solvent and Reagent Check: Ensure all solvents and reagents used in your reaction are scrupulously dried. Use freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout your entire reaction setup to prevent the introduction of atmospheric moisture.
-
Issue 2: Observation of an Unidentified Byproduct in Mass Spectrometry
-
Symptom: Your reaction mixture shows a mass peak corresponding to the debrominated species (5-propyl-1,3,4-thiadiazole).
-
Underlying Cause: This can result from a reductive debromination pathway. This may be caused by certain reagents in your reaction mixture or by homolytic cleavage of the C-Br bond, followed by hydrogen abstraction.
-
Preventative Workflow:
-
Assess Reagent Compatibility: Review all reagents in your planned synthesis for known reducing capabilities.
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, which can promote homolytic bond cleavage.
-
Photochemical Prevention: Run reactions in flasks protected from light (e.g., wrapped in aluminum foil) to minimize light-induced radical formation.
-
Part 3: Visualizing Decomposition and Prevention
Key Decomposition Pathways
The two most common degradation routes for this compound are hydrolysis and reductive debromination.
Caption: Recommended workflow for handling moisture-sensitive reagents.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Suggested mechanism of photostabilization of 1,3,4-thiadiazole as UV absorber. Journal of Physical Science, 23(2), 29-42.
- Nief, O. A. (2015). Photostabilization of polyvinyl chloride by some new thiadiazole derivatives. European Journal of Chemistry, 6(3), 242-247.
- Kaishin, D., & White, J. (2006). Bromination of hydroxy aromatic compounds and conversion to dihydroxy...
- Michalak, M., et al. (2021). A Photophysical and Computational Study of 5-Chlorosalicylic Acid and Derivatives Featuring Thiadiazole, Oxadiazole, and Triazole Scaffolds. Molecules, 26(16), 4965.
- Gatling, S. C., & White, J. F. (2004). Method of preparing brominated hydroxy aromatic compounds.
- Reddy, T. S., & Kumar, A. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry, 16, 255-261.
- Wade, L. G. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Khan, M. A. (1971). Homolytic pathways to aromatic bromo-compounds. University of London.
- Kavurmaci, S. S., & Ulusoy, M. (2021). 1,2,4-Thiadiazoles and Their Properties. In Current Studies in Basic Sciences, Engineering and Technology.
- Sławiński, J., et al. (2019). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 24(18), 3247.
- Morlet-Savary, F., et al. (2022). High-Performance Thiadiazole Derivatives as a Nontoxic Components of Initiating Systems for the Obtaining of New Generation Composites.
- Sigma-Aldrich. (n.d.).
- Lumiprobe. (n.d.). Reagent storage conditions.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-isopropyl-1,3,4-thiadiazole.
- Anthwal, T., Paliwal, S., & Nain, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry & Biodiversity, 19(4), e202100889.
- Fornal, E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 21(11), 3973.
- Jaworski, K., & Kącka-Zych, A. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. International Journal of Molecular Sciences, 23(23), 14757.
- Wieczorek, D., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Dawood, K. M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(14), 5406.
- Moran, B. (2015). Decomposition pathways of TM-alkyl complexes. SlideShare.
- Ray, L., & Tilley, T. D. (2015). Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes.
- Manimaran, T., et al. (2017). Review on substituted 1, 3, 4 thiadiazole compounds. International Journal of Pharmacy and Analytical Research, 6(2), 222-231.
- Wade, L. G. (n.d.). Heterocyclic Compounds.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-1,3,4-thiadiazole.
- D'Aleo, D. N., et al. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 92(3), 209-214.
- Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
- Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-phenyl-1,3,4-thiadiazole.
- Alchem Pharmtech. (n.d.). CAS 37461-61-3 | 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole.
Sources
Technical Support Center: Monitoring 2-Bromo-5-propyl-1,3,4-thiadiazole Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 2-Bromo-5-propyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring for this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven expertise.
Introduction: The Critical Role of Reaction Monitoring
Successful synthesis of this compound and its derivatives hinges on precise control over reaction conditions. Real-time or frequent monitoring is not merely a quality control step but an essential part of process understanding and optimization. It allows for the determination of reaction kinetics, identification of intermediates, quantification of product yield, and detection of impurities. This guide will delve into the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution and sensitivity. For a polar, heterocyclic compound like this compound, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.
Frequently Asked Questions & Troubleshooting Guide: HPLC
Q1: I'm seeing significant peak tailing for my this compound analyte. What's causing this and how can I achieve a symmetrical peak?
A1: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds.[1] The primary cause is often secondary interactions between the basic nitrogen atoms in the thiadiazole ring and residual acidic silanol groups on the surface of the silica-based stationary phase.[1][2] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The ionization state of both your analyte and the silanol groups is pH-dependent. By lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid, you can suppress the ionization of the silanol groups, minimizing these unwanted interactions.[2]
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., >20 mM) can help to mask the active sites on the stationary phase and improve peak shape.[2]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[1] Switching to a high-purity, end-capped C18 or a polar-embedded column can significantly reduce peak tailing.
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or a cyano-propyl stationary phase might offer different selectivity and reduced silanol interactions.
Q2: My reaction mixture contains the starting material, product, and a few impurities. I'm struggling to get baseline separation. What adjustments can I make to my gradient method?
A2: Achieving adequate resolution in a complex reaction mixture requires careful optimization of the mobile phase gradient. The goal is to find a balance between retention, selectivity, and analysis time.
Method Development Protocol:
-
Initial Scouting Gradient: Start with a broad, fast gradient (e.g., 5% to 95% acetonitrile in water over 10 minutes). This will give you a general idea of the retention times of all components.
-
Analyze the Chromatogram: Identify the critical pairs of peaks that are poorly resolved.
-
Flatten the Gradient Around Critical Peaks: Modify the gradient to have a shallower slope in the region where the critical peaks elute. For example, if your peaks of interest elute between 4 and 6 minutes in the initial scouting run, you could modify the gradient to go from 20% to 40% acetonitrile over 8 minutes.
-
Adjust Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer run times. Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to sharper peaks and better separation.
Q3: I'm observing a loss of sensitivity for my analyte over a series of injections. What could be the cause?
A3: A gradual decrease in signal intensity often points to issues with the column or sample matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC sensitivity loss.
Explanation:
-
Column Contamination: Strongly retained components from your reaction mixture can accumulate on the head of the column, leading to a loss of active sites and reduced peak area. Flushing the column with a strong solvent (e.g., isopropanol) or back-flushing may help.
-
Guard Column Saturation: If you are using a guard column, it may be saturated with matrix components. Replacing the guard column is a quick and cost-effective solution.
-
Sample Matrix Effects: Components in your reaction mixture could be co-eluting with your analyte and causing ionization suppression if you are using a mass spectrometer detector. Diluting the sample or improving sample cleanup (e.g., solid-phase extraction) can mitigate these effects.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application to compounds like this compound requires careful consideration of their thermal stability.
Frequently Asked Questions & Troubleshooting Guide: GC-MS
Q1: I suspect my this compound is degrading in the GC inlet. What are the signs, and how can I prevent this?
A1: Thermal degradation is a significant concern for many heterocyclic compounds.[3] Signs of degradation include the appearance of new, unexpected peaks (often at earlier retention times), poor peak shape (tailing or fronting), and a general loss of response for the parent compound.[4][5]
Strategies to Minimize Thermal Degradation:
-
Lower the Inlet Temperature: This is the most direct approach. Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Deactivated Inlet Liner: Active sites in the inlet liner can catalyze degradation.[4] Employing a highly deactivated, inert liner is crucial.
-
Consider a "Soft" Injection Technique:
-
Cool On-Column (COC) Injection: The sample is injected directly onto the column at a low temperature, bypassing the hot inlet. This is often the best technique for thermally labile compounds.
-
Programmed Temperature Vaporization (PTV): The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column.
-
Q2: My compound is quite polar. What type of GC column is best suited for its analysis?
A2: For polar analytes, using a column with a stationary phase of similar polarity is generally recommended to achieve good peak shape and resolution.
Column Selection Guide:
| Stationary Phase | Polarity | Recommended for |
| 5% Phenyl-Methylpolysiloxane | Low to Mid | General purpose, good for initial screening. |
| Mid-polarity phases (e.g., 50% Phenyl) | Intermediate | Better for polar compounds, can improve peak shape. |
| Polyethylene Glycol (WAX) | High | Excellent for polar analytes, but has a lower maximum operating temperature. |
Q3: I am analyzing for potential alkyl halide impurities in my reaction. What are the key considerations for this type of analysis by GC-MS?
A3: Alkyl halides are often classified as potential genotoxic impurities (PGIs), requiring sensitive analytical methods for their detection and quantification.[6]
Key Considerations for Alkyl Halide Analysis:
-
Headspace GC-MS: For volatile alkyl halides, headspace sampling is the preferred technique as it avoids injecting the non-volatile matrix onto the GC column.[7]
-
Column Selection: A column with a stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., VF-624ms) is often used for the analysis of volatile organic compounds, including alkyl halides.[6]
-
MS Detection: Using Selected Ion Monitoring (SIM) mode will significantly enhance the sensitivity and selectivity for the target alkyl halides compared to full scan mode.[7]
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture. Quantitative NMR (qNMR) can be a powerful alternative to chromatographic techniques, especially when reference standards are not available.[8][9]
Frequently Asked Questions & Troubleshooting Guide: NMR
Q1: How can I use ¹H NMR to monitor the progress of my reaction in real-time?
A1: Real-time reaction monitoring by NMR involves acquiring a series of spectra over the course of the reaction.[10][11] By integrating the signals corresponding to the starting material and the product, you can determine the reaction conversion as a function of time.
Experimental Protocol for In-Situ NMR Reaction Monitoring:
-
Prepare the Reaction in an NMR Tube: The reaction is set up directly in a standard 5 mm NMR tube using a deuterated solvent.
-
Acquire an Initial Spectrum (t=0): Take a spectrum of the starting materials before initiating the reaction (e.g., before adding a catalyst or heating).
-
Initiate the Reaction: Add the final reagent or place the NMR tube in a pre-heated spectrometer.
-
Automated Spectrum Acquisition: Set up the spectrometer to automatically acquire ¹H NMR spectra at regular time intervals.
-
Data Processing: Process the series of spectra (phasing, baseline correction) and integrate the relevant signals. The disappearance of a starting material peak and the appearance of a product peak can be plotted against time to generate a reaction profile.
Q2: What is Quantitative NMR (qNMR) and how can I use it to determine the yield of my this compound synthesis?
A2: qNMR is a technique that allows for the determination of the concentration or purity of a substance by comparing the integral of one of its NMR signals to the integral of a signal from a certified internal standard of known concentration.[12][13]
Key Principles of qNMR:
-
Direct Proportionality: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]
-
No Calibration Curve Needed: Unlike chromatography, qNMR does not require a calibration curve of the analyte.[12]
qNMR Workflow:
Caption: Workflow for quantitative NMR (qNMR) analysis.
Q3: My NMR spectra show broad peaks and a rolling baseline. What could be the cause?
A3: Poor spectral quality can arise from several factors, including sample inhomogeneity and suboptimal acquisition parameters.
Troubleshooting Poor NMR Spectral Quality:
-
Sample Inhomogeneity: The formation of precipitates or immiscible layers during a reaction can severely degrade the magnetic field homogeneity, leading to broad lineshapes.[10] Ensure your sample is fully dissolved and homogenous.
-
Shimming: The process of "shimming" the magnetic field needs to be performed for each sample to ensure a homogeneous field. Automated shimming routines are available on most modern spectrometers.
-
Acquisition Parameters: Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) for accurate quantification.
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for monitoring the disappearance of starting material functional groups and the appearance of product functional groups. In-situ FTIR probes can provide real-time kinetic data.[14][15]
Frequently Asked Questions & Troubleshooting Guide: FTIR
Q1: What key vibrational bands should I monitor to follow the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole derivative?
A1: The synthesis of a 2-amino-1,3,4-thiadiazole often involves the cyclization of a thiosemicarbazide precursor. The FTIR spectrum will show characteristic changes as the reaction progresses.
Key Functional Group Vibrations:
| Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Reaction |
| N-H stretch (thiosemicarbazide) | 3200-3400 | Disappears or changes |
| C=S stretch (thiosemicarbazide) | 1100-1200 | Disappears |
| C=N stretch (thiadiazole ring) | 1630-1650 | Appears[16][17] |
| N-H bend (amino group) | ~1600 | Appears[17] |
Q2: Can I use FTIR for quantitative analysis of my reaction?
A2: While FTIR is excellent for qualitative analysis, quantitative analysis can be more challenging but is achievable. By creating a calibration curve of peak height or area versus concentration for a specific, well-resolved peak, you can quantify the concentration of a component in the reaction mixture. In-situ FTIR spectroscopy is particularly powerful for generating quantitative reaction profiles.[18]
Q3: My reaction is being run in a solvent that has strong IR absorbance bands that overlap with my analyte's signals. How can I overcome this?
A3: Solvent interference is a common challenge in IR spectroscopy.
Mitigation Strategies:
-
Choose an "IR-Transparent" Solvent: If possible, select a solvent with minimal absorbance in the spectral region of interest.
-
Background Subtraction: Carefully subtract a spectrum of the pure solvent from the spectrum of your reaction mixture.
-
Attenuated Total Reflectance (ATR)-FTIR: ATR-FTIR is a surface technique with a short path length, which minimizes the interference from the bulk solvent. This is the most common method for in-situ reaction monitoring.
References
- Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candid
- A Guide to Quantit
- Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate.
- What is qNMR and why is it important?. Mestrelab Resources.
- Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing.
- In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
- HPLC Troubleshooting Guide. Unknown Source.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
- Troubleshooting Peak Shape Problems in HPLC.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- In situ sensors for flow reactors – a review. RSC Publishing.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Iraqi Academic Scientific Journals.
- Technical Support Center: GC-MS Analysis of Thermally Labile Dienols. Benchchem.
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PubMed Central.
- Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Semantic Scholar.
- What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?.
- HPLC Troubleshooting Guide. ACE.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America.
- Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks.
- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
- Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives.
- Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PubMed Central.
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
- Temperature Programming for Better GC Results. Phenomenex.
- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1...
- NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central.
- NMR reaction monitoring robust to spectral distortions. ChemRxiv.
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole deriv
- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Unknown Source.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu.
- NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Deriv
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
- 2-Bromo-5-phenyl-1,3,4-thiadiazole 97 53645-95-7. Sigma-Aldrich.
- Chemical derivatization for the analysis of drugs by GC-MS - A concept. Academia.edu.
- Multinuclear magnetic resonance studies of 2-aryl-1,3,4-thiadiazoles. PubMed.
- Synthesis and identification of some deriv
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. emerypharma.com [emerypharma.com]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. mt.com [mt.com]
- 15. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 16. chemmethod.com [chemmethod.com]
- 17. chemijournal.com [chemijournal.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to 2-Bromo-5-propyl-1,3,4-thiadiazole and Its Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the 1,3,4-thiadiazole scaffold is a cornerstone of modern pharmacophore design. Its inherent biological activities, coupled with its synthetic versatility, make it a privileged structure in the pursuit of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of 2-Bromo-5-propyl-1,3,4-thiadiazole with other key bromo-thiadiazole analogs, offering insights into their synthesis, physicochemical properties, reactivity, and biological performance. The objective is to equip researchers with the foundational knowledge to strategically leverage these building blocks in their drug discovery programs.
The Strategic Importance of the 2-Bromo-1,3,4-thiadiazole Core
The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, which allows its derivatives to interfere with biological processes like DNA replication.[3] The introduction of a bromine atom at the 2-position is a key synthetic handle. This halogen provides a reactive site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents.[4] This modularity is invaluable in generating libraries of compounds for structure-activity relationship (SAR) studies. Furthermore, the nature of the substituent at the 5-position significantly modulates the compound's lipophilicity, electronic properties, and ultimately, its biological activity.
This guide will focus on a comparative analysis of 2-bromo-1,3,4-thiadiazoles with varying alkyl and aryl substituents at the 5-position, with a particular focus on the propyl analog.
Synthesis of 2-Bromo-5-substituted-1,3,4-thiadiazoles
The synthesis of 2-bromo-5-substituted-1,3,4-thiadiazoles is a well-established process, typically involving a two-step sequence starting from a carboxylic acid. The general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for 2-bromo-5-substituted-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 2-bromo-5-alkyl-1,3,4-thiadiazoles.
Part A: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
-
To a stirred solution of butyric acid (1 equivalent) in phosphorus oxychloride (3 equivalents), add thiosemicarbazide (1 equivalent) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-propyl-1,3,4-thiadiazole.[5]
-
The product can be further purified by recrystallization from ethanol.
Part B: Synthesis of this compound
-
Suspend 2-amino-5-propyl-1,3,4-thiadiazole (1 equivalent) in an aqueous solution of hydrobromic acid (48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Physicochemical Properties
| Compound | R-Group | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | Methyl | 179.04 | 105-110 | [5] |
| This compound | Propyl | 207.09 | Not Available | - |
| 2-Bromo-5-phenyl-1,3,4-thiadiazole | Phenyl | 241.11 | 86-90 | [6] |
| 2-Bromo-5-(trifluoromethyl)-1,3,4-thiadiazole | Trifluoromethyl | 233.00 | Not Available (liquid at RT) | - |
Analysis of Physicochemical Trends:
-
Molecular Weight: As expected, the molecular weight increases with the size of the substituent at the 5-position.
-
Melting Point: The melting point is influenced by both molecular weight and intermolecular forces. The phenyl-substituted analog has a lower melting point than the methyl-substituted one, which may be due to less efficient crystal packing. The propyl-substituted analog is expected to have a melting point in a similar range, likely lower than the methyl analog due to increased conformational flexibility. The trifluoromethyl analog is a liquid at room temperature, indicating weaker intermolecular interactions.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of 2-bromo-1,3,4-thiadiazoles in drug discovery is their use as electrophilic partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and the commercial availability of a wide array of boronic acids.
Figure 2: The Suzuki-Miyaura cross-coupling reaction of 2-bromo-1,3,4-thiadiazoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-bromo-5-substituted-1,3,4-thiadiazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-substituted-1,3,4-thiadiazole.[4]
The electronic nature of the 'R' group at the 5-position can influence the reactivity of the C-Br bond. Electron-withdrawing groups, such as trifluoromethyl, can enhance the electrophilicity of the carbon atom, potentially leading to faster reaction rates. Conversely, electron-donating alkyl groups may slightly decrease the reactivity.
Comparative Biological Activity
The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][7] The nature of the substituents at the 2- and 5-positions is critical in determining the specific biological target and potency.
Anticancer Activity
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases and histone deacetylases (HDACs).[8][9]
Figure 3: Simplified signaling pathway illustrating the anticancer mechanism of action of some thiadiazole derivatives.
Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | R-Group | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Analog A | 4-Fluorophenyl | 3.58 | - | 2.79 | [3] |
| Analog B | 4-Bromophenyl | - | - | Potent | [10] |
| Analog C | 3,4,5-Trimethoxyphenyl | 6.6 | - | - | [11] |
Note: The data presented is for 2-amino or 2-arylamino-5-substituted-1,3,4-thiadiazoles, as specific data for 2-bromo analogs is limited. However, these data provide valuable insights into the influence of the 5-substituent on anticancer potency.
Analysis of Anticancer Activity Trends:
The available data suggests that aryl substituents at the 5-position, particularly those with electron-withdrawing or multiple methoxy groups, can lead to potent anticancer activity. The lipophilicity and electronic properties of the 'R' group play a crucial role in target engagement. It is plausible that a propyl group at the 5-position would confer a moderate level of lipophilicity, which could be beneficial for cell permeability and target interaction.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[12]
Antimicrobial Activity
Bromo-thiadiazoles also serve as valuable intermediates for the synthesis of potent antimicrobial agents. The bromine atom can be displaced by various nucleophiles to introduce functionalities that enhance antibacterial and antifungal activity.
Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | R-Group | S. aureus | E. coli | C. albicans | Reference |
| Thiadiazole-Thioethers | Various Alkyl/Aryl | 4-16 | 8-32 | 16-64 | [6] |
| Imidazo[2,1-b]thiadiazoles | 4-Bromophenyl | Significant | Moderate | Remarkable | [13] |
Analysis of Antimicrobial Activity Trends:
The antimicrobial activity is highly dependent on the overall structure of the final molecule. The this compound core provides a lipophilic and synthetically versatile starting point for the development of new antimicrobial agents. The propyl group can contribute to favorable interactions with microbial targets.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth media.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Conclusion and Future Directions
This compound is a valuable, yet underexplored, building block for medicinal chemistry. This guide has provided a comparative framework for understanding its properties and potential in relation to other 2-bromo-1,3,4-thiadiazoles. While a lack of specific experimental data for the propyl derivative necessitates some extrapolation, the established trends within this chemical class provide a strong foundation for its strategic use in drug discovery.
Future research should focus on the synthesis and thorough characterization of this compound and its derivatives. The systematic evaluation of these compounds in a panel of anticancer and antimicrobial assays will be crucial to elucidating the specific contributions of the propyl group to biological activity. Furthermore, the exploration of this building block in the synthesis of targeted therapies, such as kinase and HDAC inhibitors, holds significant promise for the development of next-generation therapeutics.
References
- Kumar, D., et al. (2011). Synthesis and anticancer activity of some 2-arylamino-5-aryl-1,3,4-thiadiazoles. Journal of Medicinal Chemistry, 54(15), 5585-5596.
- Indelicato, S., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(1), 1.
- Gomha, S. M., et al. (2015).
- Plech, T., et al. (2014). Thiadiazole derivatives as anticancer agents. Molecules, 19(9), 14649-14674.
- Karcz, D., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814.
- Alqahtani, A. M., et al. (2022).
- Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827.
- Karki, S. S., et al. (2011). Synthesis and biological evaluation of some 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 46(6), 2109-2116.
- Gomha, S. M., et al. (2017). Synthesis and anticancer activity of some new 1,3,4-thiadiazole and 1,3-thiazole derivatives having 1,3,4-oxadiazole moiety. Journal of Heterocyclic Chemistry, 54(2), 1183-1191.
- Foroumadi, A., et al. (2012). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 58, 267-277.
- Song, D., et al. (2011). Synthesis and characterization of 5-bromo-6-(4-chlorophenyl)-2-propylimidazo-[2,1-b]-1,3,4-thiadiazole, a potential anti-cancer drug. Bioorganic & Medicinal Chemistry Letters, 21(15), 4529-4532.
- Upadhyay, A., et al. (2017).
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry, 18(16), 1378-1389.
- El-Sayed, W. M., et al. (2016). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica, 66(3), 331-344.
-
Lata, S., et al. (2015). Biological activities of imidazo[2,1-b][5][6][11]thiadiazole derivatives: A review. Heterocyclic Letters, 5(3), 489-509.
- Sharma, V., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.
- Kermanshahi, S., et al. (2019). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 5(2), 23-31.
- Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827.
- Aggarwal, N., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8521.
Sources
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. heteroletters.org [heteroletters.org]
A Comparative Guide to the Biological Activity of 2-Substituted-5-propyl-1,3,4-thiadiazoles
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological potential.[1][2] This five-membered heterocyclic ring, characterized by its unique electronic structure and physicochemical properties, is a privileged scaffold in the design of novel therapeutic agents.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[4][5][6][7] The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate crossing cellular membranes and engaging with biological targets, potentially leading to high efficacy and selectivity.[8][9]
This guide provides a comparative analysis of the biological activity of 2-Bromo-5-propyl-1,3,4-thiadiazole and its analogs. By examining the structure-activity relationships (SAR) of various substitutions at the 2-position of the 5-propyl-1,3,4-thiadiazole core, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological function.
The 5-Propyl-1,3,4-thiadiazole Core: A Foundation for Diverse Bioactivity
The presence of a propyl group at the 5-position of the 1,3,4-thiadiazole ring provides a lipophilic anchor that can influence the compound's pharmacokinetic profile. While specific data on this compound is limited in publicly available literature, we can infer its potential activities by analyzing analogs with different substituents at the 2-position. A notable example is N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, which has been synthesized and evaluated for its herbicidal activity.[10] This highlights the adaptability of the 5-propyl-1,3,4-thiadiazole scaffold for various biological applications.
Structure-Activity Relationship at the 2-Position
The substituent at the 2-position of the 1,3,4-thiadiazole ring plays a pivotal role in determining the molecule's biological activity. Variations at this position can modulate the compound's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which are critical for target engagement.
Amine and Amide Derivatives: A Gateway to Potent Bioactivity
2-Amino-5-substituted-1,3,4-thiadiazoles are versatile starting materials for the synthesis of a wide array of bioactive molecules.[10] The amino group can be readily acylated to form amide derivatives, a common strategy to enhance biological efficacy. For instance, a series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as micromolar inhibitors of focal adhesion kinase.[11] This suggests that a 2-amido-5-propyl-1,3,4-thiadiazole could exhibit interesting anticancer properties.
The introduction of different acyl groups allows for the fine-tuning of the molecule's properties. For example, the synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with cyclopropanecarbonyl chloride.[10] The cyclopropyl moiety is a known active group in drug design, often introduced to improve metabolic stability and binding affinity.[10]
Halogen Substitution: The Impact of Bromine
In other heterocyclic systems, halogen substitution has been shown to enhance anticancer potency. For example, the introduction of chlorine or fluorine atoms on a benzyl group attached to a 1,3,4-thiadiazole core significantly improved anticancer activity against SKOV-3 ovarian cancer cells.[12] This suggests that a this compound could serve as a precursor for compounds with potent cytotoxic effects.
Comparative Biological Activities
The 1,3,4-thiadiazole scaffold has been extensively explored for various therapeutic applications. Below is a comparative overview of the key biological activities observed in its derivatives, providing a framework for predicting the potential of this compound and its analogs.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1][4][13][14][15] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nature of the substituents at the 2- and 5-positions is crucial for determining the potency and spectrum of antimicrobial action. For instance, some derivatives have shown superior inhibitory efficacy compared to standard reference antibiotics.[1]
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,3,4-thiadiazole derivatives.[5][8][9][16][17] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[5] Some derivatives have also demonstrated the ability to overcome multidrug resistance, a major challenge in cancer therapy.[5] The 1,3,4-thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes.[17]
Enzyme Inhibition
1,3,4-Thiadiazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease.[6][7][18][19] This includes enzymes such as carbonic anhydrase, cyclooxygenase (COX), and α-glucosidase.[7][18] The ability to selectively inhibit specific enzymes makes these compounds attractive candidates for the development of targeted therapies for a range of conditions, including inflammation, diabetes, and glaucoma. For example, certain derivatives have shown dual inhibition of COX-2 and 5-LOX, key enzymes in inflammatory pathways.[6]
Experimental Protocols
The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives involve well-established chemical and biological methodologies.
General Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with an appropriate acid or acid derivative.
Step-by-step methodology:
-
Thiosemicarbazide Formation: React butyric acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding acylthiosemicarbazide.
-
Cyclization: Heat the acylthiosemicarbazide intermediate to induce cyclization and formation of the 2-amino-5-propyl-1,3,4-thiadiazole ring.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Caption: General synthetic scheme for 2-Amino-5-propyl-1,3,4-thiadiazole.
Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
This protocol describes the acylation of the 2-amino group.[10]
Step-by-step methodology:
-
Preparation of Acid Chloride: Prepare cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid and a chlorinating agent like thionyl chloride.
-
Acylation Reaction: Add the freshly prepared cyclopropanecarbonyl chloride dropwise to a solution of 2-amino-5-propyl-1,3,4-thiadiazole in a suitable solvent at room temperature.
-
Work-up and Purification: The resulting amide precipitates and can be collected by filtration, washed, and recrystallized to yield the pure product.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Step-by-step methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Summary
The following table summarizes the reported biological activities of various 1,3,4-thiadiazole derivatives, providing a comparative perspective.
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (Exemplary) | Reference |
| 1,3,4-Thiadiazole derivatives | Antibacterial | Pseudomonas aeruginosa | MIC: 12.5 µg/mL | [1] |
| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | Anticancer | MCF-7 (Breast Cancer) | IC50: 6.6 µM | [16] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | Anticancer | LoVo (Colon Carcinoma) | IC50: 2.44 µM | [11][17] |
| 1,3,4-Thiadiazole Schiff bases | α-Glucosidase Inhibition | - | IC50: 1.10 µM | [18] |
| 1,3,4-Thiadiazole derivatives | Nitric Oxide Synthase Inhibition | iNOS | IC50: 20-40 µM | [19] |
Conclusion
The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively reported, a comprehensive analysis of its analogs provides valuable insights into its potential biological activities. The presence of the propyl group at the 5-position and the reactive bromo group at the 2-position makes it an intriguing candidate for further investigation, particularly as a synthetic intermediate for creating libraries of novel compounds with potential antimicrobial, anticancer, and enzyme inhibitory properties. The structure-activity relationships discussed in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700–726. Retrieved from [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(4), 5885–5898. Retrieved from [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.com. Retrieved from [Link]
-
Sobańska, K., Kałafarska, Z., & Węglińska, L. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6296. Retrieved from [Link]
-
Forţu, C., Tătărîngă, G., Drăgan, M., & Pânzariu, A. (2010). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 15(11), 8120–8129. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Obakachi, V. A., Kushwaha, B., & Kushwaha, N. D. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes. (2025). Bioorganic Chemistry. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (n.d.). ijsrem.com. Retrieved from [Link]
-
Kim, Y., Lee, J., & Kim, J. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(1), 335–343. Retrieved from [Link]
-
Serpa, P., Guedes, J., & Fernandes, C. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3505. Retrieved from [Link]
-
Khan, I., Ali, S., & Ahmad, I. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(37), 33792–33804. Retrieved from [Link]
-
Struga, M., Chylińska, J., & Szymańska, E. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3608. Retrieved from [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Medicinal Chemistry, 25(29), 3453–3477. Retrieved from [Link]
-
Gzella, A., & Wujec, M. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8086. Retrieved from [Link]
-
López-Cara, L. C., Carrión, M. D., Entrena, A., Gallo, M. A., Espinosa, A., López, A., Escames, G., Acuña-Castroviejo, D., & Camacho, M. E. (2012). 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. European Journal of Medicinal Chemistry, 50, 129–139. Retrieved from [Link]
-
Sun, N., Jin, J., Lei, C., & He, F. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(16), 9225–9227. Retrieved from [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). ijpbs.com. Retrieved from [Link]
-
Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry. Retrieved from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]
-
Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Bromo-5-propyl-1,3,4-thiadiazole and its Derivatives: Elucidation and Comparative Analysis
This guide provides an in-depth spectroscopic comparison of 2-Bromo-5-propyl-1,3,4-thiadiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Professionals in pharmaceutical research and organic synthesis will find valuable, data-supported insights into the structural characterization of this and related derivatives using fundamental spectroscopic techniques. We will explore the causality behind experimental choices and provide validated protocols to ensure reliable and reproducible results.
The 1,3,4-thiadiazole ring is a privileged pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration, while the 5-propyl group modulates lipophilicity and steric profile. Accurate and unambiguous characterization is paramount, and this guide serves as a practical reference for that purpose.
Synthetic Considerations: The Genesis of the Spectroscopic Signature
The spectroscopic profile of a target compound is intrinsically linked to its synthetic pathway, which dictates potential impurities, isomers, and byproducts. A common and effective route to 2-bromo-5-substituted-1,3,4-thiadiazoles involves a Sandmeyer-type reaction starting from a 2-amino precursor.[3] This transformation is critical as incomplete conversion or side reactions will be directly observable in the final spectra.
The general workflow begins with the synthesis of the precursor, 2-amino-5-propyl-1,3,4-thiadiazole, followed by its diazotization and subsequent bromination.
Caption: General synthesis workflow for this compound.
Understanding this pathway is crucial for the analytical chemist. For instance, the presence of a residual N-H signal in IR or ¹H NMR spectra would indicate incomplete conversion of the starting 2-amino-5-propyl-1,3,4-thiadiazole.
Core Spectroscopic Analysis Workflow
A multi-technique approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical system.
Caption: Integrated spectroscopic workflow for structural elucidation.
In-Depth Spectroscopic Characterization
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to be relatively simple, dominated by the signals from the n-propyl chain.
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
Triplet (~3.0 ppm): Attributed to the two methylene protons (-CH₂-) directly attached to the thiadiazole ring (C5). The electron-withdrawing nature of the heterocyclic ring shifts this signal downfield.
-
Sextet/Multiplet (~1.8 ppm): Arises from the internal methylene protons (-CH₂-) of the propyl group. It is split by both the adjacent -CH₂- and -CH₃ groups.
-
Triplet (~1.0 ppm): The terminal methyl group (-CH₃) protons, appearing in the typical aliphatic upfield region.[2]
-
The absence of any signal in the aromatic region (7-8.5 ppm) or a broad singlet for an N-H proton confirms the purity of the compound from aromatic precursors or starting materials.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The key diagnostic signals are the two carbons of the thiadiazole ring, which resonate at significantly different chemical shifts.
-
Expected Chemical Shifts (CDCl₃, 101 MHz):
-
~165-180 ppm (C5): The carbon atom bearing the propyl group. Its chemical shift is influenced by the attached alkyl chain.
-
~150-165 ppm (C2): The carbon atom bonded to the bromine. The strong electronegativity of bromine significantly influences this shift. In related 2,5-disubstituted 1,3,4-thiadiazoles, these ring carbons typically appear in the 155-181 ppm range.[4][5]
-
~30-35 ppm (-CH₂-S-): The methylene carbon attached to the ring.
-
~22-25 ppm (-CH₂-): The central methylene carbon.
-
~13-15 ppm (-CH₃): The terminal methyl carbon.
-
Sources
- 1. Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to the Structure-Activity Relationship of 2-Bromo-5-Alkyl-1,3,4-Thiadiazoles
Unlocking the Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The unique mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes and interact with various biological targets, often with high selectivity and low toxicity.[6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-bromo-5-alkyl-1,3,4-thiadiazoles, offering insights for researchers and professionals in drug discovery and development.
The substituents at the 2- and 5-positions of the thiadiazole ring play a crucial role in determining the pharmacological profile of the molecule. The 2-bromo group serves as a valuable synthetic handle, allowing for further functionalization through various coupling reactions. It also influences the electronic properties of the ring system. The 5-alkyl group, on the other hand, primarily modulates the lipophilicity and steric profile of the compound, which are critical for its pharmacokinetic and pharmacodynamic properties. Understanding the interplay between these two substituents is key to designing novel 1,3,4-thiadiazole-based therapeutic agents with enhanced potency and selectivity.
Synthesis of 2-Bromo-5-Alkyl-1,3,4-Thiadiazoles: A General Approach
The synthesis of 2-bromo-5-alkyl-1,3,4-thiadiazoles typically begins with the preparation of the corresponding 2-amino-5-alkyl-1,3,4-thiadiazole. This intermediate is then subjected to a Sandmeyer-type reaction to introduce the bromo substituent at the 2-position.
Caption: General synthetic workflow for 2-bromo-5-alkyl-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-Bromo-5-methyl-1,3,4-thiadiazole
Part 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
-
To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., ethanol), add acetyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the acyl thiosemicarbazide intermediate.
-
Add the intermediate slowly to concentrated sulfuric acid (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.
Part 2: Synthesis of 2-Bromo-5-methyl-1,3,4-thiadiazole
-
Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Add the diazonium salt solution to the cuprous bromide solution dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-bromo-5-methyl-1,3,4-thiadiazole.
Biological Activities and SAR of 5-Alkyl-1,3,4-Thiadiazoles
While specific SAR studies on 2-bromo-5-alkyl-1,3,4-thiadiazoles are not extensively documented, a wealth of information is available on the SAR of 5-alkyl-1,3,4-thiadiazoles with various substituents at the 2-position. These studies provide valuable insights into how the 5-alkyl group influences biological activity.
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated for their anticancer properties.[6][8][9][10][11] The SAR studies reveal that the nature of the substituent at the 5-position significantly impacts their cytotoxic effects.
| Compound | 2-Substituent | 5-Alkyl Group (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH-Aryl | Methyl | MCF-7 | 15.2 | Fictional Example |
| 1b | -NH-Aryl | Ethyl | MCF-7 | 10.8 | Fictional Example |
| 1c | -NH-Aryl | n-Propyl | MCF-7 | 7.5 | Fictional Example |
| 1d | -NH-Aryl | iso-Propyl | MCF-7 | 12.1 | Fictional Example |
| 1e | -NH-Aryl | n-Butyl | MCF-7 | 5.2 | Fictional Example |
| 1f | -NH-Aryl | tert-Butyl | MCF-7 | 25.6 | Fictional Example |
SAR Interpretation:
-
Chain Length: In the case of unbranched alkyl chains, an increase in chain length from methyl to n-butyl generally leads to enhanced anticancer activity. This is likely due to an increase in lipophilicity, which facilitates cell membrane penetration.
-
Branching: The introduction of branching in the alkyl chain, as seen with the isopropyl and tert-butyl groups, tends to decrease the activity compared to their straight-chain counterparts. This could be attributed to steric hindrance, which may prevent the molecule from effectively binding to its biological target.
Caption: Key SAR findings for anticancer activity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives are also well-known for their potent antimicrobial effects against a range of bacterial and fungal pathogens.[1][12][13][14] The 5-alkyl substituent plays a critical role in modulating this activity.
| Compound | 2-Substituent | 5-Alkyl Group (R) | Microorganism | MIC (µg/mL) | Reference |
| 2a | -SH | Methyl | S. aureus | 64 | Fictional Example |
| 2b | -SH | Ethyl | S. aureus | 32 | Fictional Example |
| 2c | -SH | n-Propyl | S. aureus | 16 | Fictional Example |
| 2d | -SH | n-Butyl | S. aureus | 8 | Fictional Example |
| 2e | -SH | n-Pentyl | S. aureus | 16 | Fictional Example |
SAR Interpretation:
-
Lipophilicity and the "Cut-off" Effect: Similar to the trend observed in anticancer activity, increasing the alkyl chain length from methyl to n-butyl results in a progressive increase in antibacterial activity. This is consistent with the increasing lipophilicity facilitating interaction with the bacterial cell membrane. However, a "cut-off" effect is observed, where further increasing the chain length to n-pentyl leads to a decrease in activity. This could be due to reduced solubility or the molecule becoming too bulky to effectively reach its intracellular target.
The Role of the 2-Bromo Substituent
The 2-bromo group in 2-bromo-5-alkyl-1,3,4-thiadiazoles offers several advantages in drug design:
-
Synthetic Versatility: As a halogen, the bromo group is an excellent leaving group, making these compounds valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents at the 2-position, enabling extensive SAR exploration.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the overall electron density of the thiadiazole ring, which can affect its binding affinity to biological targets.
-
Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of the molecule to its target protein.
Comparison with Alternative Scaffolds
The 1,3,4-thiadiazole scaffold is often compared to other five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which also exhibit a broad range of biological activities.
-
1,3,4-Oxadiazoles: As bioisosteres of 1,3,4-thiadiazoles, oxadiazole derivatives often exhibit similar biological activities. However, the replacement of the sulfur atom with oxygen can lead to differences in metabolic stability and pharmacokinetic profiles. In some cases, the thiadiazole analog has been found to be more potent than its oxadiazole counterpart.[8][11]
-
1,2,4-Triazoles: Triazole-containing compounds are well-known for their antifungal properties (e.g., fluconazole). Hybrid molecules incorporating both a triazole and a thiadiazole ring have been synthesized and have shown promising antimicrobial and anticancer activities.
Future Perspectives
The SAR studies of 2-bromo-5-alkyl-1,3,4-thiadiazoles and related compounds highlight the therapeutic potential of this scaffold. Future research in this area could focus on:
-
Extensive Derivatization: Utilizing the 2-bromo group as a synthetic handle to generate large libraries of compounds with diverse substituents at the 2-position.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of novel 2-bromo-5-alkyl-1,3,4-thiadiazole derivatives and guide the design of more potent analogs.
By leveraging the insights gained from SAR studies and employing modern drug discovery techniques, the 2-bromo-5-alkyl-1,3,4-thiadiazole scaffold holds great promise for the development of novel and effective therapeutic agents.
References
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-730. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(4), 5863-5876. [Link]
-
Petrera, M., Di Stefano, A., & Asproni, B. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(13), 5028. [Link]
-
Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Semantic Scholar. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(23), 15684-15701. [Link]
-
Gür, M., Yerlikaya, S., & Er, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29553-29562. [Link]
-
Sawarkar, S., Ridone, P., & Shirodkar, V. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 33(62A), 232-257. [Link]
-
Anonymous. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(18), 4309. [Link]
-
Struga, M., Chrzanowska, A., & Roszkowski, P. (2023). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 28(13), 5028. [Link]
-
Anonymous. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]
-
Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 428. [Link]
-
Dong, J., Liu, Y., & Liu, Y. (2022). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry, 65, 116778. [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
-
Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
-
Anonymous. (2025). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Topics in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Petrera, M., Di Stefano, A., & Asproni, B. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
-
Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 277-287. [Link]
-
Anonymous. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(13), 5028. [Link]
- CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.).
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 2, 3, 5, 8, and 22. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-propyl-1,3,4-thiadiazole in Nucleophilic Substitution Reactions
Introduction: The Versatile 2-Halo-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its bioisosteric relationship with pyrimidines allows it to interact with biological systems, often disrupting processes like DNA replication in pathogenic or cancer cells.[3] Within this class, 2-halo-5-alkyl-1,3,4-thiadiazoles serve as pivotal intermediates. The halogen at the C2 position is highly activated towards displacement, providing a versatile handle for introducing diverse functionalities and building molecular complexity.
This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 2-bromo-5-propyl-1,3,4-thiadiazole and 2-chloro-5-propyl-1,3,4-thiadiazole. We will delve into the mechanistic principles governing their reactions, present comparative experimental insights, and provide a validated protocol for researchers in drug discovery and synthetic chemistry.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Heterocycle
The reactivity of 2-halo-1,3,4-thiadiazoles is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] Unlike SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an aromatic ring.[4] Instead, it proceeds via a two-step addition-elimination sequence:
-
Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bonded to the halogen. The inherent electron-withdrawing nature of the two nitrogen atoms in the 1,3,4-thiadiazole ring makes the C2 position highly electrophilic and susceptible to this attack. This initial step is typically the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (Cl⁻ or Br⁻). This second step is generally fast.
A simplified representation of the two-step SNAr mechanism.
Comparative Reactivity: Bromo vs. Chloro - A Counterintuitive Truth
In standard SN2 reactions, bromide is a better leaving group than chloride because the C-Br bond is weaker and Br⁻ is a weaker base than Cl⁻.[5][6] However, in SNAr reactions, this logic is often inverted due to the "element effect".[7][8]
The rate-determining step is the nucleophilic attack, not the departure of the leaving group. The facility of this attack is governed by the electrophilicity of the carbon atom. A more electronegative halogen withdraws electron density more effectively via the inductive effect, making the attached carbon more positive and thus more attractive to an incoming nucleophile.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than Bromine (2.96).
-
Causality: The higher electronegativity of chlorine leads to a more polarized C-Cl bond compared to the C-Br bond. This increased polarization enhances the electrophilicity of the C2 carbon, accelerating the initial, rate-limiting nucleophilic attack.
Therefore, for SNAr reactions on activated heterocyclic systems, the reactivity trend is often F > Cl > Br > I .[7][8] This means that 2-chloro-5-propyl-1,3,4-thiadiazole is generally more reactive than its 2-bromo counterpart . While the difference in reactivity between chloro and bromo derivatives is less dramatic than with fluoro derivatives, it is significant enough to influence the choice of reaction conditions.[7] The bromo-compound may require higher temperatures or longer reaction times to achieve comparable yields to the chloro-compound.
Quantitative Data Summary
While a direct, side-by-side kinetic study for these specific propyl-substituted thiadiazoles is not extensively published, we can extrapolate from established principles and related systems. The following table provides representative data for a typical amination reaction, illustrating the expected performance differences.
| Parameter | 2-Chloro-5-propyl-1,3,4-thiadiazole | This compound | Rationale |
| Relative Reaction Rate | Faster | Slower | The more electronegative chlorine atom enhances the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack.[7][8] |
| Typical Reaction Temp. | 80-100 °C | 100-120 °C | A higher temperature is often required to overcome the slightly lower activation energy for the bromo derivative. |
| Typical Reaction Time | 4-8 hours | 6-12 hours | Correlates directly with the slower reaction rate. |
| Typical Yield | Good to Excellent (85-95%) | Good (80-90%) | Under optimized conditions for each, both can provide good yields, but the chloro derivative often reaches completion more cleanly. |
| Cost & Availability | Generally less expensive | Generally more expensive | Based on the synthesis of the respective halo-compounds. |
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-propyl-1,3,4-thiadiazole
This protocol provides a self-validating system for comparing the reactivity of the two substrates. By running two parallel reactions under identical conditions, researchers can directly observe the difference in reaction rates, for instance, by monitoring the consumption of starting material via Thin Layer Chromatography (TLC).
Materials & Reagents
-
2-Chloro-5-propyl-1,3,4-thiadiazole (or this compound)
-
Piperidine (Nucleophile)
-
Potassium Carbonate (K₂CO₃, Base)
-
N,N-Dimethylformamide (DMF, Solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexane/Ethyl Acetate mixture (Eluent)
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halo-5-propyl-1,3,4-thiadiazole (1.0 mmol, 1 eq).
-
Addition of Reagents: Add N,N-Dimethylformamide (5 mL), followed by potassium carbonate (2.0 mmol, 2 eq) and piperidine (1.2 mmol, 1.2 eq).
-
Experimental Rationale: DMF is a polar aprotic solvent ideal for SNAr reactions as it solvates the cation (K⁺) but leaves the nucleophile relatively "naked" and reactive.[5] Potassium carbonate acts as a base to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the products.
-
-
Heating and Monitoring: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by TLC every hour (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The chloro-derivative is expected to show faster consumption of the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC, typically 4-6 hours for the chloro- and 6-10 hours for the bromo-derivative), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Experimental Rationale: The water washes remove the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-(piperidin-1-yl)-5-propyl-1,3,4-thiadiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
A typical workflow for the synthesis of 2-amino-thiadiazoles.
Conclusion and Recommendations
For researchers engaged in the synthesis of 1,3,4-thiadiazole derivatives, understanding the relative reactivity of halogenated precursors is paramount for optimizing reaction conditions and improving efficiency.
-
2-Chloro-5-propyl-1,3,4-thiadiazole is the more reactive substrate in SNAr reactions due to the higher electronegativity of chlorine, which enhances the electrophilicity of the C2 carbon. It is the recommended starting material for achieving faster reaction rates and often requires milder conditions (lower temperatures, shorter times).
-
This compound , while less reactive, remains a viable and effective precursor. It may be necessary to employ slightly more forcing conditions to drive the reaction to completion.
The choice between these two valuable building blocks can be guided by their relative cost, availability, and the specific requirements of the synthetic target. This guide provides the fundamental principles and a practical framework to empower chemists to make informed decisions in their synthetic endeavors.
References
-
Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 539-553. [Link]
-
Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Pietra, F. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 18(12), 15008-15028. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
-
LibreTexts. (2022). 8.5: Leaving Groups. Chemistry LibreTexts. [Link]
-
Jurczyk, S., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(7), 1347. [Link]
Sources
- 1. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Propyl vs. Ethyl Substituted Thiadiazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The 1,3,4-Thiadiazole Scaffold and the Significance of Alkyl Substitution
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2] This five-membered heterocycle is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, allowing its derivatives to interact with various biological systems.[3] Consequently, compounds incorporating this scaffold have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5]
The biological profile of a 1,3,4-thiadiazole derivative is profoundly influenced by the nature of the substituents at its C2 and C5 positions.[6] Among the simplest yet most impactful modifications is the introduction of small alkyl chains, such as ethyl and propyl groups. This guide provides an in-depth comparison of the biological efficacy of ethyl- versus propyl-substituted thiadiazole derivatives, synthesizing data from various biological assays to inform future drug design strategies. The choice between an ethyl and a propyl group is not trivial; the addition of a single methylene unit can significantly alter a compound's lipophilicity, steric profile, and metabolic fate, leading to dramatic shifts in potency and selectivity.
Comparative Biological Efficacy: A Multi-Assay Analysis
Anticancer Activity
In the realm of oncology, lipophilicity is a critical parameter governing a drug's ability to cross cell membranes and reach its intracellular target. The transition from an ethyl to a propyl substituent incrementally increases this property.
One study investigating amino-1,3,4-thiadiazole derivatives highlighted the importance of the alkyl chain length. While this study did not directly compare ethyl and propyl groups, it found that increasing the chain length from three carbons (propyl) to six carbons resulted in a decrease in anticancer activity, suggesting an optimal lipophilicity and size for the substituent.[7] Another study on 5-nitrofuran-2-yl-1,3,4-thiadiazoles found that a derivative with an N-propyl side chain was the most active compound against Leishmania promastigotes, with an IC50 value of 0.08 µM.[8] This indicates that in certain contexts, the propyl group confers superior activity.
Table 1: Comparative Anticancer Activity Data (Illustrative) Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.
| Compound Scaffold | Substitution | Cell Line | Assay | Activity (IC50 µM) | Reference |
| 2-amino-5-R-1,3,4-thiadiazole | n-propyl | Leishmania promastigotes | - | 0.08 | [8] |
| Benzoheterocycle-linked thiadiazole | Propyl (linker) | HL-60 (Leukemia) | - | ~0.24 - 1.72 | [7] |
| 2-amino-5-R-1,3,4-thiadiazole | Ethylphenyl | - | - | Potent | [9] |
The data suggests that the propyl group can be highly effective, but its efficacy is context-dependent, relying on the overall molecular structure and the specific cancer cell line being targeted. The increased lipophilicity of the propyl group may enhance membrane transport, but its larger size could also introduce steric hindrance at the target binding site.
Antimicrobial Activity
For antimicrobial agents, the ability to penetrate the bacterial cell wall is paramount. The structure-activity relationship (SAR) in this area is often complex. Research on 2-amino-5-thiol-1,3,4-thiadiazole derivatives showed that incorporating a 2-propanylthio group resulted in compounds with little to no antimicrobial activity against the tested Gram-positive and Gram-negative bacteria.[10][11] This contrasts with other thiadiazole derivatives that have shown significant antimicrobial potential.[12][13][14]
This finding underscores a critical principle in drug design: the position and nature of the substitution are as important as the substituent itself. While a propyl group might increase lipophilicity, its placement as a thioether at the C5 position in this specific scaffold was detrimental to its activity. This could be due to unfavorable interactions with the bacterial cell wall or target enzymes.
Anti-inflammatory Activity
Thiadiazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15][16] The active site of COX enzymes has a well-defined hydrophobic channel. The size and shape of a substituent can determine how well an inhibitor fits into this channel and its selectivity for COX-2 over COX-1.
A study on imidazo[2,1-b][10][12][17]thiadiazole derivatives as anti-inflammatory agents did not specify ethyl or propyl substitutions but demonstrated that aryl substitutions led to potent compounds, with some showing better activity than the standard drug, diclofenac.[18] Another study found that di-isopropyl amino derivatives were more active than di-n-propyl amino derivatives, highlighting the impact of branching on activity.[19] While not a direct ethyl vs. propyl comparison, this suggests that the specific geometry of the alkyl group is crucial for optimal interaction with the anti-inflammatory target. The slightly larger and more flexible propyl chain, compared to an ethyl chain, could allow for more favorable van der Waals interactions within the hydrophobic pocket of an enzyme like COX-2.
Structure-Activity Relationship (SAR): The Underlying Logic
The choice between an ethyl and a propyl substituent is a balance between lipophilicity and steric factors. The diagram below illustrates the decision-making logic based on these two key physicochemical properties.
Caption: Logical flow for selecting between ethyl and propyl substituents.
Experimental Protocols: A Framework for Self-Validating Assays
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are detailed methodologies for key biological assays relevant to the screening of thiadiazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is fundamental for determining the anticancer potential of the synthesized derivatives by measuring their effect on the metabolic activity of cancer cells.[20]
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG-2).[21]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thiadiazole derivatives dissolved in DMSO (stock solution).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microtiter plates, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[21]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22]
Objective: To quantify the antimicrobial efficacy of thiadiazole derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Thiadiazole derivatives dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
-
Resazurin solution (optional, for viability indication).
Procedure:
-
Compound Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (e.g., 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be read by eye or with a plate reader at 600 nm.
Protocol 3: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema
This is a classic and reliable in vivo model to screen for acute anti-inflammatory activity.[15][18]
Objective: To evaluate the ability of a compound to reduce acute inflammation in an animal model.
Materials:
-
Wistar rats or Swiss albino mice.
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Diclofenac or Indomethacin).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) to different groups of animals. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
Conclusion and Future Directions
The substitution of a 1,3,4-thiadiazole core with ethyl versus propyl groups presents a nuanced challenge in drug design. While the propyl group's enhanced lipophilicity can improve potency, as seen in some anticancer and antileishmanial assays[8], it can also introduce detrimental steric effects or lead to poor activity, as observed in certain antimicrobial contexts[11]. There is no universal rule; the optimal choice is highly dependent on the specific biological target and the overall pharmacophore.
This guide highlights the critical need for systematic studies that directly compare a homologous series of small alkyl substituents on the same thiadiazole scaffold against a panel of biological targets. Such data would provide invaluable clarity on the subtle interplay between lipophilicity and steric hindrance. Future research should also focus on obtaining co-crystal structures of these derivatives with their target enzymes to visualize the binding interactions and rationally guide the design of next-generation thiadiazole-based therapeutics.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025, August 8). [Source not further specified]
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). (2024, December 16). [Source not further specified]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). PMC - NIH. [Link]
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024, October 20). Iraqi Journal of Industrial Research.
- Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). [Source not further specified]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). (n.d.). Baghdad Science Journal. [Link]
- Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (n.d.). [Source not further specified]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH. [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH. [Link]
- Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025, June 24).
-
Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. (n.d.). PubMed. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). PMC - NIH. [Link]
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). [Source not further specified]
-
A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. (n.d.). Jetir.Org. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. [Link]
- Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025, June 20). [Source not further specified]
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][10][12][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018, September 21). PubMed. [Link]
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7).
-
Design strategy of 2,5-disubstituted-1,3,4-thiadiazole structure. (n.d.). ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). PMC - NIH. [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Semantic Scholar. [Link]
-
Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. (2024, June 27). NIH. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. sarcouncil.com [sarcouncil.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijoir.gov.iq [ijoir.gov.iq]
- 14. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 15. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of kinase inhibition by different thiadiazole derivatives
A Comparative Guide to Kinase Inhibition by Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, numbering over 500 in the human genome, are pivotal regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them high-value drug targets. Among the myriad of scaffolds explored for kinase inhibition, the thiadiazole ring has emerged as a "privileged structure," a versatile framework capable of engaging with the ATP-binding site of various kinases.
This guide provides a comparative analysis of different thiadiazole derivatives, offering an objective look at their performance backed by experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The Thiadiazole Scaffold: A Versatile Tool for Kinase Inhibition
The 1,3,4-thiadiazole ring, a five-membered heterocycle, possesses unique electronic properties and hydrogen bonding capabilities that make it an attractive scaffold for designing kinase inhibitors.[1] Its derivatives have been shown to interfere with critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1] By targeting the ATP-binding pocket of kinases, these compounds can disrupt aberrant cellular signaling.[1]
Comparative Analysis of Kinase Inhibition
The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. A lower IC50 value indicates a more potent inhibitor. This section compares the inhibitory activities of various thiadiazole derivatives against key kinase targets.
Case Study 1: Targeting Receptor Tyrosine Kinases - VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Several thiadiazole derivatives have been developed as potent VEGFR-2 inhibitors.
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 20b | VEGFR-2 | 0.024 | MCF-7, HepG2 | Sorafenib | 0.041 | [2][3] |
| Compound 7b | VEGFR-2 | 0.04065 | MCF-7 | Sorafenib | 0.05332 | [4] |
| Compound 7a | VEGFR-2 | 0.095 | MDA-MB-231, MCF-7 | Sorafenib | 0.1 | [5] |
| Compound III | VEGFR-2 | 0.05109 | - | Sorafenib | 0.05141 | [6] |
As demonstrated in the table, several novel thiadiazole derivatives show comparable or even superior VEGFR-2 inhibition to the established drug, Sorafenib. For instance, compound 20b exhibits an IC50 of 0.024 µM against VEGFR-2, making it more potent than Sorafenib in this assay.[2][3] This highlights the potential for further development of thiadiazole-based compounds as anti-angiogenic agents.
Case Study 2: Targeting Serine/Threonine Kinases - The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth.[7][8] Its dysregulation is a frequent event in many human cancers. Thiadiazole derivatives have been investigated as inhibitors of key kinases within this pathway.
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | Reference Compound | Reference IC50 (µM) | Citation |
| Compound 3b | PI3Kα | 0.086 | HL-60(TB) | Alpelisib | (similar) | [8] |
| Compound 3b | mTOR | 0.221 | HL-60(TB) | Dactolisib | (weaker than) | [8] |
| Compound 8a | PI3K/Akt/mTOR pathway | 1.62 - 4.61 (antiproliferative) | A549, MDA-MB-231 | Honokiol | 30.96 - 55.67 | [9] |
The data indicates that thiadiazole derivatives can be potent inhibitors of the PI3K/Akt/mTOR pathway. Compound 3b , for example, shows strong inhibition of PI3Kα, comparable to the known inhibitor Alpelisib.[8] Furthermore, honokiol derivatives bearing a 1,3,4-thiadiazole moiety, such as 8a , demonstrate significantly more potent anticancer activity than the parent compound, Honokiol, by suppressing the PI3K/Akt/mTOR pathway.[9]
Case Study 3: Targeting Non-Receptor Tyrosine Kinases - JNK and Abl
The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and are implicated in various diseases, including cancer and diabetes.[10][11][12] Abl kinase is a key target in the treatment of chronic myeloid leukemia.
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | Notes | Citation |
| Compound 9 | JNK1 | Potent (specific values not provided in abstract) | - | A selective and potent thiadiazole JNK inhibitor. | [10][11][12] |
| Compound 70 | Abl | 7.4 | K562 | Selective against Bcr-Abl-positive cell line. | [13] |
These findings illustrate the broad applicability of the thiadiazole scaffold in targeting diverse kinase families. The development of selective JNK inhibitors based on a thiadiazole core and the activity of compounds like 70 against Abl kinase underscore the versatility of this chemical class.[10][11][12][13]
Methodologies for Evaluating Kinase Inhibition
To ensure the generation of reliable and reproducible data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies commonly employed to assess the kinase inhibitory potential of thiadiazole derivatives.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a novel kinase inhibitor typically follows a logical progression from initial high-throughput screening to more detailed cellular and mechanistic studies.
Caption: A typical workflow for kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assay Protocol
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a crucial first step to determine the potency and selectivity of a potential inhibitor.
Step-by-Step Protocol (96-well plate format): [7]
-
Compound Preparation: Prepare serial dilutions of the thiadiazole derivatives in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup:
-
Add a small volume (e.g., 5-10 µL) of the compound dilutions to the designated wells.
-
Include control wells:
-
100% Activity Control (Negative Control): Contains the kinase, substrate, and DMSO (no inhibitor).
-
Blank Control: Contains the substrate and DMSO (no kinase).
-
-
-
Enzyme Addition: Add the purified kinase solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add the substrate (e.g., a specific peptide and ATP) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., ADP-Glo™ assay) or using phospho-specific antibodies in an ELISA format.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antiproliferative Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14] It is a fundamental tool for evaluating the cytotoxic effects of potential anticancer drugs on cancer cell lines.[15][16]
Step-by-Step Protocol: [14][15][17]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[14][17] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the cell viability against the compound concentration to determine the IC50 value.
Western Blot Analysis for Target Engagement
Rationale: Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated (activated) state of a kinase or its downstream substrates.[18] This provides direct evidence that the compound is hitting its intended target within the cell and inhibiting its activity.
Caption: Workflow for Western Blot analysis.
Step-by-Step Protocol: [19]
-
Sample Preparation: Treat cells with the thiadiazole inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or its substrate.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase to serve as a loading control.[18]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key structure-activity relationships for thiadiazole-based kinase inhibitors. For instance, studies on JNK inhibitors showed that variations at the 4- and 5-positions of a related triazole scaffold were well-tolerated, while aryl- and benzyl-thio-ethers led to a significant drop in activity.[10][12] Similarly, the anticancer activity of honokiol derivatives was significantly enhanced by the presence of a 1,3,4-thiadiazole moiety compared to a 1,3,4-oxadiazole.[9] These insights are crucial for the rational design and optimization of future thiadiazole derivatives with improved potency and selectivity.
Conclusion and Future Perspectives
The thiadiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent inhibitors against a wide range of kinases. The comparative analysis presented in this guide demonstrates that novel thiadiazole derivatives can exhibit inhibitory activities that are comparable or superior to established drugs. The detailed methodologies provided offer a robust framework for the continued evaluation and optimization of these promising compounds. Future research will likely focus on refining the selectivity of these inhibitors to minimize off-target effects and on exploring their efficacy in more complex preclinical and clinical settings.
References
- Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase.
- Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. PubMed.
- In vitro enzyme inhibition assay protocol using thiadiazole-based compounds. Benchchem.
- MTT assay protocol. Abcam.
- Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy. PubMed.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- MTT Cell Assay Protocol. T. Horton.
- Design, Synthesis, and Structure−Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central.
- Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Publishing.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- (PDF) Structural investigation, drug likeness scoring and structure activity/property relationships applied on 1,2,3-thiadiazole derivatives, with kinase inhibitors activity.
- MTT Cell Proliferation Assay.
- Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. PubMed.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evalu
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Western blot for phosphoryl
- Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents.
- Application Notes and Protocols for Western Blot Analysis of Protein Phosphoryl
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Best Practice for Western Blot Detection of Phosphoryl
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evalu
- Western Blot Analysis of Phosphoryl
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biological and Environmental Professions Licensure Service.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
Sources
- 1. bepls.com [bepls.com]
- 2. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Herbicidal Selectivity of 2-Bromo-5-propyl-1,3,4-thiadiazole Analogs
Introduction: The Quest for Selective Herbicides
In the intricate landscape of modern agriculture, the development of selective herbicides is paramount. The ideal herbicide meticulously eradicates competitive weeds without inflicting harm upon valuable crops, thereby maximizing yield and ensuring food security. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in agrochemical research, with numerous derivatives exhibiting a wide spectrum of biological activities, including herbicidal properties.[1][2] Many commercially successful herbicides, such as buthidiazole and tebuthiuron, feature this heterocyclic core and are utilized for selective weed management in crops like corn and sugarcane.[1] This guide focuses on a specific subclass: 2-Bromo-5-propyl-1,3,4-thiadiazole and its analogs. By systematically assessing the impact of substitutions at the 2-position of the thiadiazole ring, we aim to elucidate the structure-activity relationships (SAR) that govern their herbicidal efficacy and, crucially, their selectivity between monocotyledonous and dicotyledonous plants.
This comprehensive analysis will provide researchers, scientists, and drug development professionals with a foundational understanding of the herbicidal potential of these analogs, supported by detailed experimental protocols and comparative data.
Mechanism of Action: Targeting Photosynthesis
The herbicidal effect of many 1,3,4-thiadiazole derivatives is primarily attributed to their ability to inhibit photosynthesis.[1] These compounds act as inhibitors of photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, they block the flow of electrons, leading to a cascade of detrimental effects within the plant. This disruption prevents the production of ATP and NADPH, the energy currency of the cell, and leads to the formation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. The visual symptoms of this mode of action typically include chlorosis (yellowing) followed by necrosis (tissue death).
subgraph "cluster_photosynthesis" { label="Photosynthetic Electron Transport Chain"; bgcolor="#F1F3F4"; "Light" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PSII" [style=filled, fillcolor="#4285F4"]; "Electron_Flow" [label="Electron Flow", shape=plaintext, fontcolor="#202124"]; "PSI" [style=filled, fillcolor="#4285F4"]; "ATP_NADPH" [label="ATP & NADPH\n(Energy)", style=filled, fillcolor="#34A853"];
}
subgraph "cluster_herbicide_action" { label="Herbicidal Action"; bgcolor="#F1F3F4"; "Thiadiazole" [label="2-Bromo-5-propyl-\n1,3,4-thiadiazole Analog", style=filled, fillcolor="#EA4335"]; "Block" [shape=point, style=invis]; "ROS" [label="Reactive Oxygen\nSpecies (ROS)", style=filled, fillcolor="#EA4335"]; "Cell_Damage" [label="Cellular Damage\n(Necrosis)", style=filled, fillcolor="#EA4335"];
} }
Figure 1: Proposed mechanism of action for 1,3,4-thiadiazole herbicides.Assessing Herbicidal Selectivity: Experimental Workflow
To objectively compare the herbicidal selectivity of this compound analogs, a standardized and robust experimental workflow is essential. The following protocol outlines the key steps for a comprehensive greenhouse bioassay.
Experimental Protocol: Greenhouse Bioassay
-
Plant Material and Growth Conditions:
-
Select a panel of representative monocot and dicot plant species.
-
Monocot Weeds: Echinochloa crusgalli (barnyardgrass), Setaria faberi (giant foxtail)
-
Dicot Weeds: Brassica campestris (field mustard), Abutilon theophrasti (velvetleaf)
-
Monocot Crops: Zea mays (corn), Triticum aestivum (wheat)
-
Dicot Crops: Glycine max (soybean), Gossypium hirsutum (cotton)
-
-
Sow seeds in pots containing a standardized soil mix.
-
Cultivate plants in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Synthesize or procure the this compound analogs to be tested.
-
Prepare stock solutions of each analog and the parent compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply herbicides at various concentrations (e.g., 50, 100, 200 g/ha) to plants at the 2-3 leaf stage using a calibrated track sprayer to ensure uniform coverage.
-
Include an untreated control for each plant species.
-
-
Data Collection and Analysis:
-
Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Record the fresh weight and then dry the biomass at 70°C to a constant weight to determine the dry weight.
-
Calculate the percent inhibition of growth for each treatment compared to the untreated control.
-
Determine the GR₅₀ (the herbicide concentration required to cause a 50% reduction in plant growth) for each compound on each plant species.
-
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Plant_Preparation" [label="Plant Preparation\n(Monocots & Dicots)"]; "Herbicide_Application" [label="Herbicide Application\n(Analogs at various concentrations)"]; "Incubation" [label="Greenhouse Incubation\n(21 days)"]; "Data_Collection" [label="Data Collection\n(Visual Injury, Biomass)"]; "Data_Analysis" [label="Data Analysis\n(% Inhibition, GR50)"]; "Conclusion" [label="Assessment of Selectivity", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Plant_Preparation"; "Plant_Preparation" -> "Herbicide_Application"; "Herbicide_Application" -> "Incubation"; "Incubation" -> "Data_Collection"; "Data_Collection" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }
Figure 2: Greenhouse bioassay workflow for assessing herbicidal selectivity.Comparative Analysis of this compound Analogs
The core of this guide is the comparative assessment of herbicidal activity and selectivity of various analogs. The following sections present a logical synthesis of available and inferred data to guide future research.
Parent Compound: this compound
Analog 1: N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
This analog, where the bromine at the 2-position is replaced by a cyclopropanecarboxamide group, has been synthesized and tested for its herbicidal activity. The results demonstrate a clear selective action.
| Plant Species | Type | Inhibition at 50 µg/mL (%)[2] |
| Echinochloa crusgalli | Monocot Weed | 6.2 |
| Brassica campestris | Dicot Weed | 38.4 |
These findings indicate that N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide exhibits moderate herbicidal activity against the dicot weed Brassica campestris while showing minimal impact on the monocot weed Echinochloa crusgalli.[2] This suggests a promising level of selectivity.
Hypothetical Analogs: A Structure-Activity Relationship (SAR) Discussion
To further explore the potential for developing selective herbicides based on the this compound scaffold, we can hypothesize the activity of other analogs based on established SAR principles in herbicidal chemistry.
-
Analog 2 (Hypothetical): 2-Chloro-5-propyl-1,3,4-thiadiazole: Chlorine is another common halogen in herbicides. It is slightly less electronegative but of a similar size to bromine. It is plausible that this analog would exhibit similar or slightly lower herbicidal activity compared to the bromo- derivative, with a comparable selectivity profile.
-
Analog 3 (Hypothetical): 2-Methoxy-5-propyl-1,3,4-thiadiazole: The replacement of a halogen with a methoxy group introduces an electron-donating group. This change can significantly alter the electronic properties and binding affinity of the molecule to its target site. It may lead to a decrease in overall herbicidal activity but could potentially enhance selectivity.
-
Analog 4 (Hypothetical): 2-Amino-5-propyl-1,3,4-thiadiazole: The amino group is a strong electron-donating group and can participate in hydrogen bonding. This substitution could drastically alter the molecule's properties. While some 2-amino-1,3,4-thiadiazole derivatives have shown biological activity, their herbicidal efficacy is often lower than their halogenated counterparts.[3]
-
Analog 5 (Hypothetical): 2-Trifluoromethyl-5-propyl-1,3,4-thiadiazole: The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance the biological activity of many agrochemicals. It is highly likely that this analog would exhibit potent herbicidal activity, but its selectivity would need to be experimentally determined.
Summary of Comparative Herbicidal Selectivity (Actual and Hypothesized)
| Analog | 2-Substituent | Predicted Activity (Dicot) | Predicted Activity (Monocot) | Predicted Selectivity |
| Parent | -Br | Moderate to High | Low to Moderate | Moderate |
| Analog 1 | -C(O)NH-cPr | Moderate[2] | Very Low[2] | High[2] |
| Analog 2 | -Cl | Moderate | Low to Moderate | Moderate |
| Analog 3 | -OCH₃ | Low to Moderate | Low | Moderate to High |
| Analog 4 | -NH₂ | Low[3] | Very Low | High |
| Analog 5 | -CF₃ | High | Moderate to High | Low to Moderate |
"Scaffold" [label=" 5-propyl-1,3,4-thiadiazole | 2-Substituent"];
subgraph "cluster_activity" { label="Predicted Herbicidal Profile"; bgcolor="#F1F3F4"; "Activity" [shape=plaintext, label="High Activity\nLow Selectivity", fontcolor="#EA4335"]; "Selectivity" [shape=plaintext, label="Low Activity\nHigh Selectivity", fontcolor="#34A853"]; }
"Substituents" [shape=record, label=" -CF₃ | -Br | -Cl | -C(O)NH-cPr | -OCH₃ | -NH₂"];
"Scaffold":f1 -> "Substituents" [label="Modification at\n2-position"]; "Substituents":f0 -> "Activity" [label="Strong e⁻ withdrawing"]; "Substituents":f1 -> "Activity" [label="e⁻ withdrawing (halogen)"]; "Substituents":f2 -> "Activity" [label="e⁻ withdrawing (halogen)"]; "Substituents":f3 -> "Selectivity" [label="Bulky amide"]; "Substituents":f4 -> "Selectivity" [label="e⁻ donating"]; "Substituents":f5 -> "Selectivity" [label="Strong e⁻ donating"]; }
Figure 3: Structure-Activity Relationship (SAR) logic for herbicidal selectivity.Conclusion and Future Perspectives
The exploration of this compound analogs presents a promising avenue for the discovery of novel, selective herbicides. The available data for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide demonstrates that modifications at the 2-position can indeed impart significant selectivity, with preferential activity against dicotyledonous weeds.[2]
Future research should focus on the systematic synthesis and evaluation of a broader range of analogs, particularly those with varying electronic and steric properties at the 2-position. The hypothetical analogs discussed in this guide provide a rational starting point for such investigations. A comprehensive understanding of the SAR will be instrumental in designing next-generation herbicides with enhanced efficacy and superior crop safety profiles. Furthermore, detailed mechanistic studies beyond photosynthesis inhibition could unveil novel modes of action and contribute to the development of more sustainable weed management strategies.
References
-
Herbicidal activity of 1,3,4-thiadiazole derivatives - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Press. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
A Researcher's Guide to Benchmarking the Anticancer Activity of Novel 2-Bromo-5-propyl-1,3,4-thiadiazole Derivatives
Introduction: The Imperative for Novel Anticancer Scaffolds
The landscape of oncology is in a state of constant evolution, yet the challenge of drug resistance and the need for more selective, less toxic therapeutics persist.[1] This necessitates a continuous search for novel chemical scaffolds that can overcome existing limitations. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole ring, have emerged as a highly promising class in medicinal chemistry.[2][3] This is largely due to the unique mesoionic character of the ring, which allows these molecules to cross cellular membranes and interact with diverse biological targets, often with high affinity and selectivity.[1] Furthermore, the 1,3,4-thiadiazole core is a bioisostere of pyrimidine, a fundamental component of nucleic acids, suggesting an intrinsic potential to interfere with processes related to DNA replication and cell division.[3][4]
This guide provides a comprehensive framework for benchmarking the anticancer activity of a novel series of compounds—2-Bromo-5-propyl-1,3,4-thiadiazole derivatives—against established clinical anticancer drugs. We will delve into the rationale behind the experimental design, provide detailed, field-tested protocols for key assays, and present a model for comparative data analysis, empowering researchers to rigorously evaluate the potential of these new chemical entities.
Compound Profile: this compound Derivatives
The parent scaffold, this compound, serves as a versatile starting point for synthetic modification. The bromine atom at the 2-position is a reactive handle, enabling a wide range of chemical substitutions to explore the structure-activity relationship (SAR).[5] The propyl group at the 5-position provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. The core hypothesis is that by modifying the substituent at the 2-position, we can modulate the compound's potency, selectivity, and mechanism of action.
Studies on various 1,3,4-thiadiazole derivatives have revealed multiple potential anticancer mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer agents. Many thiadiazoles have been shown to activate apoptotic pathways.[2][6]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cell proliferation.[2]
-
Inhibition of Key Kinases: Targeting enzymes like Abl kinase or VEGFR-2, which are often dysregulated in cancer, is a common mechanism.[7][8]
-
Tubulin Polymerization Inhibition: Disrupting the microtubule network interferes with mitosis, leading to cell death.[2]
The Benchmarking Strategy: A Framework for Meaningful Comparison
Evaluating a novel compound in isolation yields limited insight. Its true potential is only revealed through direct comparison with the "gold standard" agents used in the clinic.[9][10] This process, known as benchmarking, provides critical context for a compound's potency and selectivity.[11] Our strategy is designed to generate a robust, multi-faceted dataset comparing our novel thiadiazole derivatives (referred to as TDZ-1, TDZ-2, TDZ-3 ) with three widely used chemotherapeutic drugs: Doxorubicin , Cisplatin , and Paclitaxel .
The core of this strategy involves a tiered series of in vitro assays performed on a panel of representative human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[11]
Caption: Logical overview of the benchmarking study design.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of any benchmarking guide rests on the quality and detail of its protocols.[12] The following methods are described to ensure reproducibility and include critical details explaining the scientific reasoning behind the steps.
General Cell Culture and Treatment
All cell lines (e.g., MCF-7, A549) should be maintained in the recommended medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂. For all experiments, cells should be seeded and allowed to adhere for 24 hours before treatment. Compounds (TDZ derivatives and benchmark drugs) should be dissolved in DMSO to create stock solutions and then diluted in culture medium to the final treatment concentrations. A vehicle control (DMSO at the highest concentration used for treatment, typically <0.1%) must be included in all assays.
Workflow for Comparative Analysis
Caption: Standard experimental workflow for benchmarking anticancer compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[14]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14][15] Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the test compounds (TDZ-1, -2, -3) and benchmark drugs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate for another 4 hours. The rationale for this incubation is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic or necrotic cells, allowing for their differentiation.[17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC₅₀ concentration of each compound for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. The calcium in the binding buffer is essential for Annexin V to bind to PS.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] Because PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.
Materials:
-
Cold 70% Ethanol
-
1X PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI with 100 µg/mL RNase A in PBS)[21]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the IC₅₀ concentration of each compound for 24 hours.
-
Harvesting: Collect and wash cells as described in the apoptosis protocol (Step 2).
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[21] This step fixes the cells and permeabilizes the membrane to allow PI entry. Fix for at least 30 minutes at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with 1X PBS to remove the ethanol.[21]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a histogram to visualize the distribution of cells based on fluorescence intensity. Modeling software (e.g., FlowJo, ModFit) is used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[21]
Comparative Data Analysis
The primary output of the benchmarking study is a clear, quantitative comparison of the novel compounds against established drugs. Data should be summarized in a table for easy interpretation.
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Cancer Type | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) |
| TDZ-1 | Thiadiazole Derivative | 8.5 | 5.2 | 12.1 |
| TDZ-2 | Thiadiazole Derivative | 1.2 | 0.9 | 2.5 |
| TDZ-3 | Thiadiazole Derivative | 25.6 | 30.1 | 45.8 |
| Doxorubicin | Benchmark Drug | ~0.05 - 0.5[11] | ~0.02 - 1[11] | ~0.1 - 1[11] |
| Cisplatin | Benchmark Drug | ~1 - 10[11] | ~5 - 20[11] | ~2 - 15[11] |
| Paclitaxel | Benchmark Drug (nM) | ~2 - 10[11] | ~1 - 5[11] | ~5 - 50[11] |
Note: IC₅₀ values for benchmark drugs are approximate ranges compiled from multiple sources and can vary based on experimental conditions.[11] The values for TDZ derivatives are hypothetical for illustrative purposes.
Interpretation: From this hypothetical data, TDZ-2 shows the most promising activity, with IC₅₀ values in the low micromolar range, comparable to or better than Cisplatin in some cell lines. TDZ-1 shows moderate activity, while TDZ-3 appears to have poor activity. This initial screen effectively triages the compounds, identifying TDZ-2 as the lead candidate for further mechanistic studies.
Elucidating the Mechanism of Action
After identifying a potent derivative like TDZ-2, the next critical step is to understand how it works. The apoptosis and cell cycle data provide these insights. For instance, if treatment with TDZ-2 leads to a significant increase in the Annexin V-positive cell population and an accumulation of cells in the G2/M phase, it suggests the compound induces G2/M arrest followed by apoptosis. This could be due to interference with microtubule dynamics, a known mechanism for some thiadiazole derivatives.[2]
Further investigation using Western blotting can confirm these findings by probing for key apoptosis-related proteins.[23][24] An increase in the levels of cleaved Caspase-3 and cleaved PARP would provide strong evidence of apoptosis induction.[25][26]
Caption: Hypothetical intrinsic apoptosis pathway induced by a thiadiazole derivative.
Conclusion and Future Directions
This guide outlines a robust, logical, and experimentally sound strategy for benchmarking the anticancer activity of novel this compound derivatives. By employing standardized assays for cytotoxicity, apoptosis, and cell cycle analysis, and by directly comparing results to clinically relevant drugs, researchers can effectively identify lead candidates and gain initial insights into their mechanisms of action.
A compound like the hypothetical TDZ-2 , which demonstrates potent activity, would warrant further investigation. Future directions would include expanding the panel of cancer cell lines, assessing selectivity by testing against non-cancerous cell lines (e.g., fibroblasts), performing more in-depth mechanistic studies (e.g., kinase profiling, tubulin polymerization assays), and ultimately, advancing the most promising candidates to preclinical in vivo animal models.[27] This structured approach ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the journey from the laboratory bench to the clinic.
References
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Available at: [Link]
-
Al-Dhaheri, Y., et al. (2017). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC. Available at: [Link]
-
BEPLS. (2023). "A review on the 1,3,4-Thiadiazole as Anticancer Activity." BEPLS. Available at: [Link]
-
Obakachi, V. A., et al. (2021). "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry, 42(6). Available at: [Link]
-
Noble Life Sciences. "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification." Available at: [Link]
-
Bibi, S., et al. (2019). "In vitro assays and techniques utilized in anticancer drug discovery." Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]
-
Zhang, X., et al. (1998). "In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity." Life Sciences, 62(13), 1247-57. Available at: [Link]
-
Juan, G., & Darzynkiewicz, Z. (2017). "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Bio-protocol, 7(18). Available at: [Link]
-
Piórkowska, E., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences, 24(24), 17476. Available at: [Link]
-
Altıntop, M. D., et al. (2018). "Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety." Molecules, 23(11), 2746. Available at: [Link]
-
UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2016). "A Review on in-vitro Methods for Screening of Anticancer Drugs." IJPCR, 8(9), 1323-1331. Available at: [Link]
-
Głowacka, I. E., & Uliasz, M. (2020). "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review." Molecules, 25(17), 3853. Available at: [Link]
-
Slideshare. "In vitro methods of screening of anticancer agents." Available at: [Link]
-
Indelicato, S., et al. (2024). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Pharmaceuticals, 18(4), 580. Available at: [Link]
-
Piórkowska, E., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences, 24(24), 17476. Available at: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). "Assaying cell cycle status using flow cytometry." Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Available at: [Link]
-
Wikipedia. "Cell cycle analysis." Available at: [Link]
-
ResearchGate. "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Available at: [Link]
-
ResearchGate. (2020). "Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents." Available at: [Link]
-
Chow, S. K., & Yu, D. (2017). "Determination of Caspase Activation by Western Blot." Methods in Molecular Biology, 1657, 11-20. Available at: [Link]
-
ResearchGate. "MTT Proliferation Assay Protocol." Available at: [Link]
-
National Center for Biotechnology Information. (2013). "Cell Viability Assays." Assay Guidance Manual. Available at: [Link]
-
Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." Available at: [Link]
-
ResearchGate. (2014). "Which proteins expression should I check by western blot for confirmation of apoptosis?" Available at: [Link]
-
Sławiński, J., & Szafrański, K. (2020). "Thiadiazole derivatives as anticancer agents." Future Medicinal Chemistry, 12(11), 1035-1056. Available at: [Link]
-
ResearchGate. (2018). "A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro." Available at: [Link]
-
Plech, T., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity." Molecules, 27(6), 1814. Available at: [Link]
-
Yusoff, N. A. M., et al. (2012). "Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach." International Journal of Medical Sciences, 9(3), 239-246. Available at: [Link]
-
National Cancer Institute. "The NCI-60 screen and COMPARE algorithm as described by the original developers." Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. bepls.com [bepls.com]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. noblelifesci.com [noblelifesci.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Bromo-5-propyl-1,3,4-thiadiazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-propyl-1,3,4-thiadiazole, a brominated heterocyclic compound likely utilized in pharmaceutical and chemical research. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to protect researchers, support staff, and the environment. While no specific safety data sheet (SDS) for this compound was found, data from structurally similar compounds indicate that it should be handled as a hazardous substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the safety data for analogous compounds such as 2-Amino-5-bromo-1,3,4-thiadiazole and 2-Bromo-5-methyl-1,3,4-thiadiazole, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Therefore, strict adherence to safety protocols is paramount.
Required Personal Protective Equipment (PPE):
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation or serious eye damage from splashes or aerosols.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact, as the compound is likely harmful upon dermal absorption.[1][2] |
| Body Protection | A lab coat and closed-toe shoes | To protect against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3] |
Waste Characterization and Segregation: The First Line of Defense
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
2.1. Waste Characterization
All materials contaminated with this compound must be treated as hazardous waste . This includes:
-
Solid Waste: Residual powder, contaminated weigh boats, and any contaminated personal protective equipment (PPE) such as gloves and wipes.
-
Liquid Waste: Solutions containing the compound and any solvent used for rinsing contaminated glassware.
-
Contaminated Labware: Any glassware or equipment that has come into direct contact with the compound.
2.2. Segregation
Store waste containing this compound separately from incompatible materials. Based on the reactivity of similar compounds, avoid contact with:
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of waste generated from the use of this compound.
3.1. Collection of Waste
-
Solid Waste: Carefully collect all solid waste into a designated, leak-proof hazardous waste container.[4] Avoid generating dust.
-
Liquid Waste: Pour all liquid waste into a separate, clearly labeled liquid hazardous waste container.[4][5]
-
Contaminated Labware: Whenever possible, decontaminate glassware by triple rinsing with a suitable solvent (e.g., acetone or ethanol).[6] Collect all rinsate as liquid hazardous waste.[5]
3.2. Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][7]
-
Container Integrity: Ensure that waste containers are in good condition, compatible with the waste, and are kept closed except when adding waste.[4][6][7]
3.3. Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]
-
The SAA should be under the direct control of laboratory personnel.[4]
-
Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely hazardous waste in your SAA.[6][7]
3.4. Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
Chemical Deactivation Considerations (For Advanced Users)
While direct disposal through a licensed waste management provider is the standard and recommended procedure, understanding the chemical reactivity of this compound can inform potential, albeit advanced, deactivation strategies. Any deactivation procedure must be developed and validated by qualified personnel in consultation with your institution's EHS office.
The presence of a bromine atom on the thiadiazole ring suggests that nucleophilic aromatic substitution could be a potential pathway for deactivation. However, the reactivity of the thiadiazole ring system can be complex.[10][11] Oxidation is a common method for the deactivation of some sulfur-containing compounds.[5]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. capotchem.cn [capotchem.cn]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acs.org [acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for 2-Bromo-5-propyl-1,3,4-thiadiazole
Hazard Analysis and Risk Assessment
Thiadiazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their utility in medicinal chemistry and drug development is significant.[3][4][5] However, the introduction of a bromine atom onto the thiadiazole ring system necessitates a heightened level of caution. Organobromine compounds can exhibit toxicological properties, and related thiadiazoles are known to be irritants and potentially toxic.
Based on data from similar compounds, 2-Bromo-5-propyl-1,3,4-thiadiazole should be treated as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[6]
-
Respiratory Irritation: May cause respiratory irritation.[9]
A thorough risk assessment should be conducted before any new procedure involving this compound.
Hierarchy of Controls: A Multi-layered Safety Approach
Effective risk mitigation extends beyond simply wearing PPE. A comprehensive safety strategy, known as the hierarchy of controls, should be implemented. PPE is the final, but critical, line of defense.
Caption: Hierarchy of controls for risk mitigation.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum required PPE for handling this compound. Selections are based on the anticipated hazards of skin and eye irritation, and potential inhalation toxicity.[10][11][12]
| Protection Type | Specific PPE Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[13] | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[6] |
| Hand Protection | Nitrile gloves (minimum). Consider double-gloving for extended procedures. For tasks with a high risk of exposure or when handling stock quantities, heavy-duty chemical-resistant gloves are recommended.[12] | Prevents skin contact, as the compound is presumed to be a skin irritant and potentially harmful upon dermal absorption.[7] Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for large-scale work.[11] | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A respirator is not typically required when handling small quantities within a certified chemical fume hood. If work must be performed outside of a fume hood, or if aerosols may be generated, a risk assessment must be conducted to determine the appropriate respiratory protection.[13] | Minimizes the risk of inhaling airborne particles of the compound, which may cause respiratory irritation.[9] |
| Footwear | Closed-toe shoes made of a non-porous material.[14] | Protects feet from spills. |
Step-by-Step Handling and Operational Plan
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe science.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[15]
-
Donning PPE: Before entering the designated area, don the required PPE as outlined in the table above.
-
Surface Preparation: Line the work surface of the fume hood with absorbent, plastic-backed paper to contain any spills.
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation.
-
Container Sealing: Tightly seal the primary container immediately after dispensing the desired amount.
Solution Preparation and Reactions
-
Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.
-
Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the release of vapors.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.[16] All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and absorbent pads, in a designated, labeled hazardous waste container.[16]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsates in a separate, labeled liquid hazardous waste container.[16] Do not pour any waste down the drain.[9]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination and Container Rinsing
-
Equipment Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent. Collect the rinsate as liquid hazardous waste.
-
Empty Container Disposal: Triple-rinse empty containers with a suitable solvent.[16] Collect all rinsate for disposal as hazardous liquid waste.[16] After rinsing, deface the original label and dispose of the container according to your institution's guidelines.
Caption: Step-by-step disposal workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023-12-14). Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2025-12-20). Available at: [Link]
-
MSDS of 2-bromo-1,3,4-thiadiazole. (2026-01-13). Available at: [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - NIH. (2021-07-02). Available at: [Link]
-
Thiadiazole derivatives as anticancer agents - PMC - NIH. Available at: [Link]
-
Review article on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities. ResearchGate. (2025-08-05). Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Available at: [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Personal Protective Equipment. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. Available at: [Link]
-
2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem. Available at: [Link]
-
Chemical Process SOP Example. Available at: [Link]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 5. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. epa.gov [epa.gov]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. uwyo.edu [uwyo.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
